3-Amino-4-(4-methoxyphenyl)butanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-amino-4-(4-methoxyphenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-15-10-4-2-8(3-5-10)6-9(12)7-11(13)14/h2-5,9H,6-7,12H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQFFGGKZIKRIFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-Amino-4-(4-methoxyphenyl)butanoic Acid
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for producing 3-amino-4-(4-methoxyphenyl)butanoic acid, a valuable building block in medicinal chemistry and drug development. The guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. Two robust and scientifically vetted synthetic routes are detailed: the Arndt-Eistert homologation of N-protected 4-methoxyphenylalanine and a multi-step synthesis commencing with 4-methoxybenzaldehyde. Each pathway is presented with in-depth mechanistic insights, detailed experimental protocols, and a discussion of the critical parameters influencing reaction outcomes. The information is grounded in authoritative literature to ensure scientific integrity and reproducibility.
Introduction: Significance of 3-Amino-4-(4-methoxyphenyl)butanoic Acid
3-Amino-4-(4-methoxyphenyl)butanoic acid is a non-proteinogenic β-amino acid derivative. The β-amino acid scaffold is of significant interest in pharmaceutical research due to its ability to form stable secondary structures in peptides, leading to enhanced resistance to enzymatic degradation. The presence of the 4-methoxyphenyl group provides a lipophilic character and potential for specific interactions with biological targets. This molecule serves as a key intermediate in the synthesis of various biologically active compounds, including analogues of neurotransmitters and enzyme inhibitors. The development of efficient and scalable synthetic routes to this compound is therefore of paramount importance.
Synthetic Strategies: An Overview
Two principal and divergent synthetic strategies for 3-amino-4-(4-methoxyphenyl)butanoic acid are presented in this guide. The choice of pathway may be dictated by the availability of starting materials, desired stereochemistry, and scalability requirements.
-
Pathway A: Arndt-Eistert Homologation. This classic yet reliable method involves the one-carbon chain extension of the readily available α-amino acid, 4-methoxyphenylalanine. This route is particularly advantageous for stereospecific synthesis, as the stereochemistry of the starting α-amino acid is typically retained throughout the reaction sequence.[1][2][3]
-
Pathway B: Synthesis from 4-Methoxybenzaldehyde. This pathway builds the carbon skeleton through a series of well-established reactions, starting from the inexpensive and commercially available 4-methoxybenzaldehyde. This route offers flexibility in analogue synthesis by modification of the starting aldehyde.
Pathway A: Arndt-Eistert Homologation of 4-Methoxyphenylalanine
The Arndt-Eistert synthesis is a powerful method for the homologation of carboxylic acids.[1][2][4] In the context of amino acid chemistry, it provides a direct route to β-amino acids from their α-amino acid precursors.[3][5] The overall transformation involves the conversion of an N-protected α-amino acid to its corresponding acid chloride, followed by reaction with diazomethane to form a diazoketone. The key step is the Wolff rearrangement of the diazoketone, catalyzed by silver oxide, to generate a ketene, which is then trapped by water to yield the desired β-amino acid.[6][7]
Rationale and Mechanistic Insight
The success of this pathway hinges on the careful execution of each step. N-protection of the starting 4-methoxyphenylalanine is crucial to prevent side reactions with the amino group. The formation of the acid chloride provides the necessary electrophilicity for the reaction with diazomethane. The Wolff rearrangement proceeds via a concerted mechanism, which ensures the retention of stereochemistry at the α-carbon.[1]
Visualizing the Arndt-Eistert Homologation Pathway
Sources
- 1. Wolff rearrangement - Wikipedia [en.wikipedia.org]
- 2. Continuous flow synthesis of β-amino acids from α-amino acids via Arndt–Eistert homologation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Arndt-Eistert Synthesis [organic-chemistry.org]
- 4. jk-sci.com [jk-sci.com]
- 5. On the preparation of β-amino acids from α-amino acids using the Arndt-Eistert reaction: Scope, limitations and stereoselectivity. Application to carbohydrate peptidation. Stereoselective α-alkylations of some β-amino acids (1995) | Joachim Podlech | 106 Citations [scispace.com]
- 6. Wolff rearrangement When `alpha`-Diazoketones are photo-irradiated or heated at high temperature or reacted with silver oxide or silver salts at room temperature, they loose nitrogen and rearrange to form ketene. The ketenes reacts rapidly with water, alcohol and amines. Therefore, the reactions called Wolff-rearrangement. `HO-CH_(2)-CH_(2)-CH_(2)-overset(O)overset(||)C-CHN_(2) underset(Delta)overset(Ag_(2)O)to (A)`, Product (A) is : [allen.in]
- 7. Wolff-Rearrangement [organic-chemistry.org]
An In-Depth Technical Guide to the Physicochemical Properties of 3-Amino-4-(4-methoxyphenyl)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Amino-4-(4-methoxyphenyl)butanoic acid, a substituted β-amino acid of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes computed data, information from structurally similar compounds, and established analytical methodologies to offer a robust predictive profile. We will delve into the structural features, solubility, lipophilicity (LogP), and acidity constants (pKa) that govern the behavior of this compound in biological systems. Furthermore, this guide outlines detailed, field-proven experimental protocols for the empirical determination of these critical parameters, empowering researchers to validate and expand upon the foundational data presented herein.
Introduction and Molecular Structure
3-Amino-4-(4-methoxyphenyl)butanoic acid is a derivative of butanoic acid featuring both an amine and a methoxyphenyl group. These functional groups impart a zwitterionic character at physiological pH and introduce both hydrophilic and lipophilic regions, making its physicochemical profile complex and essential to understand for applications in drug design and development. The presence of a chiral center at the C3 position also implies the existence of (R) and (S) enantiomers, which may exhibit different biological activities and pharmacokinetic profiles.
Key Structural and Chemical Identifiers: [1]
| Identifier | Value |
| IUPAC Name | 3-amino-4-(4-methoxyphenyl)butanoic acid |
| CAS Number | 189693-74-1 |
| Molecular Formula | C₁₁H₁₅NO₃ |
| Molecular Weight | 209.24 g/mol |
| Canonical SMILES | COC1=CC=C(C=C1)CC(CC(=O)O)N |
| InChI Key | GQFFGGKZIKRIFE-UHFFFAOYSA-N |
The core structure consists of a four-carbon butanoic acid chain. An amino group is attached to the third carbon (the β-carbon relative to the carboxyl group), and a 4-methoxyphenyl group is attached to the fourth carbon.
Predicted and Comparative Physicochemical Properties
Direct experimental data for 3-Amino-4-(4-methoxyphenyl)butanoic acid is not extensively available in the public domain. Therefore, we present a combination of computed values and data from structurally related analogs to build a predictive profile.
Melting Point
The melting point of a solid is a critical indicator of its purity and lattice energy. No experimental melting point for the target molecule has been identified. However, we can infer a likely range by examining its structural components:
-
3-Aminobutanoic acid: Melts at 189 °C with decomposition. The strong ionic interactions of the zwitterionic amino acid form contribute to a high melting point.
-
4-(4-Methoxyphenyl)butyric acid: Has a much lower melting point of 56-59 °C[2]. This is typical for a non-ionic, moderately sized organic acid.
Prediction for 3-Amino-4-(4-methoxyphenyl)butanoic acid: The presence of both the amino and carboxylic acid groups suggests that the molecule will exist as a zwitterion in the solid state, leading to strong intermolecular electrostatic interactions. Therefore, its melting point is expected to be significantly higher than that of 4-(4-methoxyphenyl)butyric acid and likely closer to that of 3-aminobutanoic acid, potentially in the range of 170-200 °C , likely with decomposition.
Solubility
Solubility in aqueous and organic media is a critical determinant of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Aqueous Solubility: As an amino acid, the molecule's solubility in water is expected to be highly pH-dependent. It will be most soluble at pH values where it is fully protonated (low pH) or deprotonated (high pH), and least soluble at its isoelectric point (pI), where the net charge is zero.
-
Organic Solubility: The methoxyphenyl and butyl groups contribute to lipophilicity, suggesting some solubility in organic solvents. A related compound, 4-(4-methoxyphenyl)butyric acid, is slightly soluble in methanol and insoluble in chloroform[2]. The zwitterionic nature of our target molecule will likely reduce its solubility in non-polar organic solvents compared to its non-amino analog. It is expected to have some solubility in polar protic solvents like methanol and ethanol.
Summary of Predicted Solubility:
| Solvent Type | Predicted Solubility | Rationale |
| Water | pH-dependent | Zwitterionic character |
| Polar Protic (e.g., Methanol) | Low to moderate | Balances polar and non-polar features |
| Non-polar (e.g., Chloroform, Hexane) | Low to insoluble | Dominated by polar functional groups |
Lipophilicity (LogP and LogD)
Lipophilicity is a key parameter in drug design, influencing membrane permeability and protein binding. It is expressed as the partition coefficient (LogP) for the neutral species and the distribution coefficient (LogD) at a specific pH.
-
Computed XLogP3: -1.4[1]. This value from PubChem suggests the neutral form of the molecule is hydrophilic.
-
Analog Comparison:
The addition of the polar amino group drastically reduces the lipophilicity compared to the parent butyric acid derivative, as reflected in the highly negative computed LogP value. For ionizable molecules, LogD, which accounts for all ionic species at a given pH, is a more physiologically relevant metric. At a physiological pH of 7.4, the molecule will exist predominantly as a zwitterion, which is expected to have low passive diffusion across biological membranes.
Acidity Constants (pKa)
The pKa values of the carboxylic acid and amino groups are fundamental to understanding the molecule's charge state and solubility at different pH values.
-
Predicted Values for 3-Aminobutanoic acid:
Prediction for 3-Amino-4-(4-methoxyphenyl)butanoic acid: The electronic influence of the 4-methoxyphenyl group is relatively distant from the ionizable centers. Therefore, the pKa values are expected to be similar to those of 3-aminobutanoic acid. We can predict a pKa for the carboxylic acid group to be in the range of 4.0-4.5 and a pKa for the conjugate acid of the amino group to be in the range of 10.0-10.5 .
Experimental Protocols for Physicochemical Characterization
To obtain definitive data, the following experimental protocols are recommended.
Determination of Melting Point
This protocol uses the capillary melting point method, a standard and reliable technique.
Methodology:
-
Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent. Grind the crystalline sample into a fine powder.
-
Capillary Loading: Pack the dry powder into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary tube in a calibrated melting point apparatus.
-
Heating: Heat the sample at a rate of 10-15 °C/min initially.
-
Observation: As the expected melting range is approached, reduce the heating rate to 1-2 °C/min.
-
Recording: Record the temperature at which the first liquid drop appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point. Note any decomposition (e.g., color change, gas evolution).
Caption: Step-by-step workflow for the shake-flask LogP determination method.
Determination of pKa by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of ionizable groups.[4]
Methodology:
-
Solution Preparation: Prepare a solution of the amino acid of known concentration in deionized water.
-
Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated pH meter with an electrode immersed in the solution.
-
Acidic Titration: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl), adding small, precise volumes and recording the pH after each addition. This will protonate the carboxylate group.
-
Basic Titration: In a separate experiment, titrate a fresh sample of the amino acid solution with a standardized strong base (e.g., 0.1 M NaOH). This will deprotonate the ammonium group.
-
Data Plotting: Plot the pH versus the volume of titrant added for both titrations. This will generate a titration curve with equivalence points and buffer regions.
-
pKa Determination: The pKa is the pH at the half-equivalence point of each buffer region. The first pKa (pKa₁) corresponds to the carboxylic acid, and the second (pKa₂) corresponds to the amino group.
Predicted Spectroscopic Profile
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the different protons in the molecule.
-
Aromatic Protons: Two doublets in the aromatic region (~6.8-7.2 ppm), characteristic of a 1,4-disubstituted benzene ring.
-
Methoxy Protons: A sharp singlet at ~3.8 ppm for the -OCH₃ group.
-
Aliphatic Protons:
-
The proton on the chiral carbon (C3-H) will be a multiplet, coupled to the protons on C2 and C4.
-
The protons on the methylene group adjacent to the carboxyl group (C2-H₂) will be a multiplet.
-
The protons on the methylene group attached to the phenyl ring (C4-H₂) will be a multiplet.
-
-
Amine and Carboxyl Protons: The -NH₂ and -COOH protons will appear as broad singlets and their chemical shifts will be concentration and solvent dependent. The carboxylic acid proton is typically found far downfield (>10 ppm).
¹³C NMR Spectroscopy
The carbon NMR will show 11 distinct signals corresponding to the 11 carbon atoms in unique chemical environments.
-
Carbonyl Carbon: A signal in the range of 170-180 ppm.
-
Aromatic Carbons: Four signals in the aromatic region (~114-160 ppm), with the carbon attached to the methoxy group being the most downfield.
-
Methoxy Carbon: A signal around 55 ppm.
-
Aliphatic Carbons: Signals for the three aliphatic carbons (C2, C3, C4) in the range of 30-60 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the vibrational frequencies of its functional groups.
-
O-H Stretch (Carboxylic Acid): A very broad absorption from ~2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer.[5]
-
N-H Stretch (Amine): A moderate absorption around 3300-3500 cm⁻¹.
-
C-H Stretch (Aromatic and Aliphatic): Sharp peaks between 2850-3100 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-O Stretch (Ether): A strong absorption around 1250 cm⁻¹.
Conclusion
This technical guide provides a detailed physicochemical profile of 3-Amino-4-(4-methoxyphenyl)butanoic acid based on computational predictions and data from structural analogs. While direct experimental data is sparse, the provided information on its structure, predicted properties, and robust experimental protocols offers a solid foundation for researchers. The zwitterionic nature of this molecule at physiological pH will be a dominant factor in its biological behavior, influencing its solubility, permeability, and interactions with molecular targets. The experimental methodologies outlined here are crucial for any scientist or drug developer looking to work with this compound and validate its properties for further application.
References
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Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]
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PubChem. (n.d.). 4-(4-Methoxyphenyl)butyric acid. Retrieved from [Link]
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Protocols.io. (2024). LogP / LogD shake-flask method. Retrieved from [Link]
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FooDB. (2025). Showing Compound 3-Aminobutanoic acid (FDB008314). Retrieved from [Link]
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Scribd. (n.d.). Determination of The Pka Values of An Amino Acid. Retrieved from [Link]
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Scribd. (n.d.). Determination of Pka and Pi Values of Amino Acids Through Titration. Retrieved from [Link]
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PubChem. (n.d.). 3-Amino-4-(4-methoxyphenyl)butanoic acid. Retrieved from [Link]
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SpectraBase. (n.d.). Butyric acid, 3-amino-4-methoxy - Optional[FTIR] - Spectrum. Retrieved from [Link]
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- 5. infrared spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Preamble: Elucidating the Bioactivity of a Novel GABAergic Compound
An In-depth Technical Guide to the Core Mechanism of Action: 3-Amino-4-(4-methoxyphenyl)butanoic acid
3-Amino-4-(4-methoxyphenyl)butanoic acid is a derivative of γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS).[1] Its structure is characterized by a GABA backbone with a 4-methoxyphenyl group substituted at the β-position. This structural feature is significant, as the phenyl ring is known to facilitate passage across the blood-brain barrier, a feat GABA itself cannot readily achieve.[2] Direct pharmacological research on 3-Amino-4-(4-methoxyphenyl)butanoic acid is nascent. Therefore, this guide elucidates its most probable mechanism of action through a comprehensive analysis of its close structural analogs, Baclofen (β-(4-chlorophenyl)-γ-aminobutyric acid) and Phenibut (β-phenyl-γ-aminobutyric acid).[2][3] The insights derived from these well-characterized molecules provide a robust, evidence-based framework for understanding the molecular targets and cellular effects of this novel compound.
Part 1: The GABAergic System: The Primary Physiological Target
The calming and stabilizing effects of the GABAergic system are fundamental to brain function, maintaining the delicate balance between neuronal excitation and inhibition.[1] This system's actions are mediated primarily through two receptor subtypes:
-
GABA-A Receptors (GABAAR): These are ionotropic receptors that form a chloride ion channel.[4][5] Upon activation by GABA, the channel opens, allowing an influx of chloride ions (Cl⁻) into the neuron. This influx hyperpolarizes the cell, making it less likely to fire an action potential, resulting in fast synaptic inhibition.[4]
-
GABA-B Receptors (GABABR): These are metabotropic G-protein coupled receptors (GPCRs) that mediate slower, more prolonged inhibitory signals.[6][7] Their activation initiates a cascade of intracellular events rather than directly opening an ion channel.[7][8]
Given the structure of 3-Amino-4-(4-methoxyphenyl)butanoic acid, particularly its resemblance to the selective GABA-B agonist Baclofen, the GABA-B receptor is its principal hypothesized molecular target.
Part 2: Primary Mechanism of Action: GABA-B Receptor Agonism
The core mechanism of action for 3-Amino-4-(4-methoxyphenyl)butanoic acid is proposed to be its function as a direct agonist at the GABA-B receptor. This action mirrors that of Baclofen, a potent muscle relaxant and antispasmodic agent.[8][9][10] Activation of the GABA-B receptor by an agonist initiates a multi-faceted inhibitory response on both presynaptic and postsynaptic neurons.
Downstream Signaling Cascade:
-
G-Protein Activation: Upon agonist binding, the GABA-B receptor activates its associated inhibitory G-proteins (Gi/Go).[7]
-
Inhibition of Adenylate Cyclase: The activated G-protein inhibits the enzyme adenylate cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][8] This reduction in cAMP subsequently lowers the activity of Protein Kinase A (PKA), decreasing the phosphorylation of proteins involved in neurotransmitter release.[8]
-
Modulation of Ion Channels:
-
Presynaptic Inhibition: At presynaptic terminals, G-protein activation leads to the inhibition of voltage-gated calcium channels (VGCCs).[8][11] This reduces the influx of calcium ions necessary for the fusion of synaptic vesicles with the cell membrane, thereby decreasing the release of excitatory neurotransmitters like glutamate.[9][11]
-
Postsynaptic Inhibition: On the postsynaptic membrane, G-protein activation opens G-protein-coupled inwardly rectifying potassium (GIRK) channels.[8][10] This causes an efflux of potassium ions (K⁺) from the neuron, leading to hyperpolarization of the cell membrane. This hyperpolarized state increases the threshold required to fire an action potential, thus reducing neuronal excitability.[8]
-
Part 3: Potential Secondary Mechanisms of Action
While GABA-B agonism is the primary hypothesized mechanism, the pharmacology of its analogs suggests potential secondary targets that may contribute to its overall neuropharmacological profile.
Modulation of Voltage-Gated Calcium Channels (VGCCs)
Phenibut, the non-methoxylated parent compound, is known to also act as a gabapentinoid by binding to the α2δ subunit of voltage-gated calcium channels.[2] This action is distinct from the G-protein-mediated inhibition of VGCCs via the GABA-B receptor. It is plausible that 3-Amino-4-(4-methoxyphenyl)butanoic acid shares this secondary mechanism, which would contribute to a reduction in neurotransmitter release and neuronal excitability.
Minor GABA-A Receptor Activity
Some literature suggests that Phenibut may exert weak effects at GABA-A receptors, although this is considered a minor component of its activity compared to its potent GABA-B agonism.[12][13][14] It is possible that 3-Amino-4-(4-methoxyphenyl)butanoic acid could also have a very low affinity for GABA-A receptors, potentially contributing subtle anxiolytic or sedative effects, but this would require experimental confirmation.
Part 4: Experimental Protocols for Mechanism Validation
To empirically validate the proposed mechanisms of action, a series of standard, self-validating pharmacological assays are required.
Protocol 1: Competitive Radioligand Binding Assay for GABA-B Affinity
-
Objective: To determine the binding affinity (Ki) of 3-Amino-4-(4-methoxyphenyl)butanoic acid for the GABA-B receptor.
-
Methodology:
-
Membrane Preparation: Homogenize rat cortical tissue in a buffered solution to isolate cell membranes rich in GABA-B receptors. Centrifuge and wash the pellet to obtain a purified membrane suspension.
-
Assay Incubation: In a 96-well plate, incubate the cell membranes with a known concentration of a specific GABA-B radioligand (e.g., [³H]-CGP54626, an antagonist) and a range of concentrations of the unlabeled test compound (3-Amino-4-(4-methoxyphenyl)butanoic acid).
-
Separation: Terminate the reaction by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the unbound.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit the data to a one-site competition model and calculate the IC₅₀ value, which is then converted to the inhibition constant (Ki).
-
Protocol 2: [³⁵S]GTPγS Functional Assay for G-Protein Activation
-
Objective: To determine the functional activity (agonist, partial agonist, or antagonist) and potency (EC₅₀) of the compound at the GABA-B receptor.
-
Methodology:
-
Membrane Preparation: Prepare cell membranes as described in Protocol 1.
-
Assay Incubation: Incubate the membranes with a fixed concentration of [³⁵S]GTPγS (a non-hydrolyzable GTP analog), GDP, and varying concentrations of the test compound. An agonist will stimulate the binding of [³⁵S]GTPγS to the G-proteins upon receptor activation.
-
Separation & Quantification: Separate bound from free [³⁵S]GTPγS via filtration and quantify using a scintillation counter.
-
Data Analysis: Plot the stimulated [³⁵S]GTPγS binding against the log concentration of the test compound. Calculate the EC₅₀ (concentration for 50% of maximal response) and Emax (maximal effect) relative to a known full agonist like Baclofen.
-
Protocol 3: Whole-Cell Patch-Clamp Electrophysiology
-
Objective: To directly measure the physiological effect of the compound on neuronal membrane potential and ion channel currents.
-
Methodology:
-
Cell Culture: Use primary cultured neurons or a cell line stably expressing recombinant GABA-B receptors.
-
Recording: Establish a whole-cell patch-clamp recording from a single neuron.
-
Compound Application: Perfuse the cell with a solution containing a specific concentration of 3-Amino-4-(4-methoxyphenyl)butanoic acid.
-
Measurement: In voltage-clamp mode, measure the outward current mediated by the activation of GIRK channels. In current-clamp mode, measure the change in membrane potential (hyperpolarization).
-
Data Analysis: Construct a dose-response curve to determine the EC₅₀ for channel activation or hyperpolarization.
-
Part 5: Comparative Pharmacological Data
To contextualize the potential properties of 3-Amino-4-(4-methoxyphenyl)butanoic acid, the following table summarizes the known receptor binding affinities of its key analogs.
| Compound | Primary Target | Ki / IC₅₀ (μM) at GABA-B | Secondary Target(s) |
| GABA | GABA-A, GABA-B | ~1-4 | - |
| Baclofen | GABA-B | 0.1 - 1 | Weak α2δ subunit |
| Phenibut | GABA-B | 30 - 70 | α2δ subunit (Ki ~23-39 μM) |
| 3-Amino-4-(4-methoxyphenyl)butanoic acid | GABA-B (Hypothesized) | To Be Determined | α2δ subunit (Hypothesized) |
Data compiled from various pharmacological sources.[2][3]
Conclusion
Based on a rigorous analysis of its chemical structure and the pharmacology of its closest analogs, 3-Amino-4-(4-methoxyphenyl)butanoic acid is proposed to act primarily as a GABA-B receptor agonist . Its mechanism involves the activation of Gi/Go proteins, leading to presynaptic inhibition of neurotransmitter release via suppression of calcium channels and postsynaptic hyperpolarization via activation of potassium channels. A secondary mechanism involving the modulation of α2δ subunit-containing voltage-gated calcium channels is also plausible. These combined actions are predicted to result in a net reduction of neuronal excitability within the central nervous system. The experimental protocols detailed herein provide a clear and robust pathway for the definitive validation of this proposed mechanism of action, paving the way for further development and characterization of this novel compound.
References
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Wikipedia contributors. (n.d.). Phenibut. Wikipedia. Retrieved from [Link]
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Bowery, N. G. (2006). GABAB receptor pharmacology. Annual Review of Pharmacology and Toxicology, 46, 109-127. Retrieved from [Link]
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Dr.Oracle. (2025, March 19). What is the mode of action of baclofen? Retrieved from [Link]
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Lapin, I. (2001). Phenibut (β-Phenyl-GABA): A Tranquilizer and Nootropic Drug. CNS Drug Reviews, 7(4), 471-481. Retrieved from [Link]
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Davidoff, R. A. (1985). Antispasticity drugs: mechanisms of action. Annals of Neurology, 17(2), 107-116. Retrieved from [Link]
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Mountainside Treatment Center. (n.d.). Phenibut. Retrieved from [Link]
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Wikipedia contributors. (n.d.). Baclofen. Wikipedia. Retrieved from [Link]
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Lapin, I. (2001). Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. CNS Drug Reviews, 7(4), 471-81. Retrieved from [Link]
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Patsnap Synapse. (2024, June 21). What are GABA receptor agonists and how do they work? Retrieved from [Link]
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Lapin, I. (2001). Phenibut (beta-phenyl-GABA): A tranquilizer and nootropic drug. ResearchGate. Retrieved from [Link]
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Siegel, G. J., Agranoff, B. W., Albers, R. W., et al., editors. (1999). Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Lippincott-Raven. Retrieved from [Link]
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Morselli, P. L., & Lloyd, K. G. (1985). GABA receptor agonists: pharmacological spectrum and therapeutic actions. Medical Biology, 63(4), 187-193. Retrieved from [Link]
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Wikipedia contributors. (n.d.). GABA receptor agonist. Wikipedia. Retrieved from [Link]
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Martin, D. L., & Olsen, R. W. (2025, February 18). GABA Receptor. StatPearls Publishing. Retrieved from [Link]
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A Technical Guide to 3-Amino-4-(4-methoxyphenyl)butanoic Acid: Synthesis, Properties, and Neuropharmacological Significance
Introduction
This guide provides a comprehensive technical overview of 3-amino-4-(4-methoxyphenyl)butanoic acid, a substituted β-amino acid of significant interest to researchers and professionals in drug development. As a structural analog of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), this molecule holds potential as a modulator of the GABAergic system, a key target for therapies addressing neurological and psychiatric disorders.
Overview of β-Amino Acids in Drug Discovery
β-Amino acids are a critical class of non-proteinogenic amino acids characterized by the placement of the amino group on the β-carbon relative to the carboxyl group. This structural motif imparts unique conformational properties, making them valuable building blocks for peptidomimetics and other bioactive molecules. Their inherent resistance to enzymatic degradation compared to their α-amino acid counterparts enhances their pharmacokinetic profiles, a desirable trait in drug design. In recent years, the catalytic asymmetric synthesis of β-amino acids has advanced significantly, providing access to a diverse range of enantiomerically pure compounds for pharmacological evaluation[1].
Introduction to 3-Amino-4-(4-methoxyphenyl)butanoic Acid
3-Amino-4-(4-methoxyphenyl)butanoic acid is a derivative of GABA, featuring a 4-methoxyphenyl group attached to the carbon adjacent to the amino group. This substitution pattern, particularly the chirality at the C3 position, is crucial for its biological activity. The (R)-enantiomer, in particular, has been noted for its potential as a GABA receptor modulator, making it a valuable intermediate in the synthesis of novel central nervous system (CNS) agents aimed at treating conditions like mood disorders[2].
Chemical Identity and Physicochemical Properties
The fundamental properties of 3-amino-4-(4-methoxyphenyl)butanoic acid are summarized below. It is important to note that while some experimental data is available for the enantiomers, many properties for the racemic mixture are computationally derived.
| Property | Value | Source |
| IUPAC Name | 3-amino-4-(4-methoxyphenyl)butanoic acid | PubChem[3] |
| Synonyms | 3-Amino-4-(4-methoxyphenyl)butyric acid, Benzenebutanoic acid, β-amino-4-methoxy- | PubChem[3] |
| CAS Number | 189693-74-1 | Alfa Chemistry[4] |
| Molecular Formula | C₁₁H₁₅NO₃ | PubChem[3] |
| Molecular Weight | 209.24 g/mol | PubChem[3] |
| Physical Form | White to yellow solid (for hydroxyphenyl analog) | Sigma-Aldrich[5] |
| Boiling Point | 370.981 °C at 760 mmHg (for (R)-enantiomer) | Conier Chem&Pharma Limited |
| Density | 1.176 g/cm³ (for (R)-enantiomer) | Conier Chem&Pharma Limited |
| Flash Point | 178.163 °C (for (R)-enantiomer) | Conier Chem&Pharma Limited |
| Refractive Index | 1.551 (for (R)-enantiomer) | Conier Chem&Pharma Limited |
| XLogP3 | -1.4 (Computed) | PubChem[3] |
Synthesis and Chiral Separation
The synthesis of 3-amino-4-(4-methoxyphenyl)butanoic acid, particularly in its enantiomerically pure form, is a key challenge for its application in drug development. The choice of synthetic route depends on the desired scale, stereochemical purity, and available starting materials.
Rationale for Synthesis Strategy Selection
A common retrosynthetic approach for β-amino acids involves disconnecting the Cα-Cβ bond, often leading back to an aromatic aldehyde and a C2 synthon. This is exemplified by the Mannich reaction and related conjugate addition strategies.
Caption: Retrosynthetic analysis of the target molecule.
Proposed Racemic Synthesis Protocol (Adapted from similar preparations)
A plausible route to the racemic compound involves the condensation of 4-methoxybenzaldehyde with malonic acid and an ammonia source, followed by reduction. This is an adaptation of a general procedure for β-amino acid synthesis.
Step 1: Knoevenagel-Doebner Condensation
-
To a solution of 4-methoxybenzaldehyde (1 eq) and malonic acid (1.1 eq) in pyridine, add a catalytic amount of piperidine.
-
Reflux the mixture for 2-4 hours until the evolution of CO₂ ceases.
-
Cool the reaction mixture and pour it into a mixture of ice and concentrated HCl.
-
Filter the resulting precipitate (4-methoxycinnamic acid), wash with cold water, and dry.
Step 2: Michael Addition of Ammonia
-
Dissolve the 4-methoxycinnamic acid from Step 1 in a suitable solvent such as ethanol saturated with ammonia.
-
Heat the mixture in a sealed vessel at 100-120 °C for 12-24 hours.
-
Cool the vessel, and evaporate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization.
Step 3: Esterification and Reduction (Alternative to Step 2)
-
Esterify the cinnamic acid derivative from Step 1 using standard methods (e.g., Fischer esterification).
-
Perform a conjugate addition of a protected amine (e.g., benzylamine) to the α,β-unsaturated ester.
-
Reduce the resulting ester to the carboxylic acid and deprotect the amine to yield the final product.
Enantioselective Synthesis Strategies
Achieving high enantiopurity is critical for pharmacological applications. Several strategies can be employed.
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An In-depth Technical Guide to 3-Amino-4-(4-methoxyphenyl)butanoic Acid: Synthesis, Structural Analogs, and Derivatives for GABAergic Modulation
Abstract
This technical guide provides a comprehensive overview of 3-amino-4-(4-methoxyphenyl)butanoic acid, a significant scaffold in the development of γ-aminobutyric acid (GABA) receptor modulators. We delve into the stereoselective synthesis of the core molecule, explore the landscape of its structural analogs and derivatives, and elucidate the critical structure-activity relationships (SAR) that govern their biological activity, primarily at the GABAB receptor. This document is intended for researchers, medicinal chemists, and pharmacologists in the field of neuroscience and drug development, offering detailed experimental protocols for both chemical synthesis and biological evaluation. By synthesizing information from seminal literature and providing practical, field-proven insights, this guide aims to be an essential resource for the rational design and investigation of novel GABAergic agents.
Introduction: The GABAergic System and the Promise of Phenyl-Substituted GABA Analogs
The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter network in the mammalian central nervous system (CNS), playing a crucial role in maintaining the balance between neuronal excitation and inhibition.[1][2] Dysregulation of GABAergic signaling is implicated in a multitude of neurological and psychiatric disorders, including anxiety, epilepsy, spasticity, and pain.[1][2] Consequently, molecules that modulate GABA receptors are of profound therapeutic interest.
GABA exerts its effects through two main classes of receptors: the ionotropic GABAA receptors and the metabotropic GABAB receptors.[3] While GABAA receptors are the target of well-known drugs like benzodiazepines and barbiturates, GABAB receptors have been successfully targeted by agonists such as baclofen for the treatment of spasticity.[3]
The core challenge in developing GABAergic drugs has been to overcome the blood-brain barrier, which the endogenous GABA molecule cannot efficiently cross due to its high polarity. A key breakthrough was the addition of a phenyl ring to the GABA backbone, creating compounds like phenibut (4-amino-3-phenylbutanoic acid), which exhibit enhanced CNS penetration and oral bioavailability.[3][4] This guide focuses on a specific, promising analog within this class: 3-amino-4-(4-methoxyphenyl)butanoic acid. The methoxy substitution on the phenyl ring offers a valuable point for synthetic modification and allows for a nuanced exploration of the structure-activity relationships that drive potency and selectivity at GABA receptors.
This document will provide a detailed exploration of this chemical scaffold, from its synthesis to its biological characterization, empowering researchers to build upon this foundation in their quest for novel CNS therapeutics.
Synthesis of the Core Scaffold: (R)-3-Amino-4-(4-methoxyphenyl)butanoic Acid
The biological activity of phenyl-substituted GABA analogs is highly dependent on their stereochemistry, with the (R)-enantiomer typically exhibiting significantly greater potency at the GABAB receptor.[5] Therefore, stereoselective synthesis is paramount. The following protocol is adapted from a robust procedure published in Organic Syntheses, a testament to its reliability and reproducibility.[5]
Rationale for the Synthetic Strategy
This synthetic approach utilizes L-asparagine as an inexpensive chiral starting material to establish the stereocenter. The key steps involve the formation of a cyclic intermediate, which locks the stereochemistry, followed by an electrochemical oxidative decarboxylation and subsequent transformations to yield the desired product. This method avoids costly chiral chromatography or resolving agents and is amenable to scale-up.
Detailed Synthetic Protocol
Protocol 1: Synthesis of (R)-3-Amino-3-(p-methoxyphenyl)propionic acid [5]
-
Step A: (S,S)-2-tert-Butyl-1-carbomethoxy-6-carboxy-2,3,5,6-tetrahydro-4(1H)-pyrimidinone
-
To a stirred solution of potassium hydroxide (21.8 g, 0.33 mol, 85% assay) in 500 mL of deionized water in an Erlenmeyer flask, add L-asparagine monohydrate (50 g, 0.33 mol).
-
Add pivalaldehyde (43.6 mL, 0.4 mol) with vigorous stirring. The mixture should become homogeneous.
-
After 6 hours, chill the solution in an ice bath and add sodium bicarbonate (28.0 g, 0.33 mol), followed by methyl chloroformate (25.8 mL, 0.33 mol).
-
Stir vigorously at ice temperature for 1 hour. Add an additional 8.5 g of sodium bicarbonate (0.11 mol) and 7.5 mL of methyl chloroformate (0.11 mol).
-
Remove the ice bath and allow the solution to warm to room temperature for 2 hours.
-
Precipitate the product by the slow addition of 125 mL of 10% hydrochloric acid.
-
Collect the resulting solid by vacuum filtration, rinse with 225 mL of ice water, and dry in a vacuum desiccator to yield the heterocyclic intermediate as a white solid.
-
-
Step B: (S)-2-tert-Butyl-1-carbomethoxy-2,3-dihydro-4(1H)-pyrimidinone
-
In a three-necked, round-bottomed flask equipped for electrolysis, dissolve the product from Step A (60.0 g, 0.232 mol) in 620 mL of methanol containing triethylamine (3.2 mL, 23.2 mmol).
-
Maintain the temperature at ≤20°C while applying a constant current of 0.60 A for 26 hours.
-
Evaporate the solvent under reduced pressure. Dissolve the residue in 425 mL of acetone, add 20 g of cation exchange resin, and heat at reflux for 1 hour.
-
Filter the suspension and concentrate the filtrate to provide the pyrimidinone derivative.
-
-
Step C: (S)-2-tert-Butyl-1-carbomethoxy-3-(p-methoxybenzyl)-2,3-dihydro-4(1H)-pyrimidinone
-
Dissolve the product from Step B (10.0 g, 47.1 mmol) in 150 mL of dry tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the solution to -78°C and add n-butyllithium (32.7 mL of a 1.44 M solution in hexane, 47.1 mmol) dropwise.
-
After 15 minutes, add a solution of p-methoxybenzyl chloride (7.38 g, 47.1 mmol) in 10 mL of dry THF.
-
Stir at -78°C for 30 minutes, then warm to room temperature over 1 hour.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ether. Purify by chromatography to yield the benzylated intermediate.
-
-
Step D: (R)-3-Amino-3-(p-methoxyphenyl)propionic acid
-
Charge a 125-mL Erlenmeyer flask with the product from Step C (2.39 g, 9.2 mmol), 20 mL of THF, and 20 mL of 95% ethanol.
-
Cool the mixture to between -35°C and -45°C in an acetone-dry ice bath.
-
Adjust the pH to approximately 7 with dropwise addition of 9 N hydrochloric acid.
-
Add a freshly prepared solution of sodium borohydride (0.5 g, 13.0 mmol) in ~1.5 mL of water containing one drop of 30% sodium hydroxide, maintaining the pH between 6 and 8 by alternate addition with 9 N HCl.
-
After the addition is complete, stir at -35°C for 1 hour.
-
Work up the reaction by raising the pH to 9 with 40% sodium hydroxide, diluting with water, and extracting with ether.
-
The final product is obtained from the aqueous layer after acidification and evaporation. The residue is dissolved in 2 N HCl, the pH adjusted to 7, and the resulting solid collected by filtration.
-
Structural Analogs and Derivatives: Exploring Chemical Space
The 3-amino-4-(4-methoxyphenyl)butanoic acid scaffold is a versatile platform for generating a library of compounds with potentially diverse pharmacological profiles. Modifications can be systematically introduced at three key positions: the phenyl ring, the amino group, and the carboxylic acid moiety.
Phenyl Ring Analogs
Substitution on the phenyl ring has a profound impact on GABAB receptor affinity and efficacy. The parent compound in this class, phenibut, is unsubstituted. The addition of a chloro group at the para-position yields baclofen, a potent and clinically used GABAB agonist.[3] This highlights the sensitivity of the receptor to electronic and steric changes in this region.
Table 1: Phenyl Ring Modifications and Their Impact on Activity
| R-Group (para-position) | Compound Name | Relative Activity (Qualitative) | Reference |
| H | Phenibut | Baseline | [3] |
| Cl | Baclofen | Increased Potency | [3] |
| F | Fluorophenibut | Potent Agonist | [6] |
| OCH3 | (Core Molecule) | Potent Agonist | [5] |
Further exploration of phenyl ring analogs could involve:
-
Positional Isomers: Moving the methoxy group to the ortho- or meta-positions.
-
Electronic Variations: Introducing electron-donating (e.g., -CH3, -OH) or electron-withdrawing (e.g., -CF3, -NO2) groups.
-
Bioisosteric Replacements: Replacing the phenyl ring with other aromatic systems like thiophene or pyridine.
Amino Group Derivatives (N-Substitution)
Modification of the primary amine can lead to prodrugs or compounds with altered pharmacokinetic profiles. N-acylation is a common strategy to modulate lipophilicity and metabolic stability.
General Protocol for N-Acylation:
-
Dissolve 3-amino-4-(4-methoxyphenyl)butanoic acid in a suitable solvent (e.g., dichloromethane, THF).
-
Add a base (e.g., triethylamine, diisopropylethylamine) to neutralize the amino acid.
-
Add the desired acylating agent (e.g., acetyl chloride, benzoyl chloride, or an acid anhydride) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Perform an aqueous workup and purify the product by chromatography or recrystallization.
Carboxylic Acid Derivatives
The carboxylic acid group is crucial for interaction with the GABAB receptor.[3] However, its esterification can create prodrugs with improved oral absorption, which are then hydrolyzed in vivo to release the active parent compound.
General Protocol for Esterification (Fischer Esterification):
-
Suspend 3-amino-4-(4-methoxyphenyl)butanoic acid in the desired alcohol (e.g., methanol, ethanol).
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, thionyl chloride).
-
Heat the mixture to reflux for several hours until the reaction is complete.
-
Remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution to remove any unreacted acid.
-
Dry the organic layer, concentrate, and purify the ester product.
Structure-Activity Relationship (SAR)
The development of potent and selective GABAB receptor agonists from this scaffold is guided by a clear understanding of its SAR.
-
Stereochemistry is Key: As previously mentioned, the (R)-enantiomer is significantly more active than the (S)-enantiomer, indicating a specific stereochemical requirement at the chiral center for optimal receptor binding.
-
Phenyl Ring Substitution: The para-position is highly sensitive to substitution. Electron-withdrawing groups like chlorine (in baclofen) enhance potency. The methoxy group in the core molecule of this guide also confers high potency.
-
The Carboxyl Group: The free carboxylic acid is essential for direct agonist activity at the GABAB receptor. Its replacement or significant modification often leads to a loss of affinity.
-
The Amino Group: A primary amine is generally preferred for optimal activity.
Caption: Key modification sites and their pharmacological impact.
Biological Evaluation: In Vitro Characterization
To characterize the pharmacological profile of newly synthesized analogs, a series of in vitro assays are essential. These assays determine the compound's affinity for the GABAB receptor and its functional consequence (agonist, antagonist, or allosteric modulator).
GABAB Receptor Radioligand Binding Assay
This assay measures the affinity of a test compound for the GABAB receptor by assessing its ability to compete with a radiolabeled ligand. A high-affinity antagonist like [3H]CGP54626 is often used to label the receptor.[7]
Protocol 2: [3H]CGP54626 Competition Binding Assay
-
Materials:
-
Membrane Preparation: Rat cortical membranes or membranes from cell lines expressing recombinant human GABAB receptors.
-
Binding Buffer: 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4.
-
Radioligand: [3H]CGP54626 (specific activity ~50 Ci/mmol).
-
Non-specific determinant: 100 µM Baclofen or 1 mM GABA.
-
Test Compounds: Serially diluted in binding buffer.
-
-
Procedure:
-
Prepare the membrane suspension in ice-cold binding buffer.
-
In a 96-well plate, add 50 µL of test compound dilution, 50 µL of radioligand solution (final concentration ~2-5 nM), and 150 µL of membrane suspension (50-100 µg protein/well).
-
For total binding, add 50 µL of binding buffer instead of the test compound.
-
For non-specific binding, add 50 µL of the non-specific determinant.
-
Incubate the plate at room temperature for 60 minutes.
-
Terminate the assay by rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding versus the log concentration of the test compound.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[35S]GTPγS Functional Assay
This functional assay determines whether a compound acts as an agonist or antagonist. GABAB receptors are G-protein coupled receptors (GPCRs). Agonist binding promotes the exchange of GDP for GTP on the Gα subunit, activating downstream signaling. This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation.[8][9]
Protocol 3: [35S]GTPγS Binding Assay [8]
-
Materials:
-
Membrane Preparation: As in the binding assay.
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
GDP: Guanosine 5'-diphosphate.
-
Radioligand: [35S]GTPγS (specific activity >1000 Ci/mmol).
-
Agonist/Test Compounds: Serially diluted in assay buffer.
-
-
Procedure:
-
Pre-incubate membranes (20-50 µg protein) with GDP (10-30 µM) in assay buffer for 20-30 minutes on ice.
-
In a 96-well plate, add the test compound, the membrane preparation, and finally [35S]GTPγS (final concentration 0.05-0.1 nM).
-
Incubate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through GF/B filters.
-
Wash the filters with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Measure radioactivity by liquid scintillation counting.
-
-
Data Analysis:
-
For agonists, plot the stimulated [35S]GTPγS binding (as a percentage over basal) against the log concentration of the compound to determine the EC50 (potency) and Emax (efficacy).
-
For antagonists, co-incubate increasing concentrations of the test compound with a fixed, submaximal concentration of a known agonist (e.g., GABA or baclofen) and measure the inhibition of the agonist response.
-
Caption: A typical in vitro screening workflow for novel analogs.
Therapeutic Potential and Future Directions
Analogs and derivatives of 3-amino-4-(4-methoxyphenyl)butanoic acid hold significant promise as therapeutic agents. Their primary mechanism of action as GABAB receptor agonists makes them candidates for treating:
-
Spasticity: Similar to baclofen, potent agonists can be effective muscle relaxants.
-
Anxiety Disorders: The anxiolytic effects of phenibut suggest that novel analogs could offer improved treatments for anxiety, panic disorder, and PTSD.[3]
-
Neuropathic Pain: GABAB agonists have shown efficacy in models of nerve pain.
-
Substance Use Disorders: Baclofen has been investigated for the treatment of alcohol and cocaine addiction.
Future research in this area should focus on:
-
Improving Selectivity: Designing analogs with higher selectivity for GABAB over GABAA receptors to minimize off-target effects like sedation.
-
Modulating Pharmacokinetics: Developing prodrugs or derivatives with optimized absorption, distribution, metabolism, and excretion (ADME) profiles for improved dosing regimens.
-
Exploring Allosteric Modulation: Synthesizing compounds that act as positive allosteric modulators (PAMs) of the GABAB receptor. PAMs do not activate the receptor directly but enhance the effect of endogenous GABA, which can offer a more nuanced and potentially safer therapeutic approach.
Conclusion
3-Amino-4-(4-methoxyphenyl)butanoic acid represents a rich and promising scaffold for the development of novel CNS-active agents. Its structural similarity to established GABAergic drugs, combined with its amenability to chemical modification, provides a fertile ground for medicinal chemistry exploration. By employing robust synthetic strategies and rigorous biological evaluation as outlined in this guide, researchers can systematically probe the structure-activity relationships of this chemical class. This in-depth understanding is the cornerstone of rationally designing next-generation GABAB receptor modulators with enhanced potency, selectivity, and improved therapeutic profiles for a range of debilitating neurological and psychiatric disorders.
References
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Falzone, C. J., et al. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses, 77 , 213. Available from: [Link]
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Enna, S. J., & McCarson, K. E. (2006). Characterization of GABA Receptors. Current Protocols in Pharmacology, Chapter 1:Unit 1.7. Available from: [Link]
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Farkas, B., et al. (2020). Telescoped Continuous Flow Synthesis of Optically Active γ-Nitrobutyric Acids as Key Intermediates of Baclofen, Phenibut, and Fluorophenibut. Organic Letters, 22 (20), 8122–8126. Available from: [Link]
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Gajcy, K., Lochyński, S., & Librowski, T. (2010). A role of GABA analogues in the treatment of neurological diseases. Current medicinal chemistry, 17 (22), 2338–2347. Available from: [Link]
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Lapin, I. (2001). Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. CNS drug reviews, 7 (4), 471–481. Available from: [Link]
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Mott, A. C., et al. (2015). Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. ACS chemical neuroscience, 6 (11), 1843–1854. Available from: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 22472023, 3-Amino-4-(4-methoxyphenyl)butanoic acid. Available from: [Link].
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PrepChem. Synthesis of 3-(m-methoxyphenyl)propionic acid. Available from: [Link]
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UNC-CH Psychoactive Drug Screening Program (PDSP). GABA Receptor Binding Assay Protocol. Available from: [Link]
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Willard, A. L. (2012). GTPγS Binding Assays. Assay Guidance Manual. Available from: [Link]
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Zvejniece, L., et al. (2008). Comparative pharmacological activity of optical isomers of phenibut. European journal of pharmacology, 583 (1), 138-143. Available from: [Link]
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A Technical Guide to Determining the Solubility of 3-Amino-4-(4-methoxyphenyl)butanoic Acid
<
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of 3-Amino-4-(4-methoxyphenyl)butanoic acid. While specific solubility data for this compound is not extensively published, this document outlines the core principles of solubility based on its molecular structure and provides detailed, field-proven protocols for both kinetic and thermodynamic solubility assessment. By following the methodologies described herein, researchers can generate high-quality, reliable solubility data essential for advancing pharmaceutical research and development.
Introduction: The Significance of Solubility
3-Amino-4-(4-methoxyphenyl)butanoic acid is a GABA (γ-aminobutyric acid) analogue. The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its entire development lifecycle.[1] From early-stage discovery, where it impacts the reliability of in-vitro assays, to late-stage formulation and in-vivo studies, where it governs bioavailability, understanding a compound's solubility is paramount.[1][2] Poor aqueous solubility can lead to unpredictable experimental results, hinder formulation development, and ultimately cause the failure of promising drug candidates.[2]
This guide addresses the specific challenges related to 3-Amino-4-(4-methoxyphenyl)butanoic acid by providing a robust methodological approach for its solubility characterization.
Predicted Solubility Profile from Molecular Structure
A theoretical assessment of the molecular structure of 3-Amino-4-(4-methoxyphenyl)butanoic acid (Figure 1) provides valuable insight into its expected solubility behavior.
Key Structural Features:
-
Zwitterionic Nature: The presence of both a basic amino group (-NH2) and an acidic carboxylic acid group (-COOH) means the molecule can exist as a zwitterion, possessing both a positive and a negative charge, resulting in an overall neutral charge.[3] The solubility of zwitterionic compounds is highly dependent on pH.[4][5]
-
Aromatic Ring: The 4-methoxyphenyl group introduces a significant hydrophobic (lipophilic) component, which generally decreases aqueous solubility.
-
Polar Functional Groups: The amino and carboxylic acid groups are polar and capable of hydrogen bonding, which promotes solubility in polar solvents like water.
Predicted Behavior:
-
Aqueous Solubility: Solubility in aqueous buffers is expected to be pH-dependent. At its isoelectric point (pI), the zwitterionic form dominates, and solubility is typically at its minimum due to strong intermolecular electrostatic interactions in the crystal lattice. At pH values below the pI, the amino group is protonated (-NH3+), and at pH values above the pI, the carboxylic acid group is deprotonated (-COO-). In both cases, the increased net charge enhances interaction with polar water molecules, leading to higher solubility.
-
Organic Solvents:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the amino and carboxyl groups, suggesting moderate to good solubility. Studies on similar compounds like GABA have shown that solubility increases with temperature in such solvents.[6]
-
Polar Aprotic Solvents (e.g., DMSO, DMF): Dimethyl sulfoxide (DMSO) is often used to create stock solutions for biological assays due to its ability to dissolve a wide range of organic compounds.[2][7][8] High solubility is expected in DMSO.
-
Non-Polar Solvents (e.g., Hexane, Toluene): Due to the polar zwitterionic nature of the molecule, very low solubility is predicted in non-polar solvents.
-
Caption: Experimental workflows for kinetic and thermodynamic solubility.
Data Presentation and Interpretation
All experimentally determined solubility data should be recorded systematically. A clear, tabular format allows for easy comparison across different conditions.
Table 1: Solubility Data for 3-Amino-4-(4-methoxyphenyl)butanoic acid
| Solubility Type | Solvent / Buffer System | Temperature (°C) | Incubation Time (h) | Final pH | Solubility (µg/mL) | Solubility (µM) |
| Kinetic | PBS, pH 7.4 | 25 | 2 | 7.4 | [Experimental Value] | [Calculated Value] |
| Thermodynamic | Deionized Water | 25 | 48 | [Measured] | [Experimental Value] | [Calculated Value] |
| Thermodynamic | PBS, pH 7.4 | 25 | 48 | 7.4 | [Experimental Value] | [Calculated Value] |
| Thermodynamic | 0.1 N HCl (pH ~1) | 25 | 48 | [Measured] | [Experimental Value] | [Calculated Value] |
| Thermodynamic | Methanol | 25 | 48 | N/A | [Experimental Value] | [Calculated Value] |
| Thermodynamic | DMSO | 25 | 48 | N/A | [Experimental Value] | [Calculated Value] |
Interpretation: A good solubility goal for drug discovery compounds is often considered to be >60 µg/mL. [1]Comparing the results from different pH conditions will reveal the pH-solubility profile, which is critical for predicting oral absorption. The difference between kinetic and thermodynamic values can provide insight into the compound's tendency to form supersaturated solutions.
Conclusion
While readily available public data on the solubility of 3-Amino-4-(4-methoxyphenyl)butanoic acid is scarce, this guide provides the necessary scientific rationale and detailed experimental protocols for its determination. By understanding the influence of its zwitterionic and hydrophobic moieties and by systematically applying the kinetic and thermodynamic methodologies described, researchers can generate the high-quality data required to make informed decisions in the drug discovery and development process.
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Analytice. OECD 105 – Water Solubility Test at 20°C. [Link]
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An In-depth Technical Guide to the Discovery and History of 3-Amino-4-(4-methoxyphenyl)butanoic acid
This guide provides a comprehensive overview of the discovery, history, and scientific significance of 3-Amino-4-(4-methoxyphenyl)butanoic acid. It is intended for researchers, scientists, and drug development professionals interested in the evolution of GABAergic compounds and their therapeutic potential. This document eschews a rigid template in favor of a narrative that follows the scientific journey, from a foundational discovery to the exploration of its chemical analogues.
Introduction: A Tale of Two Molecules
The story of 3-Amino-4-(4-methoxyphenyl)butanoic acid is intrinsically linked to its parent compound, 4-Amino-3-phenylbutanoic acid , more commonly known as Phenibut . To fully appreciate the scientific context of the methoxy-substituted analogue, we must first delve into the rich history of Phenibut, a compound born out of the Soviet space program and now a subject of global scientific interest.
Part 1: The Genesis of a Neurotropic Agent - The Discovery of Phenibut
A Cold War Imperative: The Cosmonaut's Tranquilizer
Phenibut was synthesized in the 1960s at the A. I. Herzen Leningrad Pedagogical Institute in the USSR by a team of researchers led by Professor Vsevolod Perekalin.[1] The impetus for its creation was a practical one: the Soviet space program required a tranquilizer for its cosmonauts that could reduce stress and anxiety without impairing cognitive function.[1][2] Existing tranquilizers at the time often had sedative effects that were incompatible with the high-performance demands of space travel.
The Scientific Rationale: Penetrating the Blood-Brain Barrier
The scientific challenge lay in the pharmacology of the brain's primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA) . While GABA itself is a potent anxiolytic, its clinical utility is limited by its inability to effectively cross the blood-brain barrier. Professor Perekalin's team ingeniously overcame this by incorporating a phenyl ring into the GABA backbone, creating β-phenyl-γ-aminobutyric acid, or Phenibut.[3] This structural modification significantly increased the molecule's lipophilicity, allowing it to traverse the blood-brain barrier and exert its effects on the central nervous system.[3]
Mechanism of Action: A GABA-B Receptor Agonist
Phenibut's primary mechanism of action is as a GABA-B receptor agonist .[3][4] The GABA-B receptor is a G-protein coupled receptor that, upon activation, leads to a cascade of inhibitory downstream effects, including the modulation of potassium and calcium channels.[5][6] This results in a decrease in neuronal excitability, producing anxiolytic, sedative, and muscle relaxant effects.[7] While it has some activity at GABA-A receptors, its affinity for GABA-B receptors is significantly higher and is believed to be the primary driver of its pharmacological profile.[3][4]
Part 2: The Emergence of an Analogue - 3-Amino-4-(4-methoxyphenyl)butanoic acid
While the history of Phenibut is well-documented, the story of its 4-methoxy analogue is more nuanced and emerges from the broader scientific endeavor of understanding structure-activity relationships (SAR) in GABAergic compounds. The introduction of a methoxy group to the phenyl ring represents a deliberate chemical modification aimed at exploring and potentially modulating the pharmacological properties of the parent molecule.
Chemical Identity and Properties
| Property | Value | Source |
| IUPAC Name | 3-amino-4-(4-methoxyphenyl)butanoic acid | [8] |
| Molecular Formula | C11H15NO3 | [8] |
| Molecular Weight | 209.24 g/mol | [8] |
| CAS Number | 189693-74-1 | [8] |
Synthesis of a Methoxy-Substituted Analogue
The synthesis of 3-Amino-4-(4-methoxyphenyl)butanoic acid follows principles of organic synthesis aimed at constructing the core β-aryl-γ-amino acid scaffold. While specific historical synthesis records are sparse, a plausible and documented synthetic route can be adapted from methods used for creating enantiomerically pure GABA derivatives.[9]
A key step involves the asymmetric Michael addition of a malonate equivalent to a nitrostyrene derivative, in this case, 4-methoxy-β-nitrostyrene. This establishes the stereocenter and the carbon skeleton. Subsequent reduction of the nitro group and hydrolysis of the malonate ester and cyclization/hydrolysis of a lactam intermediate would yield the final product.[9][10]
Experimental Protocol: Synthesis of a β-Aryl-γ-Nitroalkane Michael Adduct (A Key Intermediate)
This protocol is adapted from a general method for the asymmetric Michael addition of S,S'-diphenyldithiomalonate to trans-β-nitroolefins, which can be applied to the synthesis of the 4-methoxy-phenyl analogue.[9]
Materials:
-
trans-4-methoxy-β-nitrostyrene
-
S,S'-diphenyldithiomalonate
-
Chiral cinchona alkaloid-derived thiourea catalyst
-
Benzotrifluoride (solvent)
Procedure:
-
To a solution of trans-4-methoxy-β-nitrostyrene (1.0 equiv) and S,S'-diphenyldithiomalonate (1.0 equiv) in benzotrifluoride, add the chiral thiourea catalyst (10 mol%).
-
Stir the resulting mixture at room temperature for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product, (S)-2-(1-(4-Methoxy-phenyl)-2-nitro-ethyl)-malonic acid diphenyl dithioester, can be isolated and purified.[9]
This intermediate can then be further processed through reduction and hydrolysis steps to yield the target molecule, 3-Amino-4-(4-methoxyphenyl)butanoic acid.
The Significance of the Methoxy Group: A Structure-Activity Relationship Perspective
The addition of a methoxy group at the para-position of the phenyl ring is a common strategy in medicinal chemistry to modulate a drug's pharmacokinetic and pharmacodynamic properties.
-
Pharmacokinetics: The methoxy group can influence the molecule's lipophilicity and metabolic stability. It may alter how the compound is absorbed, distributed, metabolized, and excreted (ADME).
-
Pharmacodynamics: The electron-donating nature of the methoxy group can alter the electronic properties of the phenyl ring, potentially influencing its interaction with the GABA-B receptor binding pocket. This could lead to changes in binding affinity and efficacy compared to the unsubstituted Phenibut.
While direct comparative pharmacological data for 3-Amino-4-(4-methoxyphenyl)butanoic acid is not extensively published in publicly available literature, the principles of SAR in GABA-B agonists suggest that such a substitution would likely have a discernible effect on its activity.[11]
Part 3: Mechanistic Insights and Comparative Pharmacology
The GABA-B Receptor: A Heterodimeric G-Protein Coupled Receptor
To understand the potential impact of the methoxy substitution, it is crucial to appreciate the structure of the GABA-B receptor. It is an obligate heterodimer composed of two subunits: GABA-B1 and GABA-B2.[5][6] The agonist binding site is located on the extracellular "Venus flytrap" domain of the GABA-B1 subunit.[5] Upon agonist binding, a conformational change is transmitted to the transmembrane domains of both subunits, leading to the activation of intracellular G-proteins.[12]
The Role of Stereochemistry
For Phenibut, it has been demonstrated that the (R)-enantiomer is the more active isomer at the GABA-B receptor.[1][13] The (S)-enantiomer is significantly less active.[13] This stereoselectivity highlights the specific three-dimensional arrangement required for optimal interaction with the receptor's binding site. It is highly probable that 3-Amino-4-(4-methoxyphenyl)butanoic acid exhibits similar stereoselectivity, with one enantiomer being significantly more potent than the other.
| Compound | GABA-B Receptor Binding Affinity (Ki, µM) |
| Racemic Phenibut | 177 ± 2 |
| (R)-Phenibut | 92 ± 3 |
| Baclofen | 6.0 ± 1 |
| Data from Dambrova et al. (2008)[13] |
Potential Therapeutic Implications
Given its structural similarity to Phenibut, 3-Amino-4-(4-methoxyphenyl)butanoic acid would be expected to exhibit anxiolytic, nootropic, and sedative properties. The presence of the methoxy group could potentially fine-tune these effects, leading to a different potency, duration of action, or side-effect profile. Further research is needed to fully elucidate its pharmacological characteristics and therapeutic potential.
Conclusion
The discovery of 3-Amino-4-(4-methoxyphenyl)butanoic acid is best understood as an extension of the pioneering work on Phenibut. While its own history is not as clearly defined, its existence is a testament to the ongoing scientific exploration of the GABAergic system. The logical progression from GABA to the blood-brain barrier-penetrant Phenibut, and then to its structurally modified analogues like the 4-methoxy derivative, exemplifies the iterative process of drug discovery. This journey, from a tool for cosmonauts to a subject of modern neuropharmacological research, underscores the enduring quest to understand and modulate the intricate workings of the human brain.
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Dambrova, M., Zvejniece, L., Liepinsh, E., Cirule, H., Zharkova, O., Grinberga, S., & Kalvinsh, I. (2008). Comparative pharmacological activity of optical isomers of phenibut. European Journal of Pharmacology, 583(1), 128-134. [Link]
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Lapin, I. (2001). Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. CNS drug reviews, 7(4), 471–481. [Link]
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Dambrova, M., et al. (2008). Comparative pharmacological activity of optical isomers of phenibut. ResearchGate. [Link]
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Grebeniuk, D., & Ksenchyn, O. (2024). Pharmacokinetics and Pharmacodynamics of Phenibut with Their Potential Dependence on Endogenous Hydrogen Sulfide: A Literature Review. European Journal of Pharmaceutical and Medical Research, 11(5), 1-6. [Link]
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Krogsgaard-Larsen, P., et al. (1986). Comparative stereostructure-activity studies on GABAA and GABAB receptor sites and GABA uptake using rat brain membrane preparations. Journal of Neurochemistry, 47(3), 898-903. [Link]
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3-Amino-4-(4-methoxyphenyl)butanoic acid molecular weight and formula
An In-Depth Technical Guide to 3-Amino-4-(4-methoxyphenyl)butanoic Acid for Researchers and Drug Development Professionals
Introduction
3-Amino-4-(4-methoxyphenyl)butanoic acid is a chiral amino acid derivative that has garnered significant interest within the scientific community, particularly in the fields of neuropharmacology and medicinal chemistry. As a structural analog of γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system, this compound serves as a valuable molecular scaffold and research tool.[1][2] Its unique structure, featuring a methoxyphenyl group, allows for specific interactions with biological targets, making it a key intermediate in the synthesis of novel therapeutic agents aimed at modulating neurotransmitter activity.[1] This guide provides a comprehensive overview of its core chemical properties, scientific significance, and its application in research and development, tailored for professionals in the pharmaceutical and life sciences sectors.
Core Molecular and Physical Properties
A precise understanding of the fundamental physicochemical properties of 3-Amino-4-(4-methoxyphenyl)butanoic acid is essential for its application in experimental and developmental settings. These properties dictate its solubility, reactivity, and pharmacokinetic profile. The key identifiers and properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO₃ | PubChem CID: 22472023[3] |
| Molecular Weight | 209.24 g/mol | Alfa Chemistry, PubChem[3][4] |
| CAS Number | 189693-74-1 | Alfa Chemistry[4] |
| IUPAC Name | 3-amino-4-(4-methoxyphenyl)butanoic acid | PubChem CID: 22472023[3] |
| Canonical SMILES | COC1=CC=C(C=C1)CC(CC(=O)O)N | PubChem CID: 22472023[3] |
Scientific Context and Therapeutic Potential
The primary significance of 3-Amino-4-(4-methoxyphenyl)butanoic acid lies in its role as a modulator of the GABAergic system. GABA receptors, particularly the GABA-B subtype, are critical targets for the treatment of a wide range of neurological and psychiatric disorders.[5][6]
GABA-B Receptor Modulation: Compounds structurally related to 3-Amino-4-(4-methoxyphenyl)butanoic acid are often investigated for their potential to act as agonists or antagonists at GABA-B receptors.[6] The activation of these G-protein coupled receptors leads to inhibitory effects on neurotransmission, which can be therapeutically beneficial in conditions characterized by neuronal hyperexcitability, such as anxiety, spasticity, and certain types of pain.[] The methoxyphenyl moiety of this specific compound is a key structural feature that can be modified to fine-tune binding affinity and selectivity for the GABA-B receptor, or potentially for other related targets.
A Building Block for Drug Discovery: Beyond its direct pharmacological activity, 3-Amino-4-(4-methoxyphenyl)butanoic acid serves as a crucial intermediate in the synthesis of more complex drug candidates.[1] Its chiral nature and functional groups (amine and carboxylic acid) provide versatile handles for chemical elaboration, allowing medicinal chemists to explore structure-activity relationships and develop new chemical entities with improved efficacy, selectivity, and pharmacokinetic properties.
Caption: Logical relationship of GABA-B receptor activation by agonist compounds.
Synthesis and Characterization Workflow
The synthesis and validation of 3-Amino-4-(4-methoxyphenyl)butanoic acid and its derivatives require a systematic and rigorous workflow to ensure chemical identity, purity, and consistency. The following diagram outlines a typical process for researchers.
Caption: A conceptual workflow for the synthesis and characterization of the target compound.
Causality in Experimental Choices:
-
Multi-step Synthesis: The choice of a specific synthetic route, such as a modified Strecker or Mannich reaction, is determined by factors like the availability of starting materials, desired stereochemistry (for chiral compounds), and scalability.
-
Purification: Chromatography is employed to separate the target compound from unreacted starting materials and byproducts based on differences in polarity. Recrystallization is then used to achieve high purity by leveraging the compound's differential solubility in a given solvent system at varying temperatures.
-
Characterization: A multi-pronged analytical approach is non-negotiable for validating the final product.
-
NMR Spectroscopy provides detailed information about the molecular structure, confirming the connectivity of atoms.
-
Mass Spectrometry directly verifies the molecular weight (209.24 g/mol ), confirming the correct molecular formula (C₁₁H₁₅NO₃).[3]
-
HPLC is used to determine the purity of the compound, which is critical for obtaining reliable and reproducible data in subsequent biological assays.
-
Example Experimental Protocol: In Vitro Receptor Binding Assay
To assess the interaction of 3-Amino-4-(4-methoxyphenyl)butanoic acid or its derivatives with the GABA-B receptor, a competitive radioligand binding assay is a standard method.
Objective: To determine the binding affinity (Ki) of a test compound for the GABA-B receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human GABA-B receptor or from rodent brain tissue.
-
Compound Preparation: Prepare a series of dilutions of the test compound in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a known concentration of a radiolabeled GABA-B antagonist (e.g., [³H]CGP 54626), and the various concentrations of the test compound.
-
Incubation: Incubate the plates to allow the binding reaction to reach equilibrium.
-
Termination & Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand. Wash the filters to remove non-specific binding.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that displaces 50% of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
Conclusion
3-Amino-4-(4-methoxyphenyl)butanoic acid is a molecule of significant value to the scientific research community. Its defined molecular weight of 209.24 g/mol and formula of C₁₁H₁₅NO₃ provide the foundation for its use as a well-characterized chemical entity.[3][4] Its structural relationship to GABA positions it as a key tool for investigating the complexities of the GABAergic system and as a versatile starting point for the design and synthesis of next-generation therapeutics for neurological and psychiatric disorders. The rigorous application of synthetic and analytical workflows is paramount to ensuring the quality and reliability of this compound in advancing drug discovery and development programs.
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22472023, 3-Amino-4-(4-methoxyphenyl)butanoic acid. Available from: [Link]
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3-Amino-4-(4-methoxyphenyl)butanoic acid literature review
An In-depth Technical Guide to 3-Amino-4-(4-methoxyphenyl)butanoic Acid
Authored by a Senior Application Scientist
This guide provides a comprehensive technical review of 3-Amino-4-(4-methoxyphenyl)butanoic acid, a GABA analogue with significant potential in neuroscience research and drug development. By examining its chemical properties, synthesis, and pharmacology in the context of related, well-characterized compounds, we aim to equip researchers, scientists, and drug development professionals with a foundational understanding of this molecule.
Introduction: Unveiling a Promising GABA Analogue
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), crucial for maintaining the delicate balance between neuronal excitation and inhibition.[1][2] Deficiencies in the GABAergic system are implicated in a host of neurological and psychiatric disorders, including anxiety, depression, epilepsy, and neuropathic pain.[1][2] However, GABA's therapeutic utility is limited by its inability to effectively cross the blood-brain barrier. This has driven the development of GABA analogues—structurally related molecules designed for improved pharmacokinetic properties and CNS penetration.[1][3][4]
3-Amino-4-(4-methoxyphenyl)butanoic acid belongs to this important class of compounds. Structurally, it is a derivative of GABA, featuring a 4-methoxyphenyl group attached to the carbon atom adjacent to the amino group. This positions it as a close analogue of highly successful drugs like baclofen (a muscle relaxant) and phenibut (an anxiolytic and nootropic), which are also phenyl-substituted GABA derivatives.[5][6] While direct literature on 3-Amino-4-(4-methoxyphenyl)butanoic acid is sparse, its structural similarity to these key CNS-active agents makes it a molecule of considerable interest for exploring novel therapeutic agents for neurological disorders.[7][8]
This guide synthesizes available information and draws logical parallels from closely related compounds to provide a thorough understanding of its synthesis, potential mechanisms of action, and prospective applications.
Chemical Identity and Physicochemical Properties
A clear understanding of a molecule's identity and properties is fundamental to any research or development endeavor.
Chemical Structure and Identifiers
The core structure consists of a butanoic acid backbone with an amino group at the 3-position and a 4-methoxyphenyl group at the 4-position.
Key Identifiers:
Physicochemical Data
The following table summarizes key computed physicochemical properties, which are crucial for predicting the molecule's behavior in biological systems, including absorption and distribution.
| Property | Value | Source |
| Molecular Weight | 209.24 g/mol | PubChem[9] |
| XLogP3 | -1.4 | PubChem[9] |
| Hydrogen Bond Donor Count | 3 | PubChem[9] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[9] |
| Rotatable Bond Count | 5 | PubChem[9] |
| Topological Polar Surface Area | 72.3 Ų | PubChem[9] |
Data sourced from the PubChem database.[9]
The negative XLogP3 value suggests a high degree of hydrophilicity. While the phenyl ring adds lipophilicity, the polar amino, carboxyl, and methoxy groups contribute to overall water solubility. This profile is critical when considering oral bioavailability and penetration of the blood-brain barrier.
Synthesis and Derivatization
While specific, peer-reviewed synthetic routes for 3-Amino-4-(4-methoxyphenyl)butanoic acid are not extensively documented, its structure suggests that it can be prepared using established methodologies for synthesizing β-amino acids and related GABA analogues. A common approach involves the Michael addition of a nitrogen-containing nucleophile to a substituted cinnamic acid derivative, followed by reduction.
A plausible and widely used method for related structures is the Rodionov reaction , which involves the condensation of an aromatic aldehyde (in this case, 4-methoxybenzaldehyde), malonic acid, and ammonia (or an ammonia source like ammonium acetate) in an alcoholic solvent.
General Synthetic Workflow
The synthesis can be conceptualized as a multi-step process starting from readily available commercial precursors.
Exemplary Laboratory Protocol (Rodionov Reaction)
This protocol is a generalized procedure based on the synthesis of similar β-aryl-β-amino acids.[12]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-methoxybenzaldehyde (1 equivalent), malonic acid (1.1 equivalents), and ammonium acetate (2.3 equivalents).
-
Solvent Addition: Add an appropriate alcoholic solvent, such as ethanol or 1-butanol, to the flask.
-
Reflux: Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by observing the cessation of CO₂ evolution or by using Thin Layer Chromatography (TLC).
-
Isolation of Intermediate: Upon completion, the intermediate product, 3-amino-3-(4-methoxyphenyl)propenoic acid, may precipitate upon cooling. Filter the solid and wash with cold solvent.
-
Reduction: The unsaturated intermediate is then subjected to a reduction step. A common method is catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Work-up and Purification: After the reduction is complete, the catalyst is filtered off. The solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., water/ethanol) or by column chromatography to yield the final product.
Causality in Experimental Choices:
-
Ammonium Acetate: Serves as both the ammonia source for the amino group and a catalyst for the Knoevenagel condensation between the aldehyde and malonic acid.
-
Reflux Conditions: Provide the necessary activation energy for the condensation and decarboxylation steps.
-
Catalytic Hydrogenation: This is a clean and efficient method for reducing the carbon-carbon double bond of the unsaturated intermediate without affecting the aromatic ring or other functional groups.
Pharmacology and Proposed Mechanism of Action
The pharmacological profile of 3-Amino-4-(4-methoxyphenyl)butanoic acid is predicted based on its structural relationship to known GABA-B receptor agonists.
The GABAergic System and GABA-B Receptors
The GABAergic system is the main source of inhibitory signaling in the brain. GABA exerts its effects through two main receptor types:
-
GABA-A Receptors: Ligand-gated ion channels that permit chloride influx, leading to hyperpolarization and rapid synaptic inhibition.
-
GABA-B Receptors: G-protein coupled receptors (GPCRs) that mediate slower, more prolonged inhibitory signals. Activation of GABA-B receptors leads to the inhibition of adenylyl cyclase and modulation of Ca²⁺ and K⁺ channels.
Proposed Mechanism: A GABA-B Agonist
Like baclofen and phenibut, 3-Amino-4-(4-methoxyphenyl)butanoic acid is a GABA analogue with a bulky aromatic substituent that restricts its conformation.[5] This structural feature is key for selective interaction with the GABA-B receptor. It is hypothesized that the molecule acts as a direct agonist at GABA-B receptors.
Presynaptic Action: Activation of presynaptic GABA-B receptors inhibits voltage-gated calcium channels, which in turn reduces the release of excitatory neurotransmitters like glutamate. Postsynaptic Action: On the postsynaptic membrane, GABA-B receptor activation opens inwardly-rectifying potassium channels, leading to potassium efflux, hyperpolarization, and a slower inhibitory postsynaptic potential (IPSP).
This dual action effectively dampens neuronal excitability, which is the underlying mechanism for the anxiolytic, muscle relaxant, and anticonvulsant effects seen with other GABA-B agonists.[2][5]
Structure-Activity Relationship (SAR) and Therapeutic Potential
The therapeutic potential of 3-Amino-4-(4-methoxyphenyl)butanoic acid can be inferred by comparing its structure to GABA and its clinically used analogues.
-
The Phenyl Ring: The addition of a phenyl ring to the GABA backbone, as seen in phenibut, is a critical modification. It increases lipophilicity, facilitating passage across the blood-brain barrier, and confers selectivity for the GABA-B receptor.[6]
-
Para-Substitution: The nature of the substituent at the para-position of the phenyl ring significantly influences potency and activity.
-
Baclofen (p-Chloro): The electron-withdrawing chlorine atom in baclofen makes it a more potent GABA-B agonist than phenibut.[5]
-
3-Amino-4-(4-methoxyphenyl)butanoic acid (p-Methoxy): The electron-donating methoxy group in the target molecule is expected to alter its electronic properties and steric profile compared to baclofen. This could lead to differences in receptor binding affinity, selectivity, and metabolic stability.
-
-
Stereochemistry: For many GABA analogues, biological activity is stereospecific. For instance, the therapeutic effects of baclofen reside almost exclusively in the (R)-(-)-enantiomer.[6] Similarly, the individual (R) and (S) enantiomers of 3-Amino-4-(4-methoxyphenyl)butanoic acid are available commercially for research, suggesting that their biological activities likely differ.[7][8]
Based on this SAR, the compound is a promising candidate for development in several therapeutic areas:
-
Anxiety and Mood Disorders: Its structural similarity to phenibut and potential GABA-B agonism suggest potential anxiolytic and mood-stabilizing effects.[8]
-
Neuropathic Pain: GABA-B agonists are known to modulate pain pathways, making this a potential area of investigation, similar to gabapentin and pregabalin which act on calcium channels.[4][13]
-
Spasticity and Muscle Relaxation: As an analogue of baclofen, it could possess muscle relaxant properties.[5]
Future Research and Development
While 3-Amino-4-(4-methoxyphenyl)butanoic acid is a compelling molecule, rigorous scientific investigation is required to validate its therapeutic potential.
Key Future Directives:
-
Pharmacological Characterization:
-
Conduct in vitro receptor binding assays to quantify its affinity and selectivity for GABA-B and GABA-A receptors.
-
Perform functional assays (e.g., electrophysiology) to determine if it acts as a full agonist, partial agonist, or antagonist.
-
-
Pharmacokinetic Profiling:
-
Evaluate its absorption, distribution, metabolism, and excretion (ADME) properties in animal models.
-
Specifically, quantify its ability to penetrate the blood-brain barrier.
-
-
In Vivo Efficacy Studies:
-
Test the compound in established animal models of anxiety, depression, neuropathic pain, and spasticity.
-
Compare the efficacy and side-effect profiles of the (R) and (S) enantiomers.
-
-
Toxicology and Safety:
-
Conduct comprehensive safety pharmacology and toxicology studies to identify any potential adverse effects.
-
Conclusion
3-Amino-4-(4-methoxyphenyl)butanoic acid stands as a molecule of significant interest at the intersection of medicinal chemistry and neuroscience. As a structural analogue of established drugs like baclofen and phenibut, it is logically poised to act as a GABA-B receptor modulator. The presence of a 4-methoxy group distinguishes it from its predecessors and may confer a unique pharmacological profile with respect to potency, selectivity, or pharmacokinetics. While its therapeutic journey is just beginning, the foundational principles of GABAergic modulation suggest it is a valuable tool for researchers and a promising scaffold for the development of next-generation CNS therapeutics. Further empirical validation is essential to unlock its full potential.
References
- Gajcy, K., Lochynski, S., & Librowski, T. (2010). A Role of GABA Analogues in the Treatment of Neurological Diseases. Current Medicinal Chemistry, 17(22), 2338-2347.
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Bryans, J. S., & Wustrow, D. J. (1999). 3-substituted GABA analogs with central nervous system activity: a review. Drugs of the Future, 24(8), 863. [Link]
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- Chem-Impex. (n.d.). (R)-3-Amino-4-(4-methoxyphenyl)butyric acid hydrochloride.
- Rojo, J., et al. (2020). Telescoped Continuous Flow Synthesis of Optically Active γ-Nitrobutyric Acids as Key Intermediates of Baclofen, Phenibut, and Fluorophenibut. Organic Letters.
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Wikipedia. (n.d.). Gabapentin. [Link]
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Lapin, I. P. (1985). [Differences and similarity in the interaction of fenibut, baclofen and diazepam with phenylethylamine]. Farmakologiia i toksikologiia, 48(4), 50-54. [Link]
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ResearchGate. (n.d.). Scheme 8. Synthesis of Phenibut (16) and Baclofen (17). [Link]
- PrepChem.com. (n.d.). Synthesis of 4-(3-amino-4-bromophenyl)-4-oxobutanoic acid.
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Methodological & Application
Application Notes and Protocols for 3-Amino-4-(4-methoxyphenyl)butanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-4-(4-methoxyphenyl)butanoic acid is a chemical entity structurally related to phenibut, a neuropsychotropic agent known for its anxiolytic and nootropic effects.[1][2] Phenibut, or β-phenyl-γ-aminobutyric acid, is a derivative of the inhibitory neurotransmitter GABA and can cross the blood-brain barrier more readily than GABA itself.[3] The addition of a phenyl group to the GABA structure is key to this enhanced permeability.[3] The subject compound, 3-Amino-4-(4-methoxyphenyl)butanoic acid, is a phenibut analog featuring a methoxy group on the phenyl ring. This modification may alter its potency, selectivity, and pharmacokinetic profile.
This document provides a comprehensive guide for the experimental use of 3-Amino-4-(4-methoxyphenyl)butanoic acid, detailing its presumed mechanism of action, protocols for in vitro and in vivo characterization, and essential safety information.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C11H15NO3[4] |
| Molecular Weight | 209.24 g/mol [4] |
| IUPAC Name | 3-amino-4-(4-methoxyphenyl)butanoic acid[4] |
| Synonyms | 3-Amino-4-(4-methoxyphenyl)butyric acid[4] |
Proposed Mechanism of Action: GABA-B Receptor Agonism
Based on its structural similarity to phenibut, 3-Amino-4-(4-methoxyphenyl)butanoic acid is hypothesized to act as a gamma-aminobutyric acid (GABA) mimetic, primarily targeting GABA-B receptors.[1][5] GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory signals in the central nervous system.[6]
The activation of GABA-B receptors by an agonist like 3-Amino-4-(4-methoxyphenyl)butanoic acid is expected to trigger the following downstream signaling cascade:
-
Presynaptic Inhibition: Activation of presynaptic GABA-B receptors inhibits the opening of voltage-gated calcium channels, which in turn reduces the release of neurotransmitters.
-
Postsynaptic Inhibition: Postsynaptically, GABA-B receptor activation leads to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels. This causes an efflux of potassium ions, leading to hyperpolarization of the neuronal membrane and a decrease in neuronal excitability.
-
Inhibition of Adenylyl Cyclase: The Gαi/o subunit of the G-protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6]
It is also plausible that, like phenibut, this compound may exhibit some activity at GABA-A receptors, although likely to a lesser extent.[1][2] Furthermore, some phenibut derivatives have been shown to interact with the α2δ subunit of voltage-dependent calcium channels, a mechanism shared by gabapentinoids.[7]
Figure 1: Proposed signaling pathway of 3-Amino-4-(4-methoxyphenyl)butanoic acid at GABA-B receptors.
Experimental Protocols
The following protocols are designed to characterize the pharmacological profile of 3-Amino-4-(4-methoxyphenyl)butanoic acid.
In Vitro Assays
1. Radioligand Binding Assay for GABA-B Receptor Affinity
This assay determines the binding affinity of the test compound to the GABA-B receptor by measuring its ability to displace a known radiolabeled ligand.
-
Materials:
-
Cell membranes from a cell line expressing human GABA-B receptors (e.g., CHO or HEK cells).
-
[3H]-CGP54626 (a high-affinity GABA-B antagonist radioligand).
-
3-Amino-4-(4-methoxyphenyl)butanoic acid.
-
Baclofen (positive control).[8]
-
Binding buffer (e.g., 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4).
-
Scintillation cocktail and vials.
-
Microplate scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of 3-Amino-4-(4-methoxyphenyl)butanoic acid and baclofen in binding buffer.
-
In a 96-well plate, add the cell membranes, [3H]-CGP54626, and either the test compound, positive control, or buffer (for total binding). For non-specific binding, add a high concentration of a non-labeled ligand.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat, followed by washing with ice-cold binding buffer.
-
Allow the filters to dry, then add scintillation cocktail.
-
Measure the radioactivity using a microplate scintillation counter.
-
Calculate the specific binding and determine the Ki value for the test compound.
-
2. [35S]GTPγS Binding Assay for Functional Activity
This functional assay measures the activation of G-proteins coupled to the GABA-B receptor, providing information on the compound's efficacy (agonist, antagonist, or partial agonist).
-
Materials:
-
Cell membranes expressing human GABA-B receptors.
-
[35S]GTPγS.
-
3-Amino-4-(4-methoxyphenyl)butanoic acid.
-
GABA or baclofen (positive control).[9]
-
GDP.
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 5 mM MgCl2, pH 7.4).
-
-
Procedure:
-
Prepare serial dilutions of the test compound and positive control.
-
In a 96-well plate, add the cell membranes, [35S]GTPγS, GDP, and the test compound or control.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by filtration and wash with ice-cold buffer.
-
Measure the bound [35S]GTPγS using a scintillation counter.
-
Analyze the data to determine the EC50 and Emax values for the test compound relative to the positive control.
-
In Vivo Assays (Rodent Models)
1. Elevated Plus Maze for Anxiolytic Activity
This test is widely used to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent in the open arms of the maze.
-
Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.
-
Animals: Mice or rats.
-
Procedure:
-
Administer 3-Amino-4-(4-methoxyphenyl)butanoic acid or vehicle control to the animals (e.g., via intraperitoneal injection) at various doses. A known anxiolytic like diazepam can be used as a positive control.[2]
-
After a specified pretreatment time (e.g., 30 minutes), place the animal in the center of the maze, facing an open arm.
-
Record the animal's behavior for a set period (e.g., 5 minutes) using a video tracking system.
-
Measure parameters such as the time spent in the open and closed arms, and the number of entries into each arm.
-
Analyze the data to determine if the test compound significantly increases the time spent in and entries into the open arms compared to the vehicle control.
-
2. Morris Water Maze for Nootropic (Cognitive-Enhancing) Effects
This test assesses spatial learning and memory. Nootropic compounds may improve performance in this task.
-
Apparatus: A large circular pool filled with opaque water, with a hidden platform submerged just below the surface. Visual cues are placed around the room.
-
Animals: Mice or rats.
-
Procedure:
-
Acquisition Phase (e.g., 4-5 days):
-
Administer the test compound, vehicle, or a known nootropic (e.g., piracetam) daily before the trials.[2]
-
Conduct several trials per day where the animal is placed in the pool from different starting positions and must find the hidden platform.
-
Record the time taken to find the platform (escape latency) and the path taken.
-
-
Probe Trial (e.g., on the day after the last acquisition day):
-
Remove the platform from the pool.
-
Place the animal in the pool for a single trial (e.g., 60 seconds).
-
Record the time spent in the target quadrant (where the platform was previously located).
-
-
Analyze the data to see if the test compound reduces escape latency during acquisition and increases the time spent in the target quadrant during the probe trial.
-
Figure 2: General workflow for in vivo behavioral testing.
Safety and Handling
As with any research chemical, proper safety precautions should be taken when handling 3-Amino-4-(4-methoxyphenyl)butanoic acid.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[10]
-
Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[10][11] Avoid contact with skin and eyes.[11]
-
Storage: Store in a tightly closed container in a cool, dry place.[10]
-
First Aid:
-
In case of skin contact: Wash off with soap and plenty of water.[11]
-
In case of eye contact: Rinse with pure water for at least 15 minutes.[11]
-
If inhaled: Move the person into fresh air.[11]
-
If swallowed: Rinse mouth with water and do not induce vomiting.[11] In all cases of exposure, seek medical attention.[10][11]
-
Conclusion
3-Amino-4-(4-methoxyphenyl)butanoic acid is a promising compound for neuropharmacological research, likely acting as a GABA-B receptor agonist. The protocols outlined in this document provide a framework for its comprehensive in vitro and in vivo characterization. Researchers should adhere to strict safety protocols when handling this and any other investigational compound. The data generated from these studies will be crucial in elucidating the therapeutic potential of this novel phenibut derivative.
References
-
Lapin, I. (2001). Phenibut (β-Phenyl-GABA): A Tranquilizer and Nootropic Drug. CNS Drug Reviews, 7(4), 471-481. [Link]
-
Owen, D. R., & Wood, M. D. (2001). Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. Drugs of the Future, 26(4), 356. [Link]
- Zvejniece, L., Vavers, E., Svalbe, B., et al. (2015). R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects. Pharmacology, Biochemistry and Behavior, 137, 44-50.
-
Dambrova, M., Zvejniece, L., Liepinsh, E., et al. (2016). Comparative pharmacological activity of optical isomers of phenibut. European Journal of Pharmacology, 791, 211-218. [Link]
-
Chemia Corporation. (n.d.). Understanding Phenibut Hydrochloride: Chemical Properties and Research Applications. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22472023, 3-Amino-4-(4-methoxyphenyl)butanoic acid. [Link]
-
Pinard, A., & Seddik, R. (2019). The GABAB Receptor—Structure, Ligand Binding and Drug Development. Pharmaceuticals, 12(4), 155. [Link]
-
Pin, J. P., & Prezeau, L. (2014). Complex GABAB receptor complexes: how to generate multiple functionally distinct units from a single receptor. Frontiers in Pharmacology, 5, 12. [Link]
-
Wang, L., Zhang, J., Li, Y., et al. (2022). Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators. Molecules, 27(19), 6529. [Link]
-
Liu, J., Huang, W., & Wang, X. (2022). GABAB Receptor: Structure, Biological Functions, and Therapy for Diseases. Neuroscience Bulletin, 38(11), 1347-1364. [Link]
-
Sturchler, E., Li, X., Kaczanowska, K., et al. (2017). GABAB receptor allosteric modulators exhibit pathway-dependent and species-selective activity. Pharmacology Research & Perspectives, 5(2), e00288. [Link]
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Application Notes and Protocols for 3-Amino-4-(4-methoxyphenyl)butanoic Acid in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Novel GABA-B Receptor Modulator
3-Amino-4-(4-methoxyphenyl)butanoic acid is a chiral amino acid derivative with a structural resemblance to phenibut, a known GABA-B receptor agonist. Its chemical structure, featuring a methoxy group on the phenyl ring, suggests its potential as a modulator of the GABAergic system, a critical inhibitory neurotransmitter system in the central nervous system (CNS). This document provides a comprehensive guide for researchers interested in exploring the neuropharmacological properties of this compound, with a focus on its potential applications in neuroscience research, particularly in the context of anxiety, depression, and neuroprotection.
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian brain, playing a crucial role in regulating neuronal excitability.[1] GABA exerts its effects through two main receptor types: the ionotropic GABA-A receptors and the metabotropic GABA-B receptors. GABA-B receptors, the focus of this guide, are G-protein coupled receptors that mediate slow and prolonged inhibitory signals.[2] Their activation leads to a cascade of downstream events, including the opening of inwardly rectifying potassium (GIRK) channels, inhibition of voltage-gated calcium channels, and a decrease in adenylyl cyclase activity, ultimately resulting in a reduction of neuronal excitability.[2] Dysregulation of the GABA-B receptor system has been implicated in a variety of neurological and psychiatric disorders, including anxiety, depression, epilepsy, and pain, making it a key target for therapeutic intervention.[2]
This guide will provide detailed protocols for the in vitro and in vivo characterization of 3-Amino-4-(4-methoxyphenyl)butanoic acid, enabling researchers to investigate its binding affinity, functional activity, and potential therapeutic efficacy in relevant preclinical models.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO₃ | PubChem |
| Molecular Weight | 209.24 g/mol | PubChem |
| IUPAC Name | 3-amino-4-(4-methoxyphenyl)butanoic acid | PubChem |
| Synonyms | 3-Amino-4-(4-methoxyphenyl)butyric acid | PubChem |
| Chirality | Exists as (R)- and (S)-enantiomers | Inferred from related compounds |
PART 1: In Vitro Characterization
Radioligand Binding Assay for GABA-B Receptor Affinity
Objective: To determine the binding affinity (Ki) of 3-Amino-4-(4-methoxyphenyl)butanoic acid for the GABA-B receptor. This assay is fundamental to confirming the compound's interaction with its putative target.
Principle: This competitive binding assay utilizes a radiolabeled ligand with known high affinity for the GABA-B receptor (e.g., [³H]GABA or [³H]CGP54626). The ability of the unlabeled test compound (3-Amino-4-(4-methoxyphenyl)butanoic acid) to displace the radioligand from the receptor is measured. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Protocol:
Materials:
-
Rat brain tissue (cortex or whole brain)
-
[³H]GABA or [³H]CGP54626 (radioligand)
-
Unlabeled GABA (for determining non-specific binding)
-
3-Amino-4-(4-methoxyphenyl)butanoic acid (test compound)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
CaCl₂
-
Scintillation cocktail
-
Glass fiber filters
-
Homogenizer
-
Centrifuge
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize rat brain tissue in ice-cold Tris-HCl buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
-
Wash the pellet by resuspending in fresh buffer and repeating the centrifugation step three times to remove endogenous GABA.
-
Resuspend the final pellet in Tris-HCl buffer containing CaCl₂.
-
-
Binding Assay:
-
Set up assay tubes containing:
-
Total Binding: Radioligand and buffer.
-
Non-specific Binding: Radioligand, buffer, and a high concentration of unlabeled GABA (e.g., 100 µM).
-
Test Compound: Radioligand, buffer, and varying concentrations of 3-Amino-4-(4-methoxyphenyl)butanoic acid.
-
-
Incubate the tubes at 4°C for 20 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Expected Outcome: This assay will provide the Ki value of 3-Amino-4-(4-methoxyphenyl)butanoic acid for the GABA-B receptor. Based on its structural similarity to R-phenibut (Ki = 92 µM), a micromolar affinity is anticipated.[3]
Functional Assay: cAMP Measurement
Objective: To assess the functional activity of 3-Amino-4-(4-methoxyphenyl)butanoic acid as a GABA-B receptor agonist by measuring its effect on cAMP levels.
Principle: GABA-B receptors are coupled to Gi/o proteins, which inhibit the activity of adenylyl cyclase, the enzyme responsible for synthesizing cyclic AMP (cAMP).[4] Therefore, a GABA-B receptor agonist will decrease intracellular cAMP levels. To measure this decrease, cAMP levels are first stimulated using an agent like forskolin.
Protocol:
Materials:
-
HEK293 cells stably expressing the human GABA-B receptor.
-
3-Amino-4-(4-methoxyphenyl)butanoic acid.
-
Forskolin.
-
Baclofen (positive control).
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Cell culture medium and reagents.
Procedure:
-
Cell Culture: Culture HEK293-GABA-B cells to 80-90% confluency.
-
Cell Plating: Seed the cells into 96-well plates and allow them to attach overnight.
-
Assay:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with varying concentrations of 3-Amino-4-(4-methoxyphenyl)butanoic acid or baclofen for 15 minutes.
-
Stimulate the cells with forskolin (e.g., 10 µM) for 30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the percentage of inhibition of forskolin-stimulated cAMP accumulation against the log concentration of the test compound.
-
Determine the EC50 value, which represents the concentration of the compound that produces 50% of its maximal effect.
-
Expected Outcome: A dose-dependent decrease in forskolin-stimulated cAMP levels will indicate that 3-Amino-4-(4-methoxyphenyl)butanoic acid is a functional agonist at the GABA-B receptor. The EC50 value will quantify its potency.
Electrophysiology: Whole-Cell Patch-Clamp in Brain Slices
Objective: To investigate the effect of 3-Amino-4-(4-methoxyphenyl)butanoic acid on neuronal excitability by measuring its ability to induce an outward potassium current.
Principle: Activation of postsynaptic GABA-B receptors leads to the opening of GIRK channels, resulting in an outward flow of potassium ions and hyperpolarization of the neuronal membrane. This can be measured as an outward current in voltage-clamp recordings.
Protocol:
Materials:
-
Rodent brain slices (e.g., hippocampus or cortex).
-
Artificial cerebrospinal fluid (aCSF).
-
3-Amino-4-(4-methoxyphenyl)butanoic acid.
-
Baclofen (positive control).
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass pipettes.
Procedure:
-
Slice Preparation: Prepare acute brain slices (300-400 µm thick) from a rodent brain.
-
Recording:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF.
-
Establish a whole-cell patch-clamp recording from a neuron of interest (e.g., a pyramidal neuron).
-
Hold the neuron at a membrane potential of -60 mV in voltage-clamp mode.
-
Bath-apply varying concentrations of 3-Amino-4-(4-methoxyphenyl)butanoic acid and record the induced outward current.
-
Use baclofen as a positive control to confirm GABA-B receptor-mediated responses.
-
-
Data Analysis:
-
Measure the amplitude of the outward current at each concentration.
-
Construct a dose-response curve and determine the EC50 value.
-
Expected Outcome: A concentration-dependent outward current will confirm the agonistic activity of the compound at postsynaptic GABA-B receptors, leading to neuronal inhibition.
PART 2: In Vivo Characterization
Animal Models of Anxiety: The Elevated Plus Maze (EPM)
Objective: To evaluate the anxiolytic-like effects of 3-Amino-4-(4-methoxyphenyl)butanoic acid in a standard rodent model of anxiety.
Principle: The EPM test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds increase the proportion of time spent and the number of entries into the open arms of the maze.[5][6]
Protocol:
Materials:
-
Elevated plus maze apparatus.
-
Rodents (mice or rats).
-
3-Amino-4-(4-methoxyphenyl)butanoic acid.
-
Vehicle solution (e.g., saline).
-
Diazepam (positive control).
-
Video tracking software.
Procedure:
-
Acclimation: Habituate the animals to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer 3-Amino-4-(4-methoxyphenyl)butanoic acid (e.g., intraperitoneally) at various doses 30 minutes before testing. Administer vehicle to the control group and diazepam to the positive control group.
-
Testing:
-
Place the animal in the center of the EPM, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the session using a video camera.
-
-
Data Analysis:
-
Use video tracking software to score the following parameters:
-
Time spent in the open and closed arms.
-
Number of entries into the open and closed arms.
-
Total distance traveled (to assess general locomotor activity).
-
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries.
-
Compare the results between the different treatment groups using appropriate statistical tests (e.g., ANOVA).
-
Expected Outcome: An increase in the percentage of time spent in the open arms and the number of open arm entries, without a significant change in total locomotor activity, would suggest an anxiolytic-like effect of the compound.
Animal Models of Depression: The Forced Swim Test (FST)
Objective: To assess the potential antidepressant-like activity of 3-Amino-4-(4-methoxyphenyl)butanoic acid.
Principle: The FST is based on the observation that rodents, when placed in an inescapable cylinder of water, will eventually adopt an immobile posture. Antidepressant drugs are known to reduce the duration of this immobility.[7][8][9]
Protocol:
Materials:
-
Cylindrical water tank.
-
Rodents (mice or rats).
-
3-Amino-4-(4-methoxyphenyl)butanoic acid.
-
Vehicle solution.
-
Imipramine or fluoxetine (positive control).
-
Video recording equipment.
Procedure:
-
Drug Administration: Administer the test compound, vehicle, or positive control 30-60 minutes before the test.
-
Testing:
-
Place the animal individually into the water-filled cylinder.
-
Record the session for 6 minutes.
-
Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of all movements except those necessary to keep the head above water.
-
-
Data Analysis: Compare the immobility time between the different treatment groups using statistical analysis.
Expected Outcome: A significant reduction in immobility time compared to the vehicle-treated group would indicate a potential antidepressant-like effect.
In Vivo Neurotransmitter Release: Microdialysis
Objective: To measure the effect of 3-Amino-4-(4-methoxyphenyl)butanoic acid on extracellular GABA levels in a specific brain region (e.g., the hippocampus or prefrontal cortex).
Principle: In vivo microdialysis is a technique used to sample the extracellular fluid of the brain in freely moving animals.[10][11] By analyzing the collected dialysate, changes in neurotransmitter concentrations in response to drug administration can be quantified.
Protocol:
Materials:
-
Microdialysis probes.
-
Stereotaxic apparatus.
-
Syringe pump.
-
Fraction collector.
-
HPLC system with electrochemical or fluorescence detection for GABA analysis.
-
3-Amino-4-(4-methoxyphenyl)butanoic acid.
-
Artificial cerebrospinal fluid (aCSF).
Procedure:
-
Surgery: Surgically implant a microdialysis guide cannula into the target brain region of the anesthetized animal.
-
Recovery: Allow the animal to recover from surgery for at least 24 hours.
-
Microdialysis:
-
Insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples for a period of time.
-
Administer 3-Amino-4-(4-methoxyphenyl)butanoic acid (systemically or locally through the probe) and continue collecting dialysate samples.
-
-
Sample Analysis: Analyze the GABA concentration in the dialysate samples using HPLC.
-
Data Analysis: Express the results as a percentage of the baseline GABA concentration and compare the effects of the compound over time.
Expected Outcome: As a GABA-B agonist, the compound may have complex effects on GABA release. It could decrease GABA release by activating presynaptic autoreceptors or have indirect effects on other neurotransmitter systems that regulate GABAergic neurons.
PART 3: Neuroprotection Studies
In Vitro Neuroprotection: Oxygen-Glucose Deprivation (OGD) in Cortical Neurons
Objective: To determine if 3-Amino-4-(4-methoxyphenyl)butanoic acid can protect neurons from ischemic-like injury.
Principle: OGD is an in vitro model of cerebral ischemia where cultured neurons are deprived of oxygen and glucose, leading to cell death.[8] The neuroprotective potential of a compound is assessed by its ability to reduce neuronal death in this model.
Protocol:
Materials:
-
Primary cortical neuron cultures.
-
Glucose-free culture medium.
-
Hypoxic chamber (95% N₂, 5% CO₂).
-
3-Amino-4-(4-methoxyphenyl)butanoic acid.
-
Cell viability assay (e.g., MTT or LDH assay).
Procedure:
-
Cell Culture: Culture primary cortical neurons for 7-10 days.
-
OGD:
-
Replace the normal culture medium with glucose-free medium.
-
Place the culture plates in a hypoxic chamber for a defined period (e.g., 60-90 minutes).
-
After the OGD period, return the cells to normal culture conditions (reoxygenation).
-
-
Treatment: Add 3-Amino-4-(4-methoxyphenyl)butanoic acid to the culture medium at different concentrations either before, during, or after the OGD insult.
-
Assessment of Cell Viability: After a recovery period (e.g., 24 hours), assess cell viability using a standard assay like the MTT or LDH assay.
-
Data Analysis: Compare cell viability in the treated groups to the OGD control group.
Expected Outcome: An increase in cell viability in the presence of 3-Amino-4-(4-methoxyphenyl)butanoic acid would indicate a neuroprotective effect against ischemic-like injury.
Visualization of Key Pathways and Workflows
GABA-B Receptor Signaling Pathway
Caption: GABA-B receptor signaling cascade initiated by an agonist.
Experimental Workflow for In Vivo Behavioral Testing
Caption: General workflow for conducting in vivo behavioral experiments.
Conclusion and Future Directions
3-Amino-4-(4-methoxyphenyl)butanoic acid represents a promising research tool for investigating the role of the GABA-B receptor in health and disease. The protocols outlined in this guide provide a robust framework for its comprehensive pharmacological characterization. Future research should focus on determining the precise binding affinity and selectivity of its enantiomers, exploring its efficacy in a wider range of animal models of neurological and psychiatric disorders, and elucidating its detailed mechanism of action, including its effects on downstream signaling pathways and gene expression. Such studies will be instrumental in determining the potential of this compound as a lead for the development of novel therapeutics targeting the GABA-B receptor.
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Gassmann, M., & Bettler, B. (2012). Regulation of neuronal GABAB receptor functions by subunit composition. Nature Reviews Neuroscience, 13(6), 380–394. [Link]
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PubChem. (n.d.). 3-Amino-4-(4-methoxyphenyl)butanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108. [Link]
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Dambrova, M., Zvejniece, L., Liepinsh, E., Cirule, H., Orola, L., & Kalvinsh, I. (2008). Comparative pharmacological activity of optical isomers of phenibut. European Journal of Pharmacology, 583(1), 128–134. [Link]
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Walf, A. A., & Frye, C. A. (2007). The elevated plus maze test: a review of the methodology and qualitative trends in the behavioral and neurobiological literature. Brain Research Reviews, 56(2), 340–366. [Link]
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Porsolt, R. D., Le Pichon, M., & Jalfre, M. (1977). Depression: a new animal model sensitive to antidepressant treatments. Nature, 266(5604), 730–732. [Link]
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Komada, M., Takao, K., & Miyakawa, T. (2008). Elevated plus maze for mice. Journal of Visualized Experiments, (22), e1088. [Link]
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Lister, R. G. (1987). The use of a plus-maze to measure anxiety in the mouse. Psychopharmacology, 92(2), 180–185. [Link]
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Hill, D. R., & Bowery, N. G. (1981). 3H-baclofen and 3H-GABA bind to bicuculline-insensitive GABAB sites in rat brain. Nature, 290(5802), 149–152. [Link]
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Chebib, M., & Johnston, G. A. (1999). The ‘ABC’ of GABA receptors: a brief review. Clinical and Experimental Pharmacology and Physiology, 26(11), 937–940. [Link]
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Di Chiara, G., & Imperato, A. (1988). Drugs abused by humans preferentially increase synaptic dopamine concentrations in the mesolimbic system of freely moving rats. Proceedings of the National Academy of Sciences, 85(14), 5274–5278. [Link]
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Westerink, B. H. (1995). Brain microdialysis and its application for the study of animal behaviour. Behavioural Brain Research, 70(2), 103–124. [Link]
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Goldberg, M. P., & Choi, D. W. (1993). Combined oxygen and glucose deprivation in cortical cell culture: calcium-dependent and calcium-independent mechanisms of neuronal injury. Journal of Neuroscience, 13(8), 3510–3524. [Link]
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Gregoire, M. C., Gjedde, A., & Plum, F. (1994). Regional cerebral glucose metabolism and blood flow in the rat during recovery from anoxia. Journal of Cerebral Blood Flow & Metabolism, 14(3), 435–446. [Link]
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Pin, J. P., & Bettler, B. (2016). Organization and functions of GABAB receptors. Cold Spring Harbor Perspectives in Biology, 8(11), a029676. [Link]
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Benveniste, H., & Hüttemeier, P. C. (1990). Microdialysis—theory and application. Progress in Neurobiology, 35(3), 195–215. [Link]
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Cryan, J. F., & Slattery, D. A. (2007). Animal models of mood disorders: recent developments. Current Opinion in Psychiatry, 20(1), 1–7. [Link]
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Malcangio, M., & Bowery, N. G. (1996). GABAB receptor-mediated inhibition of substance P release from the rat spinal cord. British Journal of Pharmacology, 117(7), 1491–1496. [Link]
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Misgeld, U., Bijak, M., & Jarolimek, W. (1995). A physiological role for GABAB receptors and the effects of baclofen in the mammalian central nervous system. Progress in Neurobiology, 46(4), 423–462. [Link]
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Slattery, D. A., & Cryan, J. F. (2012). Using the forced swim test to screen for antidepressant activity in rodents. Nature Protocols, 7(6), 1009–1014. [Link]
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Ulrich, D., & Bettler, B. (2007). GABAB receptors: synaptic functions and mechanisms of diversity. Current Opinion in Neurobiology, 17(3), 298–303. [Link]
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Zhang, J., & Enna, S. J. (2009). GABAB receptor regulation of adenylate cyclase activity in rat brain. Journal of Neurochemistry, 108(3), 747–755. [Link]
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Application Notes & Protocols: Characterizing 3-Amino-4-(4-methoxyphenyl)butanoic acid as a Novel GABA Analog
Introduction: Rationale and Scientific Context
The central nervous system (CNS) maintains a delicate balance between excitation and inhibition, a fundamental process largely governed by the neurotransmitter γ-aminobutyric acid (GABA).[1] GABA is the principal inhibitory neurotransmitter in the vertebrate brain, acting on ionotropic (GABAA) and metabotropic (GABAB) receptors to regulate neuronal excitability.[2][3] Consequently, the GABAergic system is a primary target for therapeutics aimed at treating conditions arising from neuronal hyperexcitability, such as anxiety, epilepsy, and sleep disorders.[4][5]
GABA analogs are compounds structurally similar to GABA, designed to modulate the GABAergic system.[6] Many established drugs, including pregabalin and gabapentin, are GABA analogs that produce their therapeutic effects not by directly acting on GABA receptors, but by interacting with other targets like voltage-gated calcium channels.[1][6] Others, such as baclofen (β-(4-chlorophenyl)-GABA), are direct receptor agonists.[6]
This document concerns 3-Amino-4-(4-methoxyphenyl)butanoic acid , a compound whose chemical structure suggests potential interaction with the GABAergic system.[7] It is a β-substituted butanoic acid derivative, a structural motif shared by known GABAB receptor modulators like phenibut (β-phenyl-GABA).[6] Indeed, commercial suppliers have noted its potential as a GABA receptor modulator for investigating anxiety and mood disorders.[8][9] However, a detailed pharmacological characterization is absent in the public literature.
These application notes provide a comprehensive, step-by-step framework for researchers to systematically investigate the potential of 3-Amino-4-(4-methoxyphenyl)butanoic acid as a GABA analog. The protocols outlined below follow a logical screening cascade, from initial receptor binding studies to functional electrophysiological characterization and evaluation of indirect GABAergic mechanisms. This guide is designed not merely as a set of instructions, but as a strategic workflow to elucidate the compound's mechanism of action and therapeutic potential.
Section 1: Compound Handling and Preparation
Prior to initiating any biological assay, it is critical to ensure the accurate preparation of the test compound.
1.1. Physicochemical Properties Summary
A summary of the key properties of 3-Amino-4-(4-methoxyphenyl)butanoic acid is essential for accurate stock solution preparation and experimental design.
| Property | Value | Source |
| Molecular Formula | C11H15NO3 | PubChem[7] |
| Molecular Weight | 209.24 g/mol | PubChem[7] |
| Chirality | Exists as (R) and (S) enantiomers | Chem-Impex[8][9] |
| Storage Conditions | 2 - 8 °C | Chem-Impex[9] |
Note on Chirality: The compound possesses a chiral center. It is imperative to procure and test the individual (R) and (S) enantiomers, as well as the racemic mixture, as biological activity is often stereospecific.
1.2. Protocol for Stock Solution Preparation
-
Objective: To prepare a high-concentration stock solution for serial dilution in subsequent assays.
-
Materials:
-
3-Amino-4-(4-methoxyphenyl)butanoic acid (powder form)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance and precision pipettes
-
-
Procedure:
-
Tare a sterile 1.5 mL microcentrifuge tube on an analytical balance.
-
Carefully weigh out 1-5 mg of the compound into the tube. Record the exact weight.
-
Calculate the volume of DMSO required to achieve a 10 mM or 100 mM stock concentration using the formula: Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Add the calculated volume of DMSO to the tube.
-
Vortex thoroughly until the compound is completely dissolved. A brief sonication may be used if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C.
-
-
Causality and Best Practices:
-
Why DMSO? DMSO is a common solvent for organic molecules, ensuring solubility at high concentrations. However, the final concentration of DMSO in the assay buffer should be kept low (typically <0.5%) to avoid solvent-induced artifacts.
-
Why Aliquot? Repeated freezing and thawing can lead to compound degradation and precipitation, affecting the accuracy of experimental results.
-
Section 2: The GABAergic System as a Target
Before detailing the experimental protocols, it is crucial to understand the potential molecular targets for a novel GABA analog within a synapse.
Figure 1: Potential molecular targets for a GABA analog within a GABAergic synapse.
Section 3: In Vitro Pharmacological Profiling: A Screening Cascade
The following protocols are designed as a logical workflow to determine the primary molecular target(s) of 3-Amino-4-(4-methoxyphenyl)butanoic acid.
Figure 2: A logical screening cascade for characterizing a novel GABA analog.
Protocol: Radioligand Binding Assays
Objective: To determine if the test compound binds to GABAA or GABAB receptors.
-
Principle: This competitive binding assay measures the displacement of a radiolabeled ligand (which has a known high affinity for the receptor) by the unlabeled test compound. The concentration of the test compound that displaces 50% of the radioligand is its IC50, from which the binding affinity (Ki) can be calculated.
-
Materials:
-
Membrane preparations from cells expressing human recombinant GABAA (e.g., α1β2γ2 subtype) or GABAB receptors.
-
Radioligands: [3H]Muscimol or [3H]Gabazine for GABAA; [3H]CGP54626 for GABAB.
-
Test compound and appropriate non-labeled reference compounds (GABA, baclofen, bicuculline).
-
Scintillation vials and cocktail; filter mats; cell harvester.
-
-
Procedure (General Outline):
-
In a 96-well plate, add assay buffer, membrane preparation, and the radioligand at a concentration near its Kd.
-
Add the test compound across a range of concentrations (e.g., 1 nM to 100 µM).
-
Include wells for "total binding" (no competitor) and "non-specific binding" (a high concentration of a non-labeled reference ligand).
-
Incubate at a specified temperature (e.g., 4°C) to reach equilibrium.
-
Rapidly filter the reaction mixture through glass fiber filter mats using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.
-
Calculate specific binding and plot the percentage of inhibition versus log[test compound concentration] to determine the IC50.
-
-
Data Interpretation:
-
A low Ki value indicates high binding affinity.
-
This assay reveals if the compound binds but not its functional effect (agonist, antagonist, etc.). This is a critical distinction that necessitates functional follow-up.
-
Protocol: Functional Characterization via Automated Electrophysiology
Objective: To determine the functional effect of the compound on GABAA and GABAB receptors.
Principle: Whole-cell patch-clamp electrophysiology directly measures the ion flow through channels upon receptor activation.[2][10] Automated platforms like the QPatch or Qube allow for higher throughput characterization.[11] This protocol will determine if the compound is an agonist, antagonist, or allosteric modulator.
-
Cell Culture: Use HEK293 or CHO cells stably expressing specific GABA receptor subtypes (e.g., human GABAA α5β3γ2 for cognition studies or GABAB for muscle relaxation studies).[10][11]
-
Automated Patch-Clamp Protocol (e.g., using QPatch):
-
Cell Preparation: Harvest and prepare a single-cell suspension according to the instrument manufacturer's protocol.
-
Experiment Setup:
-
Use standard whole-cell voltage-clamp configuration. Hold cells at -70 mV.
-
Use physiological intracellular and extracellular solutions.
-
-
Agonist Test:
-
Apply the test compound at increasing concentrations (e.g., 1 µM to 1 mM).
-
Rationale: An agonist will directly activate the receptor and elicit an inward Cl- current (GABAA) or an outward K+ current (GABAB).
-
-
Antagonist Test:
-
Apply a known agonist (GABA for GABAA, Baclofen for GABAB) at its EC50 concentration to establish a baseline response.
-
Pre-incubate the cells with the test compound for 1-2 minutes, then co-apply with the EC50 concentration of the agonist.
-
Rationale: A competitive antagonist will cause a rightward shift in the agonist's concentration-response curve, reducing the current at the EC50 concentration.[11]
-
-
Positive Allosteric Modulator (PAM) Test (for GABAA):
-
Apply GABA at a low concentration (e.g., EC3-EC20) to establish a small baseline current.[12]
-
Co-apply the test compound with the low concentration of GABA.
-
Rationale: A PAM will not activate the receptor on its own but will enhance the current produced by the agonist.[13] Benzodiazepines are classic GABAA PAMs.[3]
-
-
-
Data Analysis & Interpretation:
-
Calculate EC50 (for agonists) or IC50 (for antagonists) values.
-
For PAMs, quantify the percentage potentiation of the GABA-evoked current.
-
This data provides the functional pharmacology (potency and efficacy) of the compound.
-
Figure 3: Decision tree for interpreting functional electrophysiology data for GABAA receptors.
Protocol: Indirect GABAergic Mechanism Assays
If binding and functional assays are negative, the compound may act by increasing synaptic GABA levels. The two primary mechanisms for this are inhibition of GABA reuptake transporters (GATs) or inhibition of the GABA-degrading enzyme, GABA transaminase (GABA-T).
3.3.1. GABA Transporter (GAT) Uptake Assay
-
Objective: To determine if the compound inhibits the reuptake of GABA from the synapse.
-
Principle: This assay measures the uptake of radiolabeled GABA ([3H]GABA) into cells or synaptosomes that express GABA transporters (mGAT1-4).[14] A reduction in radioactivity inside the cells indicates inhibition of uptake.
-
Procedure Outline:
-
Prepare synaptosomes from rodent brain tissue or use cell lines expressing specific GAT subtypes (e.g., mGAT1-4).
-
Pre-incubate the cells/synaptosomes with the test compound over a range of concentrations.
-
Initiate the uptake by adding [3H]GABA and incubate for a short period (e.g., 10 minutes) at 37°C.
-
Terminate the reaction by rapid filtration over filter mats and washing with ice-cold buffer.
-
Quantify the radioactivity trapped within the cells using a scintillation counter.
-
Calculate the IC50 value for uptake inhibition.
-
3.3.2. GABA Transaminase (GABA-T) Inhibition Assay
-
Objective: To determine if the compound inhibits the enzymatic degradation of GABA.
-
Principle: GABA-T is responsible for the metabolic breakdown of GABA.[15] Inhibition of this enzyme leads to increased GABA levels. The assay can be performed using purified enzyme or brain homogenates and typically measures the formation of a product (e.g., succinic semialdehyde) via a coupled enzymatic reaction that produces a fluorescent or colorimetric signal.
-
Procedure Outline:
-
Prepare a brain homogenate (source of GABA-T) or use purified GABA-T enzyme.
-
In a microplate, add the enzyme preparation and the test compound over a range of concentrations.
-
Initiate the reaction by adding GABA and the co-substrate α-ketoglutarate.
-
Incubate for a set time at 37°C.
-
Measure the signal (e.g., fluorescence) using a plate reader.
-
Calculate the IC50 value for enzyme inhibition.
-
Section 4: Data Summary and Interpretation
The data generated from the in vitro screening cascade should be compiled to build a pharmacological profile of the compound.
Table 1: Hypothetical In Vitro Pharmacological Profile
| Assay Type | Target | Parameter | (R)-enantiomer | (S)-enantiomer | Racemate |
| Binding | GABAA (α1β2γ2) | Ki (µM) | > 100 | > 100 | > 100 |
| GABAB | Ki (µM) | 1.2 | 25.6 | 2.5 | |
| Functional | GABAA (α1β2γ2) | Agonism (EC50) | No Activity | No Activity | No Activity |
| GABAA (α1β2γ2) | Antagonism (IC50) | No Activity | No Activity | No Activity | |
| GABAB | Agonism (EC50, µM) | 2.8 | 51.3 | 5.4 | |
| GABAB | Efficacy (% of Baclofen) | 95% | 88% | 92% | |
| Indirect | GAT1 Inhibition | IC50 (µM) | > 50 | > 50 | > 50 |
| GABA-T Inhibition | IC50 (µM) | > 50 | > 50 | > 50 |
Interpretation of Hypothetical Data: The results in Table 1 would strongly suggest that 3-Amino-4-(4-methoxyphenyl)butanoic acid is a stereoselective GABAB receptor agonist . The (R)-enantiomer is significantly more potent than the (S)-enantiomer. The compound shows no activity at GABAA receptors or on the primary indirect GABAergic targets. This profile is similar to that of baclofen and warrants progression to in vivo behavioral models relevant to GABAB receptor activation, such as muscle relaxation and sedation.
Section 5: In Vivo Behavioral Assessment
Based on a confirmed in vitro mechanism, the next logical step is to assess the compound's effects in whole-animal models.
Key Considerations:
-
Pharmacokinetics: Before behavioral testing, preliminary pharmacokinetic studies (absorption, distribution, metabolism, excretion - ADME) are essential to determine brain penetrance and establish an appropriate dosing regimen.
-
Behavioral Models:
-
For Anxiolytic Effects: Elevated Plus Maze, Open Field Test.
-
For Sedative Effects: Loss of Righting Reflex, Locomotor Activity Monitoring.[16]
-
For Anticonvulsant Effects: Pentylenetetrazol (PTZ) or Maximal Electroshock (MES) induced seizure models.
-
For Muscle Relaxant Effects (if GABAB agonist): Rotarod test to assess motor coordination.
-
Conclusion
References
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analytical techniques for 3-Amino-4-(4-methoxyphenyl)butanoic acid quantification
An Application Guide to the Quantitative Analysis of 3-Amino-4-(4-methoxyphenyl)butanoic Acid
Abstract
This comprehensive application note provides detailed methodologies for the quantitative analysis of 3-Amino-4-(4-methoxyphenyl)butanoic acid, a key compound of interest in pharmaceutical research and development. We present field-proven protocols for its quantification using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and advanced Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Furthermore, this guide addresses the critical aspect of stereospecific analysis through chiral HPLC, ensuring the accurate quantification of individual enantiomers. Each protocol is designed to be a self-validating system, with an emphasis on the scientific rationale behind experimental choices, potential challenges such as matrix effects, and robust method validation.
Introduction and Analyte Profile
3-Amino-4-(4-methoxyphenyl)butanoic acid is a gamma-amino acid derivative. Its structural similarity to neurotransmitters like GABA suggests its potential role in neurological pathways, making it a molecule of interest in drug discovery and metabolic studies. Accurate and precise quantification is paramount for pharmacokinetic, toxicokinetic, and quality control assessments. This guide provides researchers with the foundational techniques to achieve reliable quantification in diverse matrices.
Analyte Properties:
| Property | Value | Source |
| IUPAC Name | 3-amino-4-(4-methoxyphenyl)butanoic acid | [1] |
| Molecular Formula | C₁₁H₁₅NO₃ | [1] |
| Molecular Weight | 209.24 g/mol | [1] |
| SMILES | COC1=CC=C(C=C1)CC(CC(=O)O)N | [1] |
| XLogP3 | -1.4 | [1] |
The presence of a primary amine, a carboxylic acid, and an aromatic ring provides multiple avenues for chromatographic retention and detection. Its polar nature (indicated by a negative LogP) is a key consideration for selecting the appropriate chromatographic mode.
Strategic Approach to Method Selection
The choice of analytical technique depends on the required sensitivity, selectivity, sample matrix complexity, and the need for chiral separation. The following diagram outlines a logical approach to selecting the most appropriate method.
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Investigating 3-Amino-4-(4-methoxyphenyl)butanoic Acid in Rodent Models: Protocols for In Vivo Evaluation in Rats
An Application Note for Researchers
Abstract
This document provides a comprehensive guide for researchers designing in vivo studies in rats to investigate the pharmacological profile of 3-Amino-4-(4-methoxyphenyl)butanoic acid. As a structural analogue of γ-aminobutyric acid (GABA), this compound is hypothesized to act on the GABAergic system, likely as a GABA-B receptor agonist, similar to established molecules like baclofen and phenibut.[1] This guide moves beyond a simple recitation of steps, offering detailed protocols grounded in established neuroscience and pharmacology principles. We will explore the putative mechanism of action, ethical considerations, compound formulation, administration routes, and robust protocols for assessing anxiolytic and antidepressant-like activities. The methodologies are designed to be self-validating, ensuring that the data generated is both reliable and reproducible.
Scientific Foundation: Putative Mechanism of Action
3-Amino-4-(4-methoxyphenyl)butanoic acid belongs to the family of GABA analogues. Its structure strongly suggests an interaction with GABA-B receptors, which are pivotal in mediating slow and sustained inhibitory neurotransmission throughout the central nervous system.[1][2]
The GABA-B Receptor Signaling Cascade: Functional GABA-B receptors are G-protein-coupled receptors (GPCRs) that exist as obligate heterodimers of the R1 and R2 subunits.[1] Upon agonist binding, the receptor activates an associated inhibitory G-protein (Gαi/o). This activation triggers a downstream signaling cascade with two primary inhibitory effects on neuronal excitability:
-
Postsynaptic Inhibition: The Gβγ subunit dissociates and directly activates G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to K+ efflux, hyperpolarization of the neuronal membrane, and a decreased likelihood of firing an action potential.[3]
-
Presynaptic Inhibition: The G-protein activation leads to the inhibition of voltage-gated calcium channels (VGCCs) on presynaptic terminals. This reduction in calcium influx is critical, as it suppresses the release of neurotransmitters.[2]
Additionally, the Gαi subunit inhibits the enzyme adenylyl cyclase, reducing the intracellular concentration of cyclic AMP (cAMP), which can modulate long-term neuronal functions.[1] Understanding this pathway is crucial for interpreting the behavioral outcomes observed in in vivo studies.
Caption: GABA-B receptor signaling pathway initiated by an agonist.
Foundational Study Design: Ethics and Animal Welfare
Scientific integrity begins with ethical conduct. All procedures involving animals must be approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics board.[4][5] Studies should be designed and reported in accordance with the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines to ensure transparency and reproducibility.[6][7][8]
-
Animal Model: Male Wistar or Sprague-Dawley rats (200-250g) are standard for neurobehavioral research. Justify the choice of species and sex based on study objectives.[7]
-
Housing: House animals in a controlled environment (12:12 light/dark cycle, 22±2°C, 50±10% humidity) with ad libitum access to food and water. Allow for a minimum 7-day acclimatization period before any experimental procedures.[8]
-
The 3Rs Principle: All research must adhere to the principles of Replacement, Reduction, and Refinement.[9][10] This includes minimizing the number of animals used through appropriate statistical planning and refining procedures to reduce pain and distress.[11]
Compound Formulation and Administration
The physical properties of the test article dictate its formulation. For a novel butanoic acid derivative, initial solubility tests are recommended.
Protocol 3.1: Vehicle Preparation and Compound Formulation
-
Primary Vehicle: Start with sterile 0.9% saline.
-
Solubility Test: Attempt to dissolve a small amount of 3-Amino-4-(4-methoxyphenyl)butanoic acid in the saline at the highest desired concentration.
-
pH Adjustment: If solubility is poor, the acidic nature of the butanoic acid moiety may require pH adjustment. Cautiously add sterile 1N NaOH dropwise while vortexing until the compound dissolves. Record the final pH, ensuring it is within a physiologically tolerable range (approx. 6.0-7.5) for the chosen route of administration.
-
Co-solvents (If Necessary): If the compound remains insoluble, a minimal amount of a biocompatible co-solvent like Tween 80 (e.g., 1-2 drops) or DMSO (not exceeding 5% of total volume for IP) can be used. Crucially, the vehicle control group must receive the identical vehicle, including any pH adjustments or co-solvents.
-
Preparation: Always prepare fresh solutions on the day of the experiment and filter through a 0.22 µm syringe filter for sterility, especially for parenteral routes.
Table 1: Common Routes of Administration in Rats
| Route | Abbreviation | Description & Rationale | Recommended Volume | Needle Gauge |
| Intraperitoneal | IP | Injection into the peritoneal cavity. Offers rapid absorption and is technically straightforward, making it ideal for initial screening.[12] | 5 ml/kg | 23-25G |
| Oral Gavage | PO | Direct administration into the stomach via a gavage needle. Mimics human oral consumption but has variable absorption.[13][14] | 5 ml/kg | 18-20G (ball-tipped) |
| Subcutaneous | SC | Injection into the loose skin on the back of the neck. Provides slower, more sustained absorption compared to IP.[15] | 5 ml/kg | 25-27G |
| Intravenous | IV | Injection into a vein (typically the lateral tail vein). Bypasses absorption for 100% bioavailability but is technically demanding.[13][15] | 1-5 ml/kg | 23-25G |
Recommended Dosing (Extrapolated)
As no public data exists for 3-Amino-4-(4-methoxyphenyl)butanoic acid, initial dose-finding studies are essential. Dosing can be extrapolated from structurally related GABA-B agonists. A logarithmic dose progression is recommended to establish a dose-response curve.
Table 2: Extrapolated Dosing for Initial Screening (IP Administration)
| Compound | Class | Typical Rat Dose Range (IP) | Proposed Starting Doses for Test Compound | Rationale |
| Baclofen | GABA-B Agonist | 1 - 10 mg/kg | 1, 3, 10 mg/kg | A potent, classic GABA-B agonist.[16][17] |
| Phenibut | GABA-B Agonist | 25 - 100 mg/kg | 30 mg/kg | A less potent agonist, providing an upper boundary.[18][19] |
Pharmacodynamic & Behavioral Evaluation Protocols
The following protocols are designed to assess the potential anxiolytic and antidepressant-like effects of the compound. A typical experimental workflow should be followed to ensure consistency.
Caption: A standardized workflow for a single-day behavioral experiment.
Protocol 5.1: The Elevated Plus Maze (EPM) for Anxiolytic Activity
The EPM is a gold-standard test for assessing anxiety-like behavior in rodents. It leverages the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[20][21] Anxiolytic compounds typically increase the proportion of time spent and entries made into the open arms.
-
Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm), consisting of two open arms and two enclosed arms.
-
Procedure:
-
Habituate the rats to the testing room for at least 60 minutes before the trial.
-
Administer the test compound or vehicle at the predetermined time (e.g., 30 minutes pre-test for IP).
-
Gently place the rat in the center of the maze, facing one of the open arms.
-
Allow the rat to explore the maze for 5 minutes. The experimenter should be blind to the treatment groups.
-
Record the session using a video camera mounted above the maze for later analysis.
-
After each trial, thoroughly clean the maze with 70% ethanol to remove olfactory cues.
-
-
Primary Endpoints:
-
Time spent in the open arms (s).
-
Number of entries into the open arms.
-
Time spent in the closed arms (s).
-
Number of entries into the closed arms.
-
-
Data Analysis:
-
Calculate the percentage of time spent in open arms: (Time in Open / (Time in Open + Time in Closed)) * 100.
-
Calculate the percentage of open arm entries: (Open Entries / (Open Entries + Closed Entries)) * 100.
-
Total arm entries can be used as a measure of general locomotor activity. A significant reduction suggests sedative effects.
-
Analyze data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's) to compare dose groups to the vehicle control.
-
Protocol 5.2: The Forced Swim Test (FST) for Antidepressant-Like Activity
The FST is a widely used screening tool for compounds with potential antidepressant effects. It is based on the principle that when placed in an inescapable container of water, rats will eventually adopt an immobile posture.[22] This immobility is interpreted as a state of behavioral despair. Antidepressant treatments are known to reduce this immobility time, increasing active escape-directed behaviors.[23]
-
Apparatus: A transparent glass cylinder (e.g., 40 cm height, 20 cm diameter) filled with water (24-26°C) to a depth of 30 cm, preventing the rat from touching the bottom or escaping.
-
Procedure:
-
Pre-swim (Day 1): Place each rat in the water for 15 minutes. This is a habituation session to induce a stable baseline of immobility for the test day. Remove the rat, dry it thoroughly, and return it to its home cage.
-
Test (Day 2): 24 hours after the pre-swim, administer the test compound or vehicle. Following the appropriate pre-treatment interval (e.g., 60, 30, and 15 minutes for PO, IP, and IV administration, respectively), place the rat back into the swim cylinder for a 5-minute test session.
-
Record the session via video for scoring.
-
Score the duration of immobility during the test session. Immobility is defined as the lack of movement except for small motions necessary to keep the head above water.
-
-
Primary Endpoint:
-
Duration of immobility (s).
-
-
Data Analysis:
-
Compare the immobility time across groups using a one-way ANOVA and an appropriate post-hoc test. A significant decrease in immobility time relative to the vehicle control suggests an antidepressant-like effect.
-
Data Interpretation and Critical Considerations
-
Confounding Variables: A compound's effect on general locomotor activity can confound the results of behavioral tests. For instance, a sedative effect could be misinterpreted as an anxiolytic effect in the EPM (less movement overall) or an antidepressant effect in the FST (increased immobility). It is essential to include a locomotor activity assessment, such as the Open Field Test (OFT), to dissociate specific behavioral effects from general motor changes.[22][24]
-
Dose-Response Relationship: A clear dose-response curve strengthens the evidence for a compound's specific effect. The absence of a logical dose-response may indicate off-target effects or a narrow therapeutic window.
-
Pharmacokinetics: The timing between drug administration and behavioral testing is critical and should be based on the compound's time to maximum concentration (Tmax) in the brain, if known. Initial studies should use a standard pre-treatment time (e.g., 30 min for IP) but be prepared to adjust this as pharmacokinetic data becomes available.
Conclusion
The protocols outlined in this guide provide a robust framework for the initial in vivo characterization of 3-Amino-4-(4-methoxyphenyl)butanoic acid in rats. By grounding these experimental designs in established pharmacological principles, adhering to strict ethical guidelines, and carefully considering potential confounding variables, researchers can generate high-quality, interpretable data. This will be crucial in determining the compound's potential as a modulator of the GABAergic system and its therapeutic utility for neuropsychiatric disorders.
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Actions of 4-amino-3-(5-methoxybenzo(b)furan-2-yl) butanoic acid and 4-amino-3-benzo(b)furan-2-yl butanoic acid in the rat spinal cord. University of Iowa. Available at: [Link]
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Application Notes and Protocols for the Administration of 3-Amino-4-(4-methoxyphenyl)butanoic acid
Abstract
This document provides a comprehensive guide for the research application of 3-Amino-4-(4-methoxyphenyl)butanoic acid, a gamma-aminobutyric acid (GABA) analogue. With growing interest in its potential as a modulator of GABAergic neurotransmission, this guide offers detailed protocols for its preparation, handling, and administration in both in vitro and in vivo research settings. The protocols are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, experimental reproducibility, and safety.
Introduction: The Scientific Context of 3-Amino-4-(4-methoxyphenyl)butanoic acid
3-Amino-4-(4-methoxyphenyl)butanoic acid is a structural analogue of GABA, the primary inhibitory neurotransmitter in the central nervous system (CNS).[1][2] Its unique chemical structure, featuring a methoxyphenyl group, suggests potential for nuanced interactions with GABA receptors and transporters, making it a compound of interest for neuroscience research, particularly in the study of neurological and mood disorders.[3][4][5] Like other GABA analogues such as baclofen and phenibut, it is hypothesized to modulate neuronal excitability and synaptic transmission.[3][6][7]
This guide provides detailed protocols for the administration of 3-Amino-4-(4-methoxyphenyl)butanoic acid, primarily focusing on its more soluble and stable hydrochloride (HCl) salt form, which is commonly used in research settings.[4] The protocols are based on established methodologies for similar GABAergic compounds and are intended to serve as a robust starting point for preclinical investigations.
Compound Profile and Physicochemical Properties
A thorough understanding of the compound's properties is essential for accurate and reproducible experimental design.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO₃ | [8] |
| Molecular Weight | 209.24 g/mol | [8] |
| Form | Typically a solid. | N/A |
| Solubility | The hydrochloride salt is soluble in water. | [4] |
| Storage | Store at 2-8°C in a dry, well-ventilated place. | N/A |
Safety, Handling, and Storage
Prior to any experimental work, a thorough review of the Safety Data Sheet (SDS) is mandatory.
3.1. Personal Protective Equipment (PPE)
-
Eye Protection: Safety glasses or goggles are required.
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Respiratory Protection: In case of dust formation, use a NIOSH-approved respirator.
-
Skin and Body Protection: A lab coat is mandatory.
3.2. Handling
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of dust.
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
3.3. Storage
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated place.
In Vitro Administration Protocol: Cell-Based Assays
This protocol is designed for assessing the cytotoxic or modulatory effects of 3-Amino-4-(4-methoxyphenyl)butanoic acid on neuronal or other cell lines.
4.1. Materials
-
3-Amino-4-(4-methoxyphenyl)butanoic acid HCl
-
Sterile phosphate-buffered saline (PBS) or appropriate cell culture medium for dissolution
-
Target cell line (e.g., SH-SY5Y, PC-12, or primary neuronal cultures)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability assay reagents
-
Dimethyl sulfoxide (DMSO)
-
Standard cell culture equipment (incubator, centrifuge, etc.)
4.2. Stock Solution Preparation
-
Aseptically weigh the desired amount of 3-Amino-4-(4-methoxyphenyl)butanoic acid HCl.
-
Dissolve in sterile PBS or serum-free cell culture medium to create a high-concentration stock solution (e.g., 10 mM).
-
Sterile-filter the stock solution using a 0.22 µm syringe filter.
-
Prepare serial dilutions from the stock solution to achieve the desired final concentrations for the assay.
4.3. Experimental Protocol: MTT Cytotoxicity Assay
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium containing various concentrations of 3-Amino-4-(4-methoxyphenyl)butanoic acid HCl. Include a vehicle control (medium with the same concentration of the solvent used for the compound).
-
Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with DMSO or a suitable solubilization buffer.
-
Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
4.4. Experimental Workflow Diagram
Caption: General workflow for an in vivo behavioral study.
Potential Signaling Pathways
As a GABA analogue, 3-Amino-4-(4-methoxyphenyl)butanoic acid is expected to primarily interact with the GABAergic system. The following diagram illustrates the potential targets within this system.
Caption: Potential interactions with the GABAergic system.
Conclusion
The protocols outlined in this document provide a foundational framework for the investigation of 3-Amino-4-(4-methoxyphenyl)butanoic acid. Researchers are encouraged to adapt and optimize these protocols based on their specific experimental needs and in accordance with institutional animal care and use guidelines. Careful dose-response studies and appropriate control groups are crucial for obtaining meaningful and reproducible data.
References
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3-Amino-4-(4-methoxyphenyl)butanoic acid. PubChem. [Link]
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GABA Receptor Physiology and Pharmacology. Basic Neurochemistry. NCBI Bookshelf. [Link]
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Systemic administration of racemic baclofen reduces both acquisition and maintenance of alcohol consumption in male and female mice. PMC - NIH. [Link]
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The Effect of Oral GABA on the Nervous System: Potential for Therapeutic Intervention. (2024). [Link]
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Gabapentin, A GABA analogue, enhances cognitive performance in mice. PubMed. [Link]
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Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. PMC - NIH. [Link]
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Effect of intraperitoneally administered GABA on the locomotor activity of mice. PubMed. [Link]
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The administration of baclofen to mice increases 5-HT2-mediated head-twitch behaviour and 5-HT2 receptor number in frontal cortex. PubMed. [Link]
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Repeated intraperitoneal administration of the GABAB receptor agonist baclofen reduces body weight in the mouse. bioRxiv. [Link]
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Experimental Substantiation of the Use of Phenibut Combinations with Salicylic, Nicotinic, and Glutamic Acids in Cerebral Ischemia. PubMed. [Link]
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Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. ResearchGate. [Link]
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Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. PubMed. [Link]
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Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug. PMC - PubMed Central. [Link]
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Application Note: A Validated HPLC Method for the Quantitative Analysis and Chiral Separation of 3-Amino-4-(4-methoxyphenyl)butanoic acid
Abstract
This application note presents a comprehensive guide to the analysis of 3-Amino-4-(4-methoxyphenyl)butanoic acid, a key chemical intermediate and structural analog to pharmacologically active compounds like baclofen. Due to the compound's polar nature and lack of a strong native chromophore, direct analysis by reversed-phase HPLC with UV detection is challenging.[1] This guide details two robust high-performance liquid chromatography (HPLC) methods: (1) A reversed-phase HPLC method with pre-column derivatization for accurate quantification, and (2) A chiral HPLC method for the enantiomeric separation of its stereoisomers. The protocols are designed for researchers, scientists, and drug development professionals, providing step-by-step methodologies, from sample preparation to data analysis. All methods are developed and validated in accordance with International Conference on Harmonisation (ICH) guidelines to ensure accuracy, precision, and reliability.[2]
Introduction: The Analytical Challenge
3-Amino-4-(4-methoxyphenyl)butanoic acid is a non-proteinogenic amino acid. Like most amino acids, its analysis presents specific challenges. The molecule possesses a zwitterionic character at physiological pH and lacks a significant UV-absorbing moiety, making sensitive detection difficult without chemical modification.[1] Furthermore, the presence of a chiral center at the C-3 position necessitates the use of chiral separation techniques to resolve its (R)- and (S)-enantiomers, which is often critical in pharmaceutical development where enantiomers can exhibit different pharmacological and toxicological profiles.[3][4]
To overcome these challenges, this guide employs two distinct strategies:
-
For Quantitative Analysis: A pre-column derivatization approach using 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) is employed. This reaction targets the primary amine, attaching a highly fluorescent and UV-active tag, enabling sensitive and reliable quantification on standard reversed-phase columns.
-
For Chiral Separation: A direct method using a macrocyclic glycopeptide-based chiral stationary phase (CSP) is described. These CSPs are adept at separating the enantiomers of underivatized amino acids through complex stereoselective interactions, avoiding the need for chiral derivatization agents.[4][5]
Method 1: Quantitative Analysis via Pre-Column Derivatization
This method is designed for the accurate determination of the total concentration of 3-Amino-4-(4-methoxyphenyl)butanoic acid in bulk drug substances or formulation matrices.
Principle of Derivatization
The primary amine of the analyte reacts with AQC (marketed as Waters AccQ•Tag™ reagent) in a borate buffer to form a stable, highly fluorescent derivative that can be readily detected by UV or fluorescence detectors. The reaction is rapid and quantitative.
Caption: AQC derivatization reaction targeting the primary amine.
Materials and Reagents
-
Analyte: 3-Amino-4-(4-methoxyphenyl)butanoic acid reference standard (≥98% purity)
-
Reagents: Waters AccQ•Tag™ Chemistry Kit (p/n: WAT052880) or equivalent, containing:
-
AccQ•Fluor™ Borate Buffer
-
AccQ•Fluor Reagent Powder (AQC)
-
AccQ•Fluor Reagent Diluent (Acetonitrile)
-
-
Solvents: HPLC-grade acetonitrile, methanol, and water. Formic acid (reagent grade).
-
Diluent: 0.1 N Hydrochloric Acid (HCl).[6]
Step-by-Step Protocol: Sample Preparation & Derivatization
-
Reconstitute AQC Reagent: Warm the AccQ•Fluor Reagent Diluent to room temperature. Add 1.0 mL of the diluent to the AccQ•Fluor Reagent Powder vial. Vortex for 10 seconds, and heat at 55°C for up to 10 minutes until fully dissolved.
-
Prepare Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10.0 mL of 0.1 N HCl.
-
Prepare Working Standard & Sample Solutions: Dilute the stock solution and prepare sample solutions with 0.1 N HCl to a target concentration of approximately 100 µg/mL.
-
Derivatization Procedure: a. In a 1.5 mL microcentrifuge tube or HPLC vial, add 70 µL of AccQ•Fluor Borate Buffer. b. Add 10 µL of the standard or sample solution. Vortex briefly. c. Add 20 µL of the reconstituted AQC reagent. Vortex immediately for 5-10 seconds. d. Let the vial stand at room temperature for 1 minute. e. Heat the vial in a heating block at 55°C for 10 minutes to complete the reaction and hydrolyze excess reagent. f. The sample is now ready for injection.
HPLC Operating Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV or Fluorescence Detector |
| Column | Reversed-Phase C18 Column (e.g., Waters AccQ•Tag Ultra C18, 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 5% B to 35% B over 10 min; 35% to 80% B over 2 min; Hold at 80% B for 1 min; Return to 5% B over 0.5 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 45°C |
| Injection Volume | 5 µL |
| Detector | UV at 260 nm or Fluorescence (Ex: 250 nm, Em: 395 nm) |
| Run Time | ~15 minutes (including re-equilibration) |
Method Validation Summary (as per ICH Q2(R1))
The method should be validated to demonstrate its suitability for its intended purpose.[7][8]
| Validation Parameter | Typical Specification |
| System Suitability | Tailing Factor ≤ 2.0; Theoretical Plates > 2000; RSD of 5 replicate injections ≤ 2.0% |
| Linearity & Range | r² ≥ 0.999 over a range of 50-150% of the target concentration (e.g., 50-150 µg/mL) |
| Accuracy (Recovery) | 98.0% - 102.0% recovery for spiked samples at three concentration levels. |
| Precision (RSD%) | Repeatability (Intra-day) RSD ≤ 2.0%; Intermediate Precision (Inter-day) RSD ≤ 2.0%. |
| Specificity | No interference from blank, placebo, or known impurities at the analyte's retention time. |
| Limit of Quantitation (LOQ) | S/N ratio ≥ 10; typically determined to be ~0.5 µg/mL. |
| Limit of Detection (LOD) | S/N ratio ≥ 3; typically determined to be ~0.15 µg/mL. |
| Robustness | Insensitive to small, deliberate changes in flow rate (±0.1), column temp (±2°C), pH. |
Method 2: Chiral Separation of Enantiomers
This method is designed to separate and quantify the (R)- and (S)-enantiomers of 3-Amino-4-(4-methoxyphenyl)butanoic acid without derivatization.
Principle of Chiral Separation
Direct chiral separation is achieved using a Chiral Stationary Phase (CSP). Macrocyclic glycopeptide CSPs, such as those based on teicoplanin, provide a complex 3D structure with multiple interaction sites (ionic, hydrogen bonding, hydrophobic).[5] Enantiomers fit differently into this chiral environment, leading to differential retention times and subsequent separation.
Caption: Workflow for direct chiral separation on a CSP.
Materials and Reagents
-
Analyte: Racemic and, if available, enantiomerically pure reference standards.
-
Solvents: HPLC-grade methanol, ethanol, acetonitrile.
-
Additives: Acetic acid (AcOH) and triethylamine (TEA).
Step-by-Step Protocol: Sample Preparation
-
Prepare Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the racemic reference standard and dissolve it in 10.0 mL of methanol.
-
Prepare Working Standard Solution: Dilute the stock solution with the mobile phase to a final concentration of 100 µg/mL.
Chiral HPLC Operating Conditions
| Parameter | Condition |
| HPLC System | Standard HPLC system with UV Detector |
| Column | Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm (or equivalent macrocyclic glycopeptide CSP)[5] |
| Mobile Phase | Methanol / Acetic Acid / Triethylamine (100 / 0.02 / 0.01, v/v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
| Detector | UV at 220 nm or 254 nm |
| Run Time | ~20 minutes |
Note: The mobile phase composition may require optimization to achieve baseline separation (resolution > 1.5). Adjusting the concentration of the acidic and basic additives (AcOH/TEA) can significantly impact retention and resolution.
Method Validation for Chiral Purity
Validation for a chiral method focuses on ensuring accurate quantitation of the minor enantiomer in the presence of the major one.
| Validation Parameter | Typical Specification |
| System Suitability | Resolution (Rs) between enantiomer peaks ≥ 1.5. |
| Specificity | Peak identity confirmed with pure enantiomer standards (if available). |
| Linearity of Minor Enantiomer | r² ≥ 0.99 for the minor enantiomer, typically over a range from LOQ to 2.0% of the major. |
| Limit of Quantitation (LOQ) | The lowest concentration of the minor enantiomer that can be quantified with acceptable precision and accuracy (e.g., RSD ≤ 10%). |
| Accuracy (Recovery) | Determined by spiking known amounts of the minor enantiomer into the major enantiomer. |
| Precision (RSD%) | Repeatability of injections of a sample containing a low level (e.g., 1%) of the minor enantiomer. |
Conclusion
The analytical methods detailed in this application note provide robust and reliable protocols for both the quantitative determination and chiral separation of 3-Amino-4-(4-methoxyphenyl)butanoic acid. The pre-column derivatization method offers high sensitivity for assay and impurity profiling, while the direct chiral separation method allows for accurate assessment of enantiomeric purity. These protocols, grounded in established chromatographic principles and validated according to ICH guidelines, serve as a critical tool for quality control and research and development in the pharmaceutical industry.
References
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Waters Corporation. "Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry." Accessed January 12, 2026. [Link]
- Rohman, A., et al. "Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review." Food Research, 2022.
- Kim, J., et al. "In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC." Molecules, 2021.
- Sravani, B., et al. "Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC." Acta Scientific Pharmaceutical Sciences, 2021.
- Dong, M. W. "HPLC Method Development and Validation for Pharmaceutical Analysis." LCGC North America, 2003.
- da Silva, M. N., et al. "An Overview of Analytical Methods for the Identification and Quantification of Baclofen." Current Pharmaceutical Analysis, 2023.
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da Silva, J. V. B., et al. "An Overview of Analytical Methods for the Identification and Quantification of Baclofen." ResearchGate, 2023. [Link]
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Pharmaguideline. "Steps for HPLC Method Validation." Accessed January 12, 2026. [Link]
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Patel, K. "ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES." ResearchGate, 2021. [Link]
- Patharevirendra, S. "Analytical Method Development and Validation for Baclofen and its Stages by High Performance Liquid Chromatography." International Journal of Pharmaceutical Sciences and Research, 2020.
-
National Center for Biotechnology Information. "3-Amino-4-(4-methoxyphenyl)butanoic acid." PubChem Compound Summary for CID 22472023. Accessed January 12, 2026. [Link]
- Sonune, P. S., et al. "METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW." Zenodo, 2024.
- Al-Asmari, A. I., et al. "Validated Method for the Screening and Quantification of Baclofen, Gabapentin and Pregabalin in Human Post-Mortem Whole Blood Using Protein Precipitation and Liquid Chromatography-Tandem Mass Spectrometry." Journal of Analytical Toxicology, 2017.
- Nogueira da Silva, M., et al. "An Overview of Analytical Methods for the Identification and Quantification of Baclofen." Current Pharmaceutical Analysis, 2023.
-
National Center for Biotechnology Information. "3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid." PubChem Compound Summary for CID 12096266. Accessed January 12, 2026. [Link]
- Hong, P., & McConville, P. "Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
-
Chiral Technologies. "Amino Acid Database - HPLC." Accessed January 12, 2026. [Link]
- Ilisz, I., et al. "An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020)." RSC Advances, 2020.
-
National Center for Biotechnology Information. "4-(4'-Formyl-3'-methoxyphenoxy)butyric acid." PubChem Compound Summary for CID 2759226. Accessed January 12, 2026. [Link]
-
National Center for Biotechnology Information. "4-(4-Methoxyphenyl)butyric acid." PubChem Compound Summary for CID 78280. Accessed January 12, 2026. [Link]
-
Phenomenex. "Chiral HPLC Separations Guidebook." Accessed January 12, 2026. [Link]
- Steed, R. "Analysis of Amino Acids by HPLC." Agilent Technologies, 2010.
- Heaton, J. "Chiral Amino Acid and Peptide Separations – the Next Generation.
-
Agilent Technologies. "Agilent Biocolumns Application Compendium - Amino Acid Analysis." Accessed January 12, 2026. [Link]
-
Waters Corporation. "Analysis of Amino Acid Content in Commercially Available Supplements Using an Updated HPLC Method." Accessed January 12, 2026. [Link]
- Maslarska, V., et al. "Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)
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The Strategic Utility of 3-Amino-4-(4-methoxyphenyl)butanoic Acid in Modern Drug Discovery
Application Note & Methodological Guide
Introduction: The Enduring Relevance of GABAergic Modulation
The γ-aminobutyric acid (GABA) system, the principal inhibitory network in the mammalian central nervous system (CNS), remains a focal point for therapeutic intervention in a spectrum of neurological and psychiatric disorders.[1][2] Deficiencies in GABAergic signaling are implicated in conditions ranging from anxiety and epilepsy to neuropathic pain and spasticity.[1][3] The metabotropic GABA-B receptor, a G-protein coupled receptor (GPCR), is a particularly compelling target.[2] Its activation leads to a cascade of inhibitory downstream effects, including the modulation of ion channels and the inhibition of adenylyl cyclase, which collectively dampen neuronal excitability.[4]
This guide focuses on 3-Amino-4-(4-methoxyphenyl)butanoic acid , a key precursor molecule that serves as a foundational scaffold for a new generation of GABA-B receptor modulators. Structurally, it is a β-substituted GABA analog, sharing a core architecture with established drugs like baclofen (β-(4-chlorophenyl)-GABA) and phenibut (β-phenyl-GABA).[5][6][7] The defining feature of this precursor is the para-methoxyphenyl group, which provides medicinal chemists with a nuanced tool to explore structure-activity relationships (SAR), aiming to enhance potency, selectivity, and pharmacokinetic profiles while mitigating the CNS-related side effects that have limited the therapeutic window of earlier GABA-B agonists.[2]
This document provides a comprehensive overview of the synthesis, applications, and detailed experimental protocols for utilizing 3-Amino-4-(4-methoxyphenyl)butanoic acid as a strategic precursor in the discovery of novel therapeutics targeting the GABA-B receptor.
The Precursor in Drug Design: A Logic-Driven Workflow
The journey from a precursor molecule to a viable drug candidate is a multi-stage process rooted in iterative design, synthesis, and biological evaluation. The logical workflow for leveraging 3-Amino-4-(4-methoxyphenyl)butanoic acid is centered on its role as a chiral building block for creating more complex molecules with tailored pharmacological properties.
Caption: Drug discovery workflow using the precursor.
Synthetic Strategy: Asymmetric Synthesis of the Core Scaffold
The synthesis of optically pure β-amino acids is a critical step, as the stereochemistry often dictates biological activity. The (R)-enantiomer of phenibut, for example, is significantly more active at the GABA-B receptor than the (S)-enantiomer. A robust and scalable synthetic route is paramount. The Mannich reaction, a three-component condensation, provides a versatile and efficient method for constructing the β-amino acid backbone.[8][9][10]
Caption: Generalized synthetic workflow for the precursor.
Experimental Protocols
Protocol 1: Synthesis of Racemic 3-Amino-4-(4-methoxyphenyl)butanoic Acid via Mannich-Type Reaction
This protocol describes a generalized one-pot synthesis based on the principles of the Mannich and Rodionov reactions.[11]
Causality: This method is chosen for its operational simplicity and use of readily available starting materials. The reaction proceeds through the in-situ formation of an imine from 4-methoxybenzaldehyde and ammonia, which is then attacked by the enolate of malonic acid. Subsequent hydrolysis and decarboxylation yield the target β-amino acid.
Materials & Reagents:
-
4-Methoxybenzaldehyde
-
Malonic Acid
-
Ammonium Acetate
-
Ethanol (or other suitable protic solvent)
-
Hydrochloric Acid (for workup)
-
Sodium Hydroxide (for workup)
-
Diethyl Ether (for extraction)
-
Standard laboratory glassware, heating mantle, magnetic stirrer, and reflux condenser.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine 4-methoxybenzaldehyde (1.0 eq), malonic acid (1.1 eq), and ammonium acetate (2.0-2.5 eq) in ethanol.
-
Reflux: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Cooling & Precipitation: Once the reaction is complete, cool the mixture to room temperature. The product may begin to precipitate. Further cooling in an ice bath can enhance precipitation.
-
Isolation: Filter the crude product and wash the solid with cold ethanol followed by diethyl ether to remove unreacted starting materials and byproducts.
-
Purification (if necessary): The crude product can be purified by recrystallization. A common method involves dissolving the solid in a minimal amount of hot water, adjusting the pH to the isoelectric point (approx. pH 7) with dilute HCl or NaOH, which causes the zwitterionic amino acid to precipitate, then filtering and drying the purified product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Self-Validation: The protocol's success is validated by the isolation of a solid product and confirmed by spectroscopic data matching the expected structure of 3-Amino-4-(4-methoxyphenyl)butanoic acid. The yield and purity serve as metrics for the reaction's efficiency.
Protocol 2: High-Throughput Screening for GABA-B Receptor Binding
This protocol outlines a competitive radioligand binding assay to determine the affinity of newly synthesized compounds for the GABA-B receptor.[12]
Causality: This assay directly measures the ability of a test compound to displace a known high-affinity radiolabeled ligand (e.g., [³H]baclofen) from the receptor. It is a robust and sensitive primary screen to identify compounds that interact with the target. The use of rat brain membranes provides a native source of GABA-B receptors.
Materials & Reagents:
-
Rat whole brain membranes (prepared or commercially sourced)
-
-Baclofen (Radioligand)
-
Unlabeled GABA or Baclofen (for non-specific binding determination)
-
Test compounds (solubilized in DMSO)
-
Binding Buffer: 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4
-
Scintillation vials and cocktail
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration manifold and vacuum pump
-
Scintillation counter
Procedure:
-
Membrane Preparation: Thaw frozen rat brain membranes on ice. Homogenize the membranes in 100 volumes of ice-cold binding buffer. Centrifuge at 20,000 x g for 20 minutes at 4°C. Repeat this wash step three more times to remove endogenous GABA.[12] Resuspend the final pellet in a known volume of binding buffer to achieve a protein concentration of approximately 1 mg/mL.
-
Assay Plate Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: 50 µL buffer, 50 µL [³H]baclofen (final concentration ~5 nM), 50 µL membrane suspension.
-
Non-Specific Binding (NSB): 50 µL unlabeled GABA (final concentration ~100 µM), 50 µL [³H]baclofen, 50 µL membrane suspension.
-
Competition: 50 µL test compound (at various concentrations), 50 µL [³H]baclofen, 50 µL membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 30-60 minutes.
-
Termination & Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a filtration manifold. Wash each filter rapidly with 3 x 4 mL of ice-cold binding buffer to separate bound from free radioligand.
-
Quantification: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to sit for several hours. Quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Self-Validation: The assay is validated by a sufficient window between total and non-specific binding (ideally >10-fold). The inclusion of a known GABA-B agonist as a positive control should yield an IC₅₀ value consistent with literature reports.
Protocol 3: Functional Assessment of GABA-B Agonism via cAMP Inhibition
This protocol describes a method to measure the functional consequence of GABA-B receptor activation—the inhibition of intracellular cyclic AMP (cAMP) production.
Causality: GABA-B receptors couple to Gi/o G-proteins, which inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[4] Measuring this decrease provides a functional readout of receptor agonism. This assay is critical to confirm that a compound binding to the receptor also elicits the desired biological response.
Materials & Reagents:
-
HEK293 cells stably expressing the human GABA-B receptor (or other suitable cell line).
-
Forskolin (an adenylyl cyclase activator).
-
IBMX (3-isobutyl-1-methylxanthine, a phosphodiesterase inhibitor).
-
Test compounds.
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based kits).
-
Cell culture reagents and 96-well plates.
-
Plate reader compatible with the chosen cAMP kit.
Procedure:
-
Cell Plating: Seed the GABA-B expressing cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Cell Stimulation:
-
Aspirate the culture medium and replace it with stimulation buffer (e.g., HBSS) containing a fixed concentration of IBMX (e.g., 500 µM) to prevent cAMP degradation.
-
Add test compounds at various concentrations to the wells.
-
Add a sub-maximal concentration of forskolin (e.g., 1-10 µM) to all wells (except negative controls) to stimulate cAMP production.
-
-
Incubation: Incubate the plate at 37°C for 15-30 minutes.
-
Cell Lysis & cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit.[][14]
-
Data Analysis:
-
Normalize the data, setting the signal from cells treated with forskolin alone as 100% and the signal from untreated cells as 0%.
-
Plot the percentage of cAMP inhibition against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal inhibitory effect).
-
Self-Validation: The assay should demonstrate a robust forskolin-stimulated cAMP window. A known GABA-B agonist (e.g., baclofen) should produce a dose-dependent inhibition of cAMP with an EC₅₀ value in the expected range.
Data Presentation & Interpretation
The data generated from these protocols are essential for building a comprehensive SAR profile. Quantitative data should be organized for clear comparison.
Table 1: Comparative Pharmacological Data of GABA-B Agonists
| Compound | Derivative Type | GABA-B Receptor Binding Affinity (Kᵢ) [µM] | Functional Potency (EC₅₀) [nM] | Reference |
| (±)-Phenibut | Racemic β-phenyl-GABA | 177 ± 2 | - | [15] |
| (R)-Phenibut | R-enantiomer | 92 ± 3 | - | [15] |
| (S)-Phenibut | S-enantiomer | Inactive | - | [15] |
| Baclofen | p-Chloro derivative | 6.0 ± 1 | ~100-500 | [15] |
| Lesogaberan (AZD3355) | (R)-3-amino-2-fluoropropyl phosphinic acid | 5.1 (nM) | 8.6 | [14] |
| Hypothetical Derivative 1 | From Precursor | To be determined | To be determined | - |
| Hypothetical Derivative 2 | From Precursor | To be determined | To be determined | - |
Note: Lower Kᵢ and EC₅₀ values indicate higher binding affinity and functional potency, respectively.
Conclusion
3-Amino-4-(4-methoxyphenyl)butanoic acid represents a strategically valuable and versatile precursor for the synthesis of novel GABA-B receptor modulators. Its structure provides a platform for fine-tuning the pharmacological properties of β-phenyl GABA analogs, offering the potential to develop next-generation therapeutics with improved efficacy and safety profiles for a range of CNS disorders. The protocols detailed herein provide a robust framework for the synthesis of derivatives and their subsequent biological characterization, enabling a systematic and logic-driven approach to drug discovery in this critical therapeutic area.
References
-
Title: Measurement of Intracellular cAMP Levels Using the Cyclic Nucleotide XP Enzymatic Immunoassay Kit in Bacteria Source: Bio-protocol URL: [Link]
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Title: Characterization of GABA Receptors Source: Current Protocols in Neuroscience (via PubMed Central) URL: [Link]
-
Title: Lesogaberan Source: Wikipedia URL: [Link]
-
Title: Phenibut Source: Wikipedia URL: [Link]
-
Title: Mannich reaction Source: Wikipedia URL: [Link]
-
Title: Mannich Reaction Source: Organic Chemistry Portal URL: [Link]
-
Title: Repositioning of a novel GABA-B receptor agonist, AZD3355 (Lesogaberan), for the treatment of non-alcoholic steatohepatitis Source: Scientific Reports (via PubMed Central) URL: [Link]
-
Title: MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS Source: AdiChemistry URL: [Link]
-
Title: Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug Source: ResearchGate URL: [Link]
-
Title: GABA B Receptor Chemistry and Pharmacology: Agonists, Antagonists, and Allosteric Modulators Source: PubMed URL: [Link]
-
Title: A role of GABA analogues in the treatment of neurological diseases Source: PubMed URL: [Link]
-
Title: GABA Receptor Physiology and Pharmacology Source: Basic Neurochemistry (NCBI Bookshelf) URL: [Link]
-
Title: Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity Source: ACS Chemical Neuroscience URL: [Link]
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Title: Enantiospecific Synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Using (S)-Serine as a Chiral Pool Source: ResearchGate URL: [Link]
-
Title: Phenibut Source: Expert Committee on Drug Dependence Information Repository URL: [Link]
-
Title: Photochemical single-step synthesis of β-amino acid derivatives from alkenes and (hetero)arenes Source: Nature Synthesis (via PubMed) URL: [Link]
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Title: Repositioning of a novel GABA-B receptor agonist, AZD3355 (Lesogaberan), for the treatment of non-alcoholic steatohepatitis Source: Arizona State University Research Repository URL: [Link]
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Title: GABA receptor agonist Source: Wikipedia URL: [Link]
-
Title: 3-Amino-4-(4-methoxyphenyl)butanoic acid Source: PubChem URL: [Link]
-
Title: A narrative review of the naturally occurring inhibitory neurotransmitter gamma- aminobutyric acid (GABA) called phenibut Source: LJMU Research Online URL: [Link]
- Source: A document from BenchChem, likely a technical note or application guide.
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Title: GABA Receptor Physiology and Pharmacology Source: NCBI Bookshelf URL: [Link]
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Title: THE MECHANISM OF FORMATION OF BETA-ARYL-BETA-AMINO FATTY ACIDS BY THE CONDENSATION OF AROMATIC ALDEHYDES WITH MALONIC ACID AND ITS DERIVATIVES Source: Journal of the American Chemical Society URL: [Link]
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Title: β-Amino Acid synthesis by C-C coupling Source: Organic Chemistry Portal URL: [Link]
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Title: Repositioning of a novel GABA-B receptor agonist, AZD3355 (Lesogaberan), for the treatment of non-alcoholic steatohepatitis Source: PubMed URL: [Link]
-
Title: Actions of 4-amino-3-(5-methoxybenzo(b)furan-2-yl) butanoic acid and 4-amino-3-benzo(b)furan-2-yl butanoic acid in the rat spinal cord Source: PubMed URL: [Link]
-
Title: GABAB receptor Source: Wikipedia URL: [Link]
-
Title: Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective Source: Current Neuropharmacology (via PubMed Central) URL: [Link]
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Title: Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens Source: MDPI URL: [Link]
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Title: Synthesis of β-amino ketones, aldehydes and derivatives Source: Organic Chemistry Portal URL: [Link]
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Application and Protocol for the Comprehensive NMR Spectroscopic Analysis of 3-Amino-4-(4-methoxyphenyl)butanoic Acid
Introduction: The Structural Significance of Substituted GABA Analogues
3-Amino-4-(4-methoxyphenyl)butanoic acid is a derivative of γ-aminobutyric acid (GABA), a primary inhibitory neurotransmitter in the mammalian central nervous system. The therapeutic potential of GABA is limited by its inability to cross the blood-brain barrier effectively. Structural modification, such as the addition of a lipophilic phenyl group as seen in Phenibut (4-amino-3-phenylbutanoic acid), enhances blood-brain barrier permeability and modulates receptor binding affinity.[1][2] The methoxy-substituted analogue, 3-Amino-4-(4-methoxyphenyl)butanoic acid, represents a compound of significant interest for researchers in neuroscience and drug development, necessitating robust analytical methods for its structural characterization and purity assessment.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for the complete structural elucidation of organic molecules in solution.[3] This application note provides a comprehensive guide to the NMR analysis of 3-Amino-4-(4-methoxyphenyl)butanoic acid, detailing protocols for sample preparation, acquisition of one-dimensional (1D) and two-dimensional (2D) NMR spectra, and the determination of enantiomeric purity using chiral solvating agents.
Part 1: Foundational Structural Elucidation via 1D and 2D NMR
A multi-faceted approach employing a suite of NMR experiments is essential for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals and for confirming the connectivity of the molecular backbone.
Predicted ¹H and ¹³C NMR Chemical Shifts
While experimental spectra for 3-Amino-4-(4-methoxyphenyl)butanoic acid are not widely published, we can predict the chemical shifts with high accuracy based on the known spectra of its close structural analog, Phenibut, and related compounds.[4] The electron-donating methoxy group is expected to cause a slight upfield shift of the aromatic protons and a more pronounced upfield shift of the ipso- and para-carbons of the phenyl ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Amino-4-(4-methoxyphenyl)butanoic acid
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | - | ~175 |
| 2 | ~2.4 - 2.6 (dd) | ~40 |
| 3 | ~3.3 - 3.5 (m) | ~50 |
| 4 | ~2.7 - 2.9 (dd) | ~42 |
| 5 | - | ~130 |
| 6, 10 | ~7.1 - 7.2 (d) | ~130 |
| 7, 9 | ~6.8 - 6.9 (d) | ~114 |
| 8 | - | ~158 |
| 11 | ~3.8 (s) | ~55 |
Note: Predicted values are based on analysis of structurally similar compounds and general chemical shift principles. Actual values may vary depending on solvent and experimental conditions.
Experimental Workflow for Structural Confirmation
The following workflow outlines the logical progression of NMR experiments to fully characterize the molecule.
Detailed Protocols
-
Weigh approximately 10-20 mg of 3-Amino-4-(4-methoxyphenyl)butanoic acid into a clean, dry vial.[5]
-
Add 0.6 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Methanol-d₄ (MeOD-d₄)). The choice of solvent is critical as it can influence chemical shifts.
-
Gently agitate the vial to ensure complete dissolution. If solid particulates remain, filter the solution through a small cotton plug in a Pasteur pipette into a clean NMR tube.[5]
-
Cap the NMR tube securely to prevent solvent evaporation.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. This will provide information on the number of different proton environments and their relative ratios (through integration). The splitting patterns (singlet, doublet, triplet, etc.) will give initial clues about neighboring protons.
-
¹³C NMR and DEPT-135:
-
Acquire a broadband proton-decoupled ¹³C spectrum to identify the number of unique carbon environments.
-
Run a DEPT-135 experiment. This will differentiate between CH₃ and CH groups (positive signals) and CH₂ groups (negative signals). Quaternary carbons will be absent.
-
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, typically through two or three bonds.[4][6] Cross-peaks in the 2D spectrum connect protons that are spin-spin coupled. This is crucial for tracing out the aliphatic backbone of the molecule.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to.[4][6] Each cross-peak represents a one-bond C-H connection, allowing for the definitive assignment of protonated carbons.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are two or three bonds away.[4][6] This is instrumental in connecting the different fragments of the molecule, for instance, linking the benzylic protons to the carbons of the phenyl ring and the aliphatic chain.
Part 2: Determination of Enantiomeric Purity
3-Amino-4-(4-methoxyphenyl)butanoic acid possesses a chiral center at the C3 position. For pharmaceutical applications, it is often crucial to work with a single enantiomer, as different enantiomers can have vastly different pharmacological activities. NMR spectroscopy, in conjunction with a chiral solvating agent (CSA), provides a rapid and accurate method for determining enantiomeric purity.[7][8]
The Principle of Chiral Solvation in NMR
Enantiomers are indistinguishable in an achiral solvent. However, in the presence of an enantiomerically pure CSA, they form transient diastereomeric complexes. These diastereomeric complexes have different magnetic environments, leading to the separation of signals for the two enantiomers in the ¹H NMR spectrum.[6][7] The ratio of the integrals of these separated signals directly corresponds to the enantiomeric ratio.
A suitable class of CSAs for amino acids are those capable of forming hydrogen bonds and exhibiting π-π stacking interactions, such as bis-thiourea based agents.[7]
Protocol for Enantiomeric Purity Assessment
-
Sample Preparation:
-
In a clean vial, dissolve approximately 5 mg of the 3-Amino-4-(4-methoxyphenyl)butanoic acid sample in 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃)).
-
Acquire a standard ¹H NMR spectrum of the analyte alone.
-
To the same NMR tube, add an equimolar amount of a suitable enantiomerically pure CSA (e.g., (R,R)-bis-thiourea).
-
Gently shake the tube to ensure thorough mixing.
-
-
NMR Acquisition and Analysis:
-
Acquire another ¹H NMR spectrum.
-
Carefully examine the spectrum for the splitting of one or more signals. Protons close to the chiral center (e.g., H3, H2, and H4) are most likely to show separation.
-
Integrate the separated signals corresponding to the two enantiomers.
-
Calculate the enantiomeric excess (ee) using the formula: ee (%) = [ (Integral of major enantiomer - Integral of minor enantiomer) / (Integral of major enantiomer + Integral of minor enantiomer) ] x 100
-
Conclusion
The suite of NMR experiments detailed in this application note provides a robust and comprehensive framework for the structural elucidation and purity assessment of 3-Amino-4-(4-methoxyphenyl)butanoic acid. The systematic application of 1D and 2D NMR techniques allows for the unambiguous assignment of all proton and carbon signals, confirming the molecular structure. Furthermore, the use of chiral solvating agents offers a straightforward and reliable method for quantifying enantiomeric purity, an essential parameter for pharmaceutical development. These protocols are designed to be readily implemented by researchers and scientists, ensuring the accurate and thorough characterization of this and other structurally related GABA analogues.
References
-
Di Mieri, M., et al. (2024). A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. Molecules, 29(3), 693. Available at: [Link]
-
World Health Organization. (2021). Pre-Review Report: PHENIBUT. Available at: [Link]
-
Reddy, K. S., et al. (2014). An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives. International Journal of Organic Chemistry, 4, 257-264. Available at: [Link]
-
Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]
-
Gazzola, M., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 13038-13049. Available at: [Link]
-
San Diego State University. Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. Available at: [Link]
-
Lapidot, I., et al. (2015). Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. CNS Drug Reviews, 7(4), 471-481. Available at: [Link]
-
PubChem. Phenibut. National Center for Biotechnology Information. Available at: [Link]
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- 1. Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. cdn.who.int [cdn.who.int]
- 4. An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives [scirp.org]
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- 7. mdpi.com [mdpi.com]
- 8. arpi.unipi.it [arpi.unipi.it]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Amino-4-(4-methoxyphenyl)butanoic Acid
Welcome to the technical support center for the synthesis of 3-Amino-4-(4-methoxyphenyl)butanoic acid. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate common challenges and optimize your synthetic yield.
Section 1: Synthesis Overview & Core Logic
3-Amino-4-(4-methoxyphenyl)butanoic acid is a valuable β-amino acid derivative. A common and robust synthetic strategy involves a four-step sequence starting from 4-methoxyphenylacetic acid. The key transformation is a Hofmann rearrangement, which converts a primary amide into a primary amine with one fewer carbon atom, effectively installing the desired β-amino acid structure.
The overall synthetic pathway is outlined below. Understanding the function of each step is critical for effective troubleshooting.
Caption: General four-step synthesis workflow.
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses specific experimental issues in a question-and-answer format, focusing on causality and actionable solutions.
Category 1: Issues in Intermediate Synthesis (Steps 1-3)
Q1: My yield of 3-(4-methoxyphenyl)glutaric acid (Step 1) is low, and the reaction mixture is a complex tar.
Answer: This is a common issue in Knoevenagel-type condensations when reaction conditions are not well-controlled.
-
Causality: The use of piperidine and pyridine at high temperatures can lead to polymerization and other side reactions of the starting materials. The reaction is exothermic, and poor temperature control is a primary culprit.
-
Troubleshooting Actions:
-
Temperature Control: Maintain a strict reaction temperature, typically by heating in an oil bath with vigorous stirring. Do not exceed the recommended temperature for your specific protocol.
-
Reagent Purity: Ensure your 4-methoxyphenylacetic acid and diethyl malonate are pure. Impurities can act as catalysts for unwanted side reactions.
-
Order of Addition: Add the reagents in the specified order, often adding the malonate derivative to the mixture of the acetic acid and base catalyst.
-
Work-up: After the reaction, quenching with acid to precipitate the product should be done carefully in an ice bath to control the exotherm and maximize precipitation.
-
Q2: The conversion of the glutaric acid to the anhydride (Step 2) is incomplete. I still see the starting di-acid on my TLC plate.
Answer: Incomplete dehydration is the most likely cause.
-
Causality: Water is the byproduct of this reaction. If not effectively removed or if the dehydrating agent is weak or expired, the reaction will not go to completion.
-
Troubleshooting Actions:
-
Reagent Quality: Use freshly opened or properly stored acetic anhydride or acetyl chloride. These reagents are sensitive to atmospheric moisture.
-
Reaction Time & Temperature: Ensure the reaction is refluxed for a sufficient duration as specified in the protocol. For less reactive substrates, a higher boiling solvent or a longer reaction time may be necessary.
-
Moisture Control: Perform the reaction under a drying tube (e.g., CaCl2 or CaSO4) to prevent atmospheric moisture from entering the reaction flask.
-
Q3: During the formation of the amide-acid (Step 3), I get a low yield of the desired product and recover starting anhydride.
Answer: This typically points to issues with the ammonia source or reaction conditions.
-
Causality: The reaction of the anhydride with ammonia forms the amide-acid. If the concentration of aqueous ammonia is too low, or if the reaction temperature is not optimal, the reaction rate will be slow. Additionally, the anhydride can hydrolyze back to the di-acid if excess water is present for prolonged periods at high temperatures.
-
Troubleshooting Actions:
-
Ammonia Concentration: Use a concentrated aqueous ammonia solution (e.g., 28-30%).
-
Temperature: The reaction is often performed at or slightly above room temperature. Cooling the anhydride solution before the slow, portion-wise addition of cold aqueous ammonia can help control the initial exotherm and prevent side reactions.
-
pH Monitoring: The resulting product is an ammonium carboxylate salt. The work-up typically involves careful acidification to precipitate the amide-acid.
-
Category 2: Hofmann Rearrangement & Purification (Step 4)
Q4: The Hofmann rearrangement (Step 4) resulted in a low yield of the final amino acid. What are the most common failure points?
Answer: The Hofmann rearrangement is a multi-step, one-pot reaction with several critical parameters. Low yield can stem from issues in any of these steps.[1][2]
-
Causality & Troubleshooting Actions:
-
N-Bromination: The initial step is the deprotonation of the amide by a strong base (NaOH) followed by reaction with bromine (Br₂).
-
Problem: Insufficient base or bromine.
-
Solution: Ensure at least 2 equivalents of NaOH are used for this initial step and that the bromine is added slowly at a low temperature (0-5 °C) to prevent side reactions like aromatic bromination.
-
-
Rearrangement: The N-bromoamide anion rearranges to an isocyanate intermediate.
-
Problem: The temperature is too low for the rearrangement to occur efficiently, or too high, causing degradation.
-
Solution: After the initial low-temperature bromination, the reaction is typically warmed gently (e.g., to 50-70 °C) to induce the rearrangement. Monitor the reaction by TLC to determine the optimal reaction time and temperature.
-
-
Isocyanate Hydrolysis: The isocyanate is hydrolyzed by water and base to the final amine, releasing CO₂.
-
Problem: Incomplete hydrolysis.
-
Solution: After the rearrangement is complete, a final heating step is often required to ensure full hydrolysis and decarboxylation.
-
-
Q5: My final product is impure. What are the likely side products from the Hofmann rearrangement?
Answer: Several side products can form, complicating purification.
-
Potential Side Products & Mitigation:
-
Urea Derivatives: If the intermediate isocyanate reacts with the product amine, a urea byproduct can form. This is more likely if the amine product concentration becomes high before all the isocyanate has reacted. Mitigation: Ensure efficient stirring and controlled heating to promote rapid hydrolysis of the isocyanate.
-
Unreacted Starting Material: Incomplete reaction will leave the starting amide-acid. Mitigation: Use appropriate stoichiometry of Br₂ and NaOH and ensure sufficient reaction time/temperature.
-
Aryl Bromination: The electron-rich 4-methoxyphenyl ring is susceptible to electrophilic bromination by Br₂. Mitigation: Maintain a low temperature (0-5 °C) during the bromine addition and add it slowly.
-
Q6: I am struggling to purify the final product. It either oils out or remains in solution.
Answer: Purifying zwitterionic compounds like amino acids requires careful pH control. The key is to isolate the product at its isoelectric point (pI), the pH at which its net charge is zero, and its solubility in water is at a minimum.[3]
-
Causality: At pH values above or below the pI, the amino acid exists as a salt (carboxylate or ammonium salt, respectively), which is much more soluble in water.
-
Troubleshooting Purification:
-
Determine the pI: For a simple amino acid with one acidic and one basic group, the pI is the average of the pKa of the carboxylic acid (~2-3) and the ammonium group (~9-10). For 3-Amino-4-(4-methoxyphenyl)butanoic acid, the pI is expected to be in the neutral range, likely between pH 6 and 7.
-
Isoelectric Precipitation: After the reaction work-up (which typically leaves the product in an acidic or basic aqueous solution), carefully adjust the pH of the cold aqueous solution using dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH). Monitor the pH with a calibrated meter or pH paper. As you approach the pI, the product will begin to precipitate. Add the acid/base dropwise near the pI to avoid overshooting.
-
Recrystallization: The crude, precipitated solid can be further purified by recrystallization.
-
Recommended Solvent: Boiling water is often an excellent solvent for recrystallizing amino acids.[4] Dissolve the crude product in a minimum amount of boiling water, filter hot to remove insoluble impurities, and allow it to cool slowly to form pure crystals.
-
Alternative Solvents: Mixtures like ethanol/water or isopropanol/water can also be effective.[5]
-
-
| Parameter | Symptom | Likely Cause | Recommended Action |
| Temperature | Low yield, incomplete reaction | Insufficient energy for rearrangement step | Slowly increase reaction temperature to 60-70 °C after initial bromination. |
| Temperature | Dark tarry mixture, multiple spots on TLC | Degradation, side reactions (e.g., aryl bromination) | Maintain 0-5 °C during Br₂ addition; do not overheat during rearrangement. |
| Base (NaOH) | Starting material remains | Insufficient deprotonation of amide | Use at least 4 molar equivalents of NaOH for the overall reaction. |
| **Bromine (Br₂) ** | Starting material remains | Insufficient N-bromination | Use slightly more than 1 molar equivalent of Br₂. |
| Work-up pH | Product remains dissolved in aqueous layer | pH is far from the isoelectric point (pI) | Carefully adjust pH to ~6.5-7.0 with dilute acid/base to precipitate the zwitterion. |
Section 3: Frequently Asked Questions (FAQs)
FAQ 1: What is the best way to monitor the progress of the Hofmann rearrangement?
Thin-Layer Chromatography (TLC) is the most effective method. Use a polar solvent system, such as Dichloromethane:Methanol (9:1) or Ethyl Acetate:Methanol:Acetic Acid (8:1:1). The starting amide-acid will have a lower Rf value than the final amino acid product. The spots can be visualized using a ninhydrin stain, which will react with the primary amine of the product to give a purple spot, while the starting amide will not react with ninhydrin.[6][7]
FAQ 2: Are there any alternatives to using liquid bromine, which is highly hazardous?
Yes, several reagents can be used in place of Br₂/NaOH. A common alternative is to use commercial sodium hypochlorite solution (household bleach) with NaOH. This in-situ generation of sodium hypobromite can be safer and more convenient. Another option for base-sensitive substrates is using N-bromosuccinimide (NBS) with a strong, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in an alcohol solvent, which yields a carbamate that can then be hydrolyzed.[8]
FAQ 3: How should I store the final product?
3-Amino-4-(4-methoxyphenyl)butanoic acid is a stable crystalline solid. It should be stored in a tightly sealed container in a cool, dry place, away from light.
FAQ 4: What are the key safety precautions for this synthesis?
-
Bromine: Extremely corrosive, toxic, and volatile. Always handle liquid bromine in a certified chemical fume hood with appropriate personal protective equipment (PPE), including heavy-duty gloves, splash goggles, and a face shield. Have a bromine quenching solution (e.g., sodium thiosulfate) ready.
-
Strong Base (NaOH): Corrosive. Avoid contact with skin and eyes.
-
Pressure: The final hydrolysis step of the Hofmann rearrangement releases CO₂ gas. Ensure the reaction vessel is not sealed to avoid pressure buildup.
Section 4: Detailed Experimental Protocol
This protocol describes a representative synthesis of 3-Amino-4-(4-methoxyphenyl)butanoic acid via the Hofmann rearrangement of the corresponding amide-acid.
Part A: Synthesis of 3-(4-Methoxyphenyl)glutaramic acid (Amide-Acid Intermediate)
-
Anhydride Formation: In a round-bottom flask equipped with a reflux condenser and a drying tube, combine 3-(4-methoxyphenyl)glutaric acid (1.0 eq) and acetyl chloride (2.0 eq). Heat the mixture gently under reflux for 2-3 hours until the solid dissolves and gas evolution (HCl) ceases.[7] Cool the reaction mixture and remove the excess acetyl chloride under reduced pressure to yield crude 3-(4-methoxyphenyl)glutaric anhydride as an oil or low-melting solid. This is typically used in the next step without further purification.
-
Amidation: Cool the crude anhydride in an ice bath. Slowly add concentrated aqueous ammonia (28%, ~3.0 eq) dropwise with vigorous stirring, ensuring the temperature does not exceed 20 °C. After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.
-
Isolation: Cool the resulting solution in an ice bath and acidify to pH 3-4 with cold 6M HCl. A white precipitate of 3-(4-methoxyphenyl)glutaramic acid should form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Part B: Hofmann Rearrangement to 3-Amino-4-(4-methoxyphenyl)butanoic acid
Caption: Key steps in the Hofmann rearrangement mechanism.
-
Preparation of Hypobromite: In a flask suitable for the reaction scale, dissolve sodium hydroxide (NaOH, 4.0 eq) in water. Cool the solution to 0 °C in an ice-salt bath. Slowly add bromine (Br₂, 1.1 eq) dropwise with vigorous stirring. The solution should remain cold.
-
Amide Addition: To the cold sodium hypobromite solution, add the 3-(4-methoxyphenyl)glutaramic acid (1.0 eq) in portions, ensuring the temperature stays below 10 °C.
-
Rearrangement & Hydrolysis: Stir the mixture at low temperature for 30 minutes. Then, slowly warm the reaction to 70 °C using an oil bath and maintain this temperature for 1 hour. During this time, the solution may change color, and gas (CO₂) will evolve.
-
Work-up and Isolation: Cool the reaction mixture in an ice bath. Carefully acidify the solution to pH ~6.5 with concentrated HCl. A precipitate of the crude 3-Amino-4-(4-methoxyphenyl)butanoic acid will form.
-
Purification: Collect the crude solid by vacuum filtration. Wash with a small amount of cold water followed by cold ethanol. Recrystallize the solid from boiling water to yield the pure product.
Section 5: References
-
Wallis, E. S.; Lane, J. F. The Hofmann Reaction. Organic Reactions. 1946 , 3, 267-306. [Link]
-
Shioiri, T. The Hofmann and Related Reactions. In Comprehensive Organic Synthesis; Trost, B. M., Fleming, I., Eds.; Pergamon Press: Oxford, 1991 ; Vol. 6, pp 795-828. [Link]
-
PrepChem. Synthesis of 3-(4-hydroxyphenyl)glutaric acid. [Link]
-
University of Rochester, Department of Chemistry. Solvents for Recrystallization. [Link]
-
Organic Syntheses. α-PHENYLGLUTARIC ANHYDRIDE. 1955 , 35, 90. [Link]
-
Khan Academy. Hoffmann bromamide degradation reaction. [Link]
-
Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. 1993 , 71, 46. [Link]
-
BYJU'S. Hoffmann Bromamide Reaction Mechanism. [Link]
-
Amrita Vishwa Vidyapeetham Virtual Lab. Separation of Amino Acids by Thin Layer Chromatography (Theory). [Link]
-
BioTech Beacons. Thin Layer Chromatography (TLC) of Amino Acids — Detailed Guide. [Link]
-
Wikipedia. Hofmann rearrangement. [Link]
-
Monk, K. A.; Mohan, R. S. The Hofmann Rearrangement Using Household Bleach: Synthesis of 3-Nitroaniline. J. Chem. Educ.1999 , 76 (12), 1717. [Link]
-
ScienceMadness Discussion Board. Hofmann rearrangement of 3,4,5-trimethoxybenzamide using household bleach. [Link]
-
Organic Syntheses. METHYL N-(p-METHOXYPHENYL)CARBAMATE. 2002 , 78, 234. [Link]
-
Master Organic Chemistry. The Isoelectric Points of Amino Acids (and How To Calculate Them). [Link]
-
Google Patents. CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid.
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Technical Support Center: Purification of 3-Amino-4-(4-methoxyphenyl)butanoic Acid
Welcome to the Technical Support Center for 3-Amino-4-(4-methoxyphenyl)butanoic Acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this valuable β-amino acid. As Senior Application Scientists, we provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification workflow.
Introduction: The Purification Challenge
3-Amino-4-(4-methoxyphenyl)butanoic acid, a substituted β-amino acid, presents unique purification challenges due to its amphoteric nature, potential for side-product formation during synthesis, and the critical need for high chemical and enantiomeric purity in many applications. This guide will address these challenges in a practical, question-and-answer format, providing both troubleshooting advice and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 3-Amino-4-(4-methoxyphenyl)butanoic acid?
A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. Common impurities can be broadly categorized as:
-
Starting Materials: Unreacted starting materials such as 4-methoxycinnamic acid derivatives or 4-(4-methoxyphenyl)-3-oxobutanoic acid.
-
Reagents and Byproducts: Reagents used in the synthesis and their byproducts.
-
Reaction Intermediates: Incomplete conversion can leave reaction intermediates in your crude product.
-
Side-Reaction Products:
-
Condensation Impurities: In syntheses involving the protection and deprotection of functional groups, self-condensation or reaction with other bifunctional molecules can occur. These can be particularly challenging to remove via standard recrystallization.
-
Over-alkylation Products: In syntheses like the Gabriel synthesis, over-alkylation of the amine can be a side reaction.[1][2]
-
Products of Double Bond Reduction: In syntheses starting from unsaturated precursors, incomplete or undesired reduction of aromatic rings or other functional groups can occur.[3]
-
-
Enantiomeric Impurities: If a non-stereoselective synthesis is performed, you will have a racemic mixture of (R)- and (S)-3-Amino-4-(4-methoxyphenyl)butanoic acid.
Q2: My crude product is an oil and won't crystallize. What should I do?
A2: Oiling out during crystallization is a common issue, especially when impurities are present that depress the melting point or interfere with crystal lattice formation. Here are some troubleshooting steps:
-
Solvent System: Re-evaluate your solvent choice. A single solvent might not be ideal. Try a binary solvent system where the compound is soluble in one solvent (the "good" solvent) and insoluble in the other (the "bad" solvent). Dissolve your compound in a minimal amount of the hot "good" solvent and then slowly add the "bad" solvent until you see persistent cloudiness. Then, add a small amount of the "good" solvent to redissolve and allow it to cool slowly.
-
Purity: The presence of significant impurities is a primary cause of oiling out. Consider a preliminary purification step like column chromatography to remove the bulk of the impurities before attempting recrystallization.
-
Seeding: If you have a small amount of pure, crystalline material, add a seed crystal to the cooled, supersaturated solution to induce crystallization.
-
Scratching: Scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes initiate crystallization by creating nucleation sites.
Q3: I've performed a recrystallization, but my product purity is still low according to NMR/LC-MS. What's the next step?
A3: If a single recrystallization is insufficient, you have several options:
-
Second Recrystallization: A second recrystallization from a different solvent system may remove impurities that were soluble in the first solvent.
-
Chromatography: For challenging purifications, column chromatography is often necessary. Given the polar nature of your compound, normal phase silica gel chromatography might be challenging. Reverse-phase chromatography (C18) is a more suitable option.
-
Preparative HPLC: For achieving high purity, preparative High-Performance Liquid Chromatography (HPLC) is the most powerful technique.
Q4: How can I separate the (R)- and (S)-enantiomers of 3-Amino-4-(4-methoxyphenyl)butanoic acid?
A4: The separation of enantiomers, known as chiral resolution, is a critical step for many applications. Here are the common approaches:
-
Chiral Column Chromatography: This is the most direct method for both analytical and preparative scale separation. Chiral Stationary Phases (CSPs) based on polysaccharides (e.g., cellulose or amylose derivatives) are often effective for separating the enantiomers of amino acids.[2][4]
-
Diastereomeric Salt Formation: This classical method involves reacting the racemic amino acid with a chiral resolving agent (a chiral acid or base) to form a pair of diastereomeric salts.[5] These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. The desired enantiomer can then be recovered by treating the separated diastereomeric salt with an acid or base to remove the resolving agent.
Troubleshooting Guides
Guide 1: Recrystallization
| Problem | Possible Cause | Troubleshooting Steps |
| Compound "oils out" instead of crystallizing. | Impurities are preventing crystal lattice formation. The solvent is not ideal. | - Perform a pre-purification step (e.g., flash chromatography). - Try a binary solvent system (e.g., isopropanol/water, ethanol/hexane). - Use a seed crystal if available. - Scratch the inside of the flask. |
| Low recovery of crystalline product. | The compound is too soluble in the cold solvent. Too much solvent was used. | - Ensure the solution is cooled sufficiently (ice bath). - Reduce the amount of solvent used to dissolve the crude product. - Evaporate some of the solvent to increase the concentration before cooling. |
| Colored impurities remain in the crystals. | The impurities co-crystallize with the product. | - Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product). - Try a different recrystallization solvent. |
| Purity does not improve significantly. | The impurities have very similar solubility profiles to the product. | - Consider a different purification technique like column chromatography or preparative HPLC. - A second recrystallization from a different solvent system may be effective. |
Guide 2: Column Chromatography (Reverse Phase)
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation of the product from impurities. | The mobile phase is not optimized. The column is overloaded. | - Adjust the gradient of the mobile phase (e.g., a shallower gradient of acetonitrile in water with 0.1% formic acid or trifluoroacetic acid). - Reduce the amount of crude material loaded onto the column. |
| Broad peaks. | The compound is interacting strongly with the stationary phase. The flow rate is too high. | - Add an ion-pairing agent to the mobile phase. - Reduce the flow rate. |
| Product does not elute from the column. | The mobile phase is not strong enough. | - Increase the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase. |
Experimental Protocols
Protocol 1: Recrystallization from Isopropanol/Water
This protocol is a starting point and may require optimization based on the impurity profile of your crude material.
-
Dissolution: In an Erlenmeyer flask, add the crude 3-Amino-4-(4-methoxyphenyl)butanoic acid. Add a minimal amount of hot isopropanol to dissolve the solid completely. Stir and heat gently if necessary.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Induce Crystallization: While the solution is still hot, add hot water dropwise until the solution becomes slightly cloudy and the cloudiness persists for a few seconds.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold isopropanol/water mixture.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Preparative HPLC
This is a general method that will require optimization for your specific instrument and impurity profile.
-
Column: A preparative C18 column (e.g., 10 µm particle size, 250 x 21.2 mm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Gradient: A linear gradient from 5% B to 50% B over 30 minutes (this needs to be optimized based on analytical HPLC).
-
Flow Rate: 10-20 mL/min (depending on column dimensions).
-
Detection: UV at 254 nm and 280 nm.
-
Procedure:
-
Dissolve the crude material in a minimal amount of the initial mobile phase composition.
-
Filter the sample through a 0.45 µm filter.
-
Inject the sample onto the equilibrated column.
-
Collect fractions based on the UV chromatogram.
-
Analyze the fractions by analytical HPLC to identify the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure (lyophilization is often preferred).
-
Protocol 3: Chiral HPLC for Enantiomeric Separation
This protocol is a starting point for analytical scale separation. For preparative scale, the column size and flow rate will need to be scaled up.
-
Column: A chiral stationary phase column, such as one based on a polysaccharide derivative (e.g., Chiralpak® IA, IB, or IC).
-
Mobile Phase: A mixture of hexane/isopropanol or hexane/ethanol with a small amount of a modifier like trifluoroacetic acid (TFA) or diethylamine (DEA), depending on the column and the acidic/basic nature of the analyte. A typical starting point could be 80:20 hexane:isopropanol with 0.1% TFA.
-
Flow Rate: 0.5-1.0 mL/min.
-
Detection: UV at 254 nm.
-
Procedure:
-
Dissolve a small amount of the racemic mixture in the mobile phase.
-
Inject onto the chiral column.
-
Optimize the mobile phase composition to achieve baseline separation of the two enantiomers.
-
Visualizing the Purification Workflow
Caption: A typical purification workflow for 3-Amino-4-(4-methoxyphenyl)butanoic acid.
Understanding Potential Impurities from Synthesis
Caption: Potential impurities based on common synthetic routes.
References
-
Preparative HPLC Separation of Underivatized Amino Acids for Isotopic Analysis. Methods in Molecular Biology, 2019. [Link]
-
Gabriel Synthesis of Amino Acids – MCAT Biochemistry. MedSchoolCoach. [Link]
-
Gabriel synthesis. Wikipedia. [Link]
-
Chiral resolution. Wikipedia. [Link]
-
Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Molecules, 2021. [Link]
-
Screening Approach for Chiral Separation of β-Aminoketones by HPLC on Various Polysaccharide-Based Chiral Stationary Phases. Chirality, 2015. [Link]
-
Synthesis of 4-Methoxycinnamyl Alcohol and Its Derivatives via Lithium Aluminium Hydride : Investigation of Reduction Product Formation by qNMR Analysis. Burapha Science Journal, 2024. [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
A Facile One-Pot Synthesis of Chiral β-Amino Esters. Synlett, 2007. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
Highly Functionalized 1,2–Diamino Compounds through Reductive Amination of Amino Acid-Derived β–Keto Esters. PLoS One, 2013. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. li05.tci-thaijo.org [li05.tci-thaijo.org]
- 4. Screening Approach for Chiral Separation of β-Aminoketones by HPLC on Various Polysaccharide-Based Chiral Stationary Phases. | Semantic Scholar [semanticscholar.org]
- 5. sctunisie.org [sctunisie.org]
stability issues of 3-Amino-4-(4-methoxyphenyl)butanoic acid in solution
Welcome to the technical support center for 3-Amino-4-(4-methoxyphenyl)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring the integrity and reproducibility of your results.
Introduction: Understanding the Molecule
3-Amino-4-(4-methoxyphenyl)butanoic acid is a GABA (γ-aminobutyric acid) analogue. Like many amino acids, its stability in solution is not absolute and can be influenced by a variety of factors, including pH, temperature, solvent, and exposure to light. As a zwitterionic compound, it possesses both an acidic carboxylic acid group and a basic amino group, making its solubility and stability highly dependent on the pH of the medium. Understanding these properties is critical for accurate and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
General Handling and Storage
Q1.1: How should solid 3-Amino-4-(4-methoxyphenyl)butanoic acid be stored?
A1.1: The solid compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place. Some analogues are known to be air-sensitive, so minimizing exposure to the atmosphere is good practice. For long-term storage, refrigeration (2-8 °C) is recommended.
Q1.2: What are the initial signs that my stock solution may be degrading?
A1.2: Visual indicators of degradation can include a change in color (e.g., yellowing), the appearance of cloudiness, or the formation of precipitate. However, significant degradation can occur without any visible changes. Therefore, it is crucial to follow proper storage protocols and, for critical applications, to analytically verify the concentration and purity of your solutions over time.
Solution Preparation and Stability
Q2.1: What is the recommended solvent for preparing a stock solution?
A2.1: For initial solubilization, high-purity water (e.g., Milli-Q® or equivalent) is often suitable. The solubility of amino acids is highly pH-dependent.[1] If you encounter solubility issues, adjusting the pH can be effective. Based on data from similar compounds like baclofen, dissolving in a slightly acidic (pH < 4) or basic (pH > 9) solution before neutralizing can improve solubility.[2] For applications where aqueous solutions are not suitable, organic solvents such as DMSO or DMF can be used, though their impact on long-term stability should be considered.
Q2.2: What is the optimal pH for storing aqueous solutions of this compound?
A2.2: Based on stability data for the closely related compound baclofen, a pH range of 5.0 to 7.0 is recommended for aqueous solutions to ensure stability, particularly if the solution is to be stored for any length of time.[3][4] Both strongly acidic and strongly basic conditions can promote hydrolysis and other degradation pathways.[5]
Q2.3: How long can I store a stock solution and under what conditions?
A2.3: For maximum stability, aqueous stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. An extemporaneously compounded oral liquid of the related compound baclofen was found to be stable for at least 35 days when stored in the dark under refrigeration.[6] For critical experiments, it is best to use freshly prepared solutions or solutions that have been stored for no more than a few weeks at -20°C.
Q2.4: I've noticed a precipitate forming in my refrigerated stock solution. What is happening?
A2.4: Precipitation upon refrigeration can occur if the concentration of the compound exceeds its solubility at lower temperatures. This is a physical, not necessarily a chemical, instability. To resolve this, you can try gently warming the solution to redissolve the compound. If precipitation persists, it may be necessary to prepare a more dilute stock solution.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments and provides actionable solutions based on an understanding of the compound's chemical properties.
Issue 1: Inconsistent or Unexpected Experimental Results
You are observing high variability in your bioassay results when using solutions of 3-Amino-4-(4-methoxyphenyl)butanoic acid prepared at different times.
Potential Cause 1: Degradation of the Stock Solution
-
Explanation: The primary cause of inconsistent results is often the degradation of the active compound. The most likely degradation pathway for 3-Amino-4-(4-methoxyphenyl)butanoic acid in solution is intramolecular cyclization, especially under thermal stress or non-optimal pH conditions. This reaction forms a lactam, 4-(4-methoxybenzyl)pyrrolidin-2-one, which is pharmacologically inactive. This is analogous to the degradation of baclofen to 4-(4-chlorophenyl)-2-pyrrolidinone.[3][7]
-
Solution:
-
Prepare Fresh Solutions: Always prioritize the use of freshly prepared solutions for your experiments.
-
Control pH: Ensure your experimental buffer is within a pH range of 5.0 to 7.0.
-
Proper Storage: If you must use a stock solution, ensure it has been stored correctly (frozen in aliquots, protected from light).
-
Analytical Verification: For long-term or critical studies, periodically check the purity of your stock solution using a stability-indicating method like HPLC.
-
Potential Cause 2: pH Shift in the Experimental Medium
-
Explanation: The addition of your compound's stock solution, which may have been prepared at a specific pH to aid dissolution, could be altering the pH of your final experimental medium. This can affect not only the stability of your compound but also the biological system you are studying.
-
Solution:
-
Verify Final pH: After adding all components to your experimental medium, verify that the final pH is at the desired value.
-
Use Buffered Systems: Always use a well-buffered system to maintain a stable pH throughout your experiment.
-
Issue 2: Difficulty Dissolving the Compound
You are struggling to dissolve 3-Amino-4-(4-methoxyphenyl)butanoic acid in your desired solvent.
-
Explanation: As a zwitterion, the compound's solubility is lowest at its isoelectric point (pI). At pH values below the pI, the compound will carry a net positive charge, and at pH values above the pI, it will have a net negative charge, both of which increase its solubility in polar solvents like water.
-
Solution:
-
pH Adjustment:
-
Add a small amount of dilute acid (e.g., 0.1 M HCl) to the suspension to lower the pH. The compound should dissolve as the carboxylic acid group is protonated.
-
Alternatively, add a small amount of dilute base (e.g., 0.1 M NaOH) to raise the pH. The compound will dissolve as the amino group is deprotonated.
-
Once dissolved, carefully adjust the pH back to your desired range with acid or base.
-
-
Gentle Heating and Sonication: Applying gentle heat (e.g., up to 40°C) or using a sonication bath can aid in the dissolution process. However, avoid prolonged heating to minimize the risk of thermal degradation.
-
Potential Degradation Pathway
The primary anticipated degradation pathway for 3-Amino-4-(4-methoxyphenyl)butanoic acid in solution is intramolecular cyclization to form a lactam. This reaction is often catalyzed by heat and non-neutral pH conditions.
Caption: Likely degradation of 3-Amino-4-(4-methoxyphenyl)butanoic acid.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution
-
Weigh Compound: Accurately weigh the required amount of 3-Amino-4-(4-methoxyphenyl)butanoic acid powder.
-
Initial Suspension: Add approximately 80% of the final desired volume of high-purity water. The compound may not fully dissolve at this stage.
-
Adjust pH for Dissolution: While stirring, add 0.1 M NaOH dropwise until the compound fully dissolves. Alternatively, use 0.1 M HCl.
-
Final pH Adjustment: Carefully back-titrate the solution to a pH between 6.0 and 7.0 using 0.1 M HCl or 0.1 M NaOH.
-
Final Volume: Add high-purity water to reach the final desired volume.
-
Sterilization (Optional): If required for your application, filter-sterilize the solution through a 0.22 µm filter.
-
Storage: Aliquot the solution into sterile, light-protected tubes and store at -20°C or below.
Protocol 2: Workflow for Stability Testing by HPLC
This protocol outlines a forced degradation study to identify conditions that affect the stability of the compound.
Caption: Workflow for a forced degradation study.
Stress Conditions:
The table below summarizes typical stress conditions used in forced degradation studies, based on ICH guidelines and literature on similar compounds.[5][8]
| Stress Condition | Reagent/Condition | Duration | Outcome for Similar Compounds (Baclofen) |
| Acid Hydrolysis | 0.1 M HCl | 72 hours at RT | Extensive Degradation[5] |
| Base Hydrolysis | 0.1 M NaOH | 72 hours at RT | Mild Degradation[5] |
| Oxidation | 30% H₂O₂ | 10 days at RT | Stable[8] |
| Thermal | 50°C | 10 days | Mild Degradation[5][8] |
| Photolytic | UVA Radiation | 10 days | Stable[8] |
Procedure:
-
Prepare a solution of 3-Amino-4-(4-methoxyphenyl)butanoic acid in water (e.g., 1 mg/mL).
-
Aliquot the solution into separate, appropriate containers for each stress condition (e.g., clear glass for photostability, amber for others).
-
Expose the aliquots to the stress conditions outlined in the table. Include a control sample stored at 4°C protected from light.
-
After the specified duration, neutralize the acidic and basic samples.
-
Dilute all samples, including the control, to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated, stability-indicating HPLC method (e.g., C18 column with a UV detector).
-
Compare the peak area of the parent compound in the stressed samples to the control to determine the percentage of degradation. Analyze for the appearance of new peaks, which would indicate degradation products.
References
-
Baclofen residual content (%) after forced degradation study by HPLC method. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
-
Vooturi, S., et al. (2012). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Pharmaceutical research, 29(12), 3419–3429. [Link]
-
Adhao, V., et al. (2020). Development and Validation of Stability Indicating High Performance Liquid Chromatography Method for Determination of Baclofen. Asian Journal of Pharmaceutical and Clinical Research, 13(5), 133-139. [Link]
-
Dambrova, M., et al. (2016). Comparative pharmacological activity of optical isomers of phenibut. European Journal of Pharmacology, 791, 211-218. [Link]
-
Stevenson, V. L. (2017). Troubleshooting Complications of Intrathecal Baclofen Therapy. Physical Medicine and Rehabilitation International, 4(4), 1126. [Link]
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Troubleshooting - HCP - Lioresal Intrathecal (baclofen injection). (n.d.). Medtronic. Retrieved January 9, 2026, from [Link]
-
Boster, A., et al. (2017). Managing loss of intrathecal baclofen efficacy: Review of the literature and proposed troubleshooting algorithm. Multiple Sclerosis and Related Disorders, 12, 62-67. [Link]
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Other Reactions of Carboxylic Acid Derivatives. (n.d.). KPU Pressbooks. Retrieved January 9, 2026, from [Link]
- Mischler, P. G., et al. (2013). Baclofen Formulations and Methods for Making Same. U.S.
-
Chatelain, E., & Gabard, B. (2001). Photostabilization of butyl methoxydibenzoylmethane (Avobenzone) and ethylhexyl methoxycinnamate by bis-ethylhexyloxyphenol methoxyphenyl triazine (Tinosorb S), a new UV broadband filter. Photochemistry and photobiology, 74(3), 401–406. [Link]
- Rawas-Qalaji, M. M., & Williams, L. D. (2010). High concentration baclofen preparations. U.S.
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Zvejniece, L., et al. (2015). R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects. Pharmacology, Biochemistry and Behavior, 137, 81-86. [Link]
-
Rekling, J. C., et al. (2021). Unusual mechanical failures of intrathecal baclofen pump systems: symptoms, signs, and trouble shooting. Spinal Cord Series and Cases, 7(1), 38. [Link]
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Johnson, C. E., & Hart, S. M. (1993). Stability of an extemporaneously compounded baclofen oral liquid. American journal of hospital pharmacy, 50(11), 2353–2355. [Link]
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Hydrolysis of Esters. (2022, January 31). Chemistry LibreTexts. [Link]
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Kumar, P., et al. (2018). Ultra Performance Liquid Chromatographic Seperation And Quantification Of Baclofen And And Its Potential Impurities In A Inject. IOSR Journal of Pharmacy and Biological Sciences, 13(4), 29-38. [Link]
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Francisco, G. E., et al. (2016). Best Practices for Intrathecal Baclofen Therapy: Troubleshooting. Neuromodulation: journal of the International Neuromodulation Society, 19(6), 632–641. [Link]
- Mischler, P. G., et al. (2016). Baclofen formulations and methods for making same. U.S.
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Lee, D. K., et al. (2013). Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. Journal of the Korean Chemical Society, 57(5), 643-649. [Link]
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BACLOFEN ORAL SUSPENSION 10 MG/ML. (2017, June 13). IWK Health Centre. [Link]
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Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. (2021, July 28). YouTube. [Link]
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Scheme 1. Synthesis of Phenibut and Phenibut·H 2 O from Phenibut·HCl. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
-
Derivatives of Carboxylic Acids. (n.d.). Michigan State University Chemistry. Retrieved January 9, 2026, from [Link]
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hydrolysis of acid derivatives. (2019, November 12). YouTube. [Link]
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Pre-Review Report: PHENIBUT. (2021). World Health Organization. [Link]
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Tanaka, T., et al. (2022). Stability Study of Baclofen in an Oral Powder Form Compounded for Pediatric Patients in Japan. Children (Basel, Switzerland), 9(9), 1313. [Link]
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Formulation Development and Evaluation of Baclofen HCL Based on Hydrodynamically Drug Delivery System. (2022, November 15). Journal of Pharmaceutical and Medicinal Research. [Link]
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Amino Acid Oxidation Pathways (Part 7 of 10) - Amino Acids Degraded to Succinyl-CoA. (2016, May 15). YouTube. [Link]
-
Lee, D. K., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria, 354, 145-150. [Link]
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Aminobutyric acid. (n.d.). Wikipedia. Retrieved January 9, 2026, from [Link]
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Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
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Nowak, K., et al. (2019). Studies on photodegradation process of psychotropic drugs: a review. Environmental science and pollution research international, 26(3), 2108–2126. [Link]
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Tan, J., et al. (2024). Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins. Foods (Basel, Switzerland), 13(12), 1836. [Link]
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4-Aminobutanoic acid. (n.d.). NIST WebBook. Retrieved January 9, 2026, from [Link]
-
Phenibut: A Guide to History, Side Effects & Risk of Addiction. (2024, August 23). American Addiction Centers. [Link]
-
3-Aminobutanoic acid | Drug Information, Uses, Side Effects, Chemistry. (n.d.). Pharmacompass. Retrieved January 9, 2026, from [Link]
-
Grelotti, D. J., et al. (2019). Phenibut, the Appearance of Another Potentially Dangerous Product in the United States. The American journal on addictions, 28(6), 443–446. [Link]
-
γ-Hydroxybutyric acid. (n.d.). Wikipedia. Retrieved January 9, 2026, from [Link]
-
Hardman, M. I., et al. (2022). A systematic review of phenibut withdrawal focusing on complications, therapeutic approaches, and single substance versus polysubstance withdrawal. The American journal on addictions, 31(1), 10–19. [Link]
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- 4. US9597304B2 - Baclofen formulations and methods for making same - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
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- 7. iosrjournals.org [iosrjournals.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Dosage of 3-Amino-4-(4-methoxyphenyl)butanoic Acid for Cell Culture
Welcome to the technical support center for the utilization of 3-Amino-4-(4-methoxyphenyl)butanoic acid in cell culture experiments. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to ensure the success of your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the use of 3-Amino-4-(4-methoxyphenyl)butanoic acid in a cell culture setting.
1. What is 3-Amino-4-(4-methoxyphenyl)butanoic acid and what is its primary mechanism of action?
3-Amino-4-(4-methoxyphenyl)butanoic acid is a chemical compound structurally related to the neurotransmitter γ-aminobutyric acid (GABA), classifying it as a GABA analogue.[1] Its primary mechanism of action is as a GABA B receptor agonist, similar to the well-characterized compounds baclofen and phenibut.[1][2][3][4]
2. What are GABA B receptors and what is their function in cells?
GABA B receptors are G-protein coupled receptors (GPCRs) found in the central nervous system and various peripheral tissues.[5] They are typically considered inhibitory receptors.[5] Upon activation, they primarily couple to G i/o proteins, leading to a cascade of downstream effects, including the inhibition of adenylyl cyclase, activation of inwardly rectifying K+ channels, and inhibition of voltage-gated Ca2+ channels.[6][7][8] This signaling generally results in a decrease in neuronal excitability and neurotransmitter release.[7]
3. What are the expected effects of 3-Amino-4-(4-methoxyphenyl)butanoic acid in a cell culture experiment?
Based on its action as a GABA B receptor agonist, the expected effects in cell culture will largely depend on the cell type and the expression level of GABA B receptors. In cell lines expressing these receptors, you might observe:
-
Inhibition of proliferation: Due to the general inhibitory nature of GABA B receptor signaling.
-
Modulation of signaling pathways: Such as a decrease in intracellular cAMP levels.
-
Changes in cell viability: High concentrations may lead to cytotoxicity.
-
Neuroprotective effects: In neuronal cell models, it may protect against apoptosis.[9]
4. What is a recommended starting concentration for my experiments?
For a novel compound like 3-Amino-4-(4-methoxyphenyl)butanoic acid in a new cell line, a broad concentration range should be initially screened. Based on data from similar GABA B receptor agonists like baclofen, which has shown effects in the low micromolar range (as low as 1 µM) in cultured neurons, a starting point for a dose-response experiment could range from nanomolar to millimolar concentrations (e.g., 10 nM to 1 mM) to capture the full spectrum of activity.[10][11][12]
5. How should I prepare and store the compound?
The hydrochloride salt of similar compounds is often soluble in water.[13] It is recommended to prepare a high-concentration stock solution in an appropriate solvent (e.g., sterile water or DMSO) and then dilute it to the final working concentrations in your cell culture medium. Stock solutions should be stored at -20°C or -80°C to ensure stability. Avoid repeated freeze-thaw cycles.
II. Troubleshooting Guide: Optimizing Dosage
This guide provides a systematic approach to troubleshooting common issues encountered during the optimization of 3-Amino-4-(4-methoxyphenyl)butanoic acid dosage.
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// Connections Start -> Check_Compound; Check_Compound -> Check_Culture [label="[Compound OK]"]; Check_Compound -> Solubility [label="[No]", style=dashed]; Check_Compound -> Stock_Concentration [label="[No]", style=dashed]; Solubility -> Check_Compound [label="[Address & Retest]", style=dotted]; Stock_Concentration -> Check_Compound [label="[Recalculate & Prepare Fresh]", style=dotted];
Check_Culture -> Dose_Response [label="[Culture OK]"]; Check_Culture -> Contamination [label="[No]", style=dashed]; Check_Culture -> Cell_Health [label="[No]", style=dashed]; Check_Culture -> Seeding_Density [label="[No]", style=dashed]; Contamination -> Check_Culture [label="[Discard & Use Fresh Cells]", style=dotted]; Cell_Health -> Check_Culture [label="[Optimize Culture Conditions]", style=dotted]; Seeding_Density -> Check_Culture [label="[Standardize Seeding Protocol]", style=dotted];
Dose_Response -> Assay_Optimization [label="[Experiment OK]"]; Dose_Response -> Concentration_Range [label="[No]", style=dashed]; Dose_Response -> Incubation_Time [label="[No]", style=dashed]; Concentration_Range -> Dose_Response [label="[Adjust Range & Repeat]", style=dotted]; Incubation_Time -> Dose_Response [label="[Perform Time-Course]", style=dotted];
Assay_Optimization -> End [label="[Assay OK]"]; Assay_Optimization -> Assay_Linearity [label="[No]", style=dashed]; Assay_Optimization -> Assay_Interference [label="[No]", style=dashed]; Assay_Linearity -> Assay_Optimization [label="[Validate Assay Parameters]", style=dotted]; Assay_Interference -> Assay_Optimization [label="[Run Compound-Only Control]", style=dotted]; } ` Caption: Troubleshooting workflow for dosage optimization.
Problem 1: High Variability Between Replicates
-
Potential Cause: Inconsistent cell seeding, edge effects in multi-well plates, or improper mixing of the compound.
-
Solution:
-
Standardize Cell Seeding: Ensure a single-cell suspension before plating and use a consistent plating technique.
-
Mitigate Edge Effects: Avoid using the outer wells of the plate or fill them with sterile media/PBS.
-
Thorough Mixing: Ensure the compound is well-mixed in the media before adding to the cells.
-
Problem 2: No Effect Observed at Any Concentration
-
Potential Cause: The chosen cell line may not express GABA B receptors, the compound may have degraded, or the concentration range is too low.
-
Solution:
-
Confirm Receptor Expression: If possible, verify the expression of GABA B receptors in your cell line using techniques like RT-qPCR or Western blotting.
-
Prepare Fresh Compound: Prepare a fresh stock solution of 3-Amino-4-(4-methoxyphenyl)butanoic acid.
-
Expand Concentration Range: Test a wider range of concentrations, extending into the millimolar range.
-
Problem 3: Excessive Cell Death Even at Low Concentrations
-
Potential Cause: The compound may be cytotoxic to your specific cell line at the tested concentrations, or there may be an issue with the solvent.
-
Solution:
-
Solvent Toxicity Control: Include a vehicle control (the solvent used to dissolve the compound) at the highest concentration used in your experiment to rule out solvent-induced cytotoxicity.
-
Lower the Concentration Range: Shift your dose-response curve to the nanomolar or picomolar range.
-
Reduce Incubation Time: A shorter exposure to the compound may reveal a therapeutic window before the onset of widespread cell death.
-
III. Experimental Protocol: Determining the Optimal Dosage
This protocol outlines a comprehensive approach to determine the optimal dosage of 3-Amino-4-(4-methoxyphenyl)butanoic acid for your cell culture experiments.
1. Cell Seeding and Culture
-
Culture your cells of interest in their recommended growth medium.
-
Ensure cells are in the logarithmic growth phase and have high viability (>95%).
-
Trypsinize and resuspend cells to a single-cell suspension.
-
Seed cells in a 96-well plate at a pre-determined optimal density. This density should allow for logarithmic growth throughout the duration of the experiment without reaching confluency in the untreated control wells.
2. Preparation of 3-Amino-4-(4-methoxyphenyl)butanoic Acid
-
Prepare a 100 mM stock solution of 3-Amino-4-(4-methoxyphenyl)butanoic acid in sterile DMSO or water.
-
Perform serial dilutions of the stock solution in complete culture medium to prepare working concentrations. A common approach is a 10-point, 3-fold serial dilution to cover a wide concentration range.
3. Cell Treatment
-
After allowing the cells to adhere overnight (for adherent cells), carefully remove the old medium.
-
Add the medium containing the different concentrations of the compound to the respective wells.
-
Include a "no-treatment" control (cells in medium only) and a "vehicle" control (cells in medium with the highest concentration of the solvent).
-
Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
4. Cell Viability Assay
-
At the end of the incubation period, assess cell viability using a suitable method, such as a resazurin-based assay or MTT assay.[14]
-
Follow the manufacturer's protocol for the chosen assay.
-
Measure the absorbance or fluorescence using a plate reader.
5. Data Analysis
-
Normalize the data to the vehicle control to determine the percentage of cell viability at each concentration.
-
Plot the percentage of viability against the log of the compound concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) to fit the data and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).[15]
Hypothetical Dose-Response Data
| Concentration (µM) | % Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.5 |
| 0.1 | 98.2 ± 5.1 |
| 1 | 95.6 ± 4.8 |
| 10 | 82.1 ± 6.2 |
| 50 | 55.3 ± 7.1 |
| 100 | 48.9 ± 5.9 |
| 250 | 25.7 ± 4.3 |
| 500 | 10.2 ± 3.1 |
| 1000 | 5.1 ± 2.5 |
From this hypothetical data, the IC50 would be calculated to be approximately 100 µM.
IV. Proposed Signaling Pathway
The following diagram illustrates the proposed signaling pathway of 3-Amino-4-(4-methoxyphenyl)butanoic acid based on its function as a GABA B receptor agonist. It is important to note that the specific downstream effects can be cell-type dependent.
// Nodes Compound [label="3-Amino-4-(4-methoxyphenyl)butanoic acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GABAB_R [label="GABA B Receptor\n(Heterodimer)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G_protein [label="Gi/o Protein", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; G_alpha [label="Gαi/o", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; G_betagamma [label="Gβγ", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; AC [label="Adenylyl Cyclase", fillcolor="#34A853", fontcolor="#FFFFFF"]; cAMP [label="↓ cAMP", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PKA [label="↓ PKA Activity", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Ca_channel [label="Voltage-Gated Ca2+ Channel", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ca_influx [label="↓ Ca2+ Influx", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; K_channel [label="Inwardly Rectifying K+ Channel", fillcolor="#34A853", fontcolor="#FFFFFF"]; K_efflux [label="↑ K+ Efflux\n(Hyperpolarization)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Cellular_Response [label="Inhibitory Cellular Response\n(e.g., ↓ Proliferation)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Connections Compound -> GABAB_R [label="Binds and Activates"]; GABAB_R -> G_protein [label="Activates"]; G_protein -> G_alpha; G_protein -> G_betagamma; G_alpha -> AC [label="Inhibits"]; AC -> cAMP; cAMP -> PKA; G_betagamma -> Ca_channel [label="Inhibits"]; Ca_channel -> Ca_influx; G_betagamma -> K_channel [label="Activates"]; K_channel -> K_efflux; PKA -> Cellular_Response; Ca_influx -> Cellular_Response; K_efflux -> Cellular_Response; } ` Caption: Proposed signaling pathway of 3-Amino-4-(4-methoxyphenyl)butanoic acid.
V. References
-
Gassmann, M., & Bettler, B. (2012). GABA B receptors: structure, functions, and clinical implications. Neurology, 79(8), 807-815.
-
Phenibut - Wikipedia. (n.d.). Retrieved from [Link]
-
Lapin, I. (2001). Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug. CNS Drug Reviews, 7(4), 471-481.
-
Chalifoux, J. R., & Carter, A. G. (2011). GABAB receptor modulation of synaptic function. Current opinion in neurobiology, 21(2), 339-344.
-
Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (2023). International Journal of Molecular Sciences, 24(4), 3537.
-
GABA B receptor - Wikipedia. (n.d.). Retrieved from [Link]
-
Benke, D. (2020). Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. Frontiers in cellular neuroscience, 14, 14.
-
Lapin, I. (2001). Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. CNS drug reviews, 7(4), 471–481.
-
Lapin, I. (2001). Phenibut (beta-phenyl-GABA): A tranquilizer and nootropic drug. ResearchGate. Retrieved from [Link]
-
Optimization of Cell Viability Assays for Drug Sensitivity Screens. (2023). Methods in Molecular Biology, 2644, 287-302.
-
Dolphin, A. C., & Scott, R. H. (1987). Actions of baclofen on components of the Ca-current in rat and mouse DRG neurones in culture. The Journal of physiology, 386, 1–17.
-
Papouin, T., & Oliet, S. H. (2014). Molecular mechanisms of metabotropic GABAB receptor function. Neuropharmacology, 85, 104-118.
-
Harrison, N. L. (1990). On the presynaptic action of baclofen at inhibitory synapses between cultured rat hippocampal neurones. The Journal of physiology, 422, 433–446.
-
Cserép, C., & Nusser, Z. (2020). Keeping the Balance: GABAB Receptors in the Developing Brain and Beyond. International journal of molecular sciences, 21(15), 5375.
-
Green, K. A., & Cottrell, G. A. (1988). Actions of baclofen on components of the Ca‐current in rat and mouse DRG neurones in culture. British journal of pharmacology, 94(1), 235-245.
-
Li, Y., Li, G., Liu, Y., Li, Y., & Li, X. (2018). Baclofen Protects Primary Rat Retinal Ganglion Cells from Chemical Hypoxia-Induced Apoptosis Through the Akt and PERK Pathways. Frontiers in molecular neuroscience, 11, 31.
-
Dolphin, A. C., & Scott, R. H. (1988). Actions of baclofen on components of the Ca‐current in rat and mouse DRG neurones in culture. Semantic Scholar. Retrieved from [Link]
Sources
- 1. Phenibut - Wikipedia [en.wikipedia.org]
- 2. Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GABAB receptor - Wikipedia [en.wikipedia.org]
- 6. neurology.org [neurology.org]
- 7. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular mechanisms of metabotropic GABAB receptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Baclofen Protects Primary Rat Retinal Ganglion Cells from Chemical Hypoxia-Induced Apoptosis Through the Akt and PERK Pathways [frontiersin.org]
- 10. Actions of baclofen on components of the Ca-current in rat and mouse DRG neurones in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sci-hub.box [sci-hub.box]
- 12. Actions of baclofen on components of the Ca‐current in rat and mouse DRG neurones in culture | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mountainside.com [mountainside.com]
Technical Support Center: A Troubleshooting Guide for 3-Amino-4-(4-methoxyphenyl)butanoic Acid Experiments
Welcome to the technical support center for 3-Amino-4-(4-methoxyphenyl)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals. As a GABA analogue, this compound is a valuable tool for investigating inhibitory neurotransmission, but like any specialized reagent, its use can present challenges. This document provides in-depth, field-proven insights in a question-and-answer format to help you navigate potential issues in your experiments, from synthesis to biological application.
Section 1: Compound Properties & Safe Handling
This first section addresses the most fundamental questions regarding the compound's characteristics and the necessary precautions for its handling.
Q: What are the key physical and chemical properties of 3-Amino-4-(4-methoxyphenyl)butanoic acid?
A: Understanding the basic properties of your reagent is the first step to successful experimentation. This compound is a derivative of gamma-aminobutyric acid (GABA) and is structurally related to other GABAergic compounds like baclofen. Key properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO₃ | [1] |
| Molecular Weight | 209.24 g/mol | [1][2] |
| Appearance | Typically an off-white to cream-colored solid or powder. | [3] |
| IUPAC Name | 3-amino-4-(4-methoxyphenyl)butanoic acid | [1] |
| Boiling Point | ~371°C at 760 mmHg | [2] |
| Density | ~1.176 g/cm³ | [2] |
Q: What are the essential safety precautions I should take when handling this compound?
A: As with any laboratory chemical, adherence to safety protocols is paramount. Based on available safety data sheets (SDS), 3-Amino-4-(4-methoxyphenyl)butanoic acid and its structural relatives require careful handling.
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.[4][5]
-
Respiratory Protection: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[4][6] If significant dust is generated, a NIOSH-approved particle respirator is recommended.[5]
-
Contact Hazards: The compound is classified as a skin and serious eye irritant.[4] In case of skin contact, wash immediately with soap and plenty of water. For eye contact, rinse cautiously with water for several minutes.[4][6]
-
Disposal: Dispose of the compound and any contaminated materials according to your institution's approved waste disposal procedures.[4]
Section 2: Synthesis & Purification Troubleshooting
Synthesizing and purifying this molecule can be a multi-step process where minor issues can significantly impact yield and purity.
Q: My synthesis yield is consistently low. What are the common pitfalls?
A: Low yield is a frequent challenge. The cause often lies in one of three areas: starting material quality, reaction conditions, or the work-up procedure. A common synthetic route for related β-amino acids is the condensation of an aldehyde (in this case, 4-methoxybenzaldehyde) with malonic acid and a nitrogen source like ammonium acetate.[7]
-
Starting Material Purity: Ensure your 4-methoxybenzaldehyde is free of the corresponding carboxylic acid (4-methoxybenzoic acid), which can form via oxidation. Use freshly opened or purified reagents.
-
Reaction Control: The reaction temperature and time are critical. Over-refluxing can lead to side products, while insufficient heating results in incomplete conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal stopping point.
-
Product Precipitation: The product often precipitates from the reaction mixture upon cooling.[7] If precipitation is poor, it may be due to an incorrect solvent-to-reagent ratio or impurities inhibiting crystal formation. Try concentrating the solution or adding an anti-solvent to encourage precipitation.
Q: I am struggling to crystallize the final product. What can I do?
A: Crystallization is both an art and a science. If your product oils out or remains in solution, consider these proven techniques.
-
Solvent Selection: The ideal solvent system is one where the compound is soluble at high temperatures but poorly soluble at low temperatures. For aminobutanoic acids, alcohols like 1-propanol or ethanol are often good starting points.[8] Avoid highly volatile solvents if possible, as they can evaporate too quickly, leading to powder instead of crystals.[9]
-
Slow Down the Process: Good crystals grow slowly. Disturbances such as vibrations, rapid temperature changes, or your own impatience to check on them can ruin the process.[9]
-
Slow Evaporation: Cover the vial with parafilm and poke a few small holes. Place it in a quiet, vibration-free area.
-
Vapor Diffusion: This is an excellent method for small quantities. Dissolve your compound in a minimal amount of a "good" solvent. Place this small vial inside a larger, sealed jar containing a "bad" solvent (one in which your compound is insoluble) that is more volatile than the good solvent. The vapor of the bad solvent will slowly diffuse into the good solvent, reducing the compound's solubility and promoting crystal growth.[9]
-
-
Control pH: For amino acids, the pH of the solution is critical. Ensure the pH is near the isoelectric point of the molecule to minimize its solubility and promote crystallization.
Workflow: General Synthesis & Purification
Caption: A generalized workflow from synthesis to analysis.
Section 3: Biological Assays & Mechanism of Action
As a GABA analogue, this compound's biological activity is its primary point of interest. Troubleshooting in this area requires understanding its mechanism of action.
Q: What is the expected mechanism of action for this compound?
A: 3-Amino-4-(4-methoxyphenyl)butanoic acid is a GABA analogue, and its mechanism of action is predicted to be an agonist at GABA-B receptors.[10] GABA is the main inhibitory neurotransmitter in the central nervous system.[11] GABA-B receptors are metabotropic G-protein coupled receptors (GPCRs) that, when activated, mediate prolonged inhibitory effects.[10][12] This activation leads to:
-
Inhibition of adenylyl cyclase , reducing intracellular cAMP.[13]
-
Activation of G-protein-gated inwardly rectifying potassium (GIRK) channels , leading to potassium efflux and hyperpolarization of the neuron.[14]
-
Inhibition of voltage-gated calcium channels , which reduces the release of other neurotransmitters from the presynaptic terminal.[13]
The net effect is a decrease in neuronal excitability, which underlies the potential therapeutic effects of GABA-B agonists, such as muscle relaxation and reduction of anxiety.[10]
Diagram: GABA-B Receptor Signaling Pathway
Caption: Simplified GABA-B receptor signaling cascade.
Q: I'm not observing the expected inhibitory effect in my cell-based assay. What could be wrong?
A: A lack of response in a biological assay can be frustrating. Here is a checklist to diagnose the issue:
-
Compound Solubility: Ensure your compound is fully dissolved in the assay medium. It is sparingly soluble in water.[3] Prepare a concentrated stock solution in a suitable solvent (like DMSO) and then dilute it into your aqueous buffer or media. Watch for any precipitation.
-
Receptor Expression: Confirm that your cell line endogenously expresses functional GABA-B receptors at a sufficient density. If not, you may need to use a transiently or stably transfected cell line.
-
Dose-Response: Are you using an appropriate concentration range? The potency of novel agonists can vary significantly. Test a wide range of concentrations, typically from nanomolar to high micromolar, to capture the full dose-response curve.
-
Assay Viability: Run appropriate controls. A positive control, such as the known GABA-B agonist baclofen, will validate that your assay system is working correctly.[10] A vehicle control (e.g., DMSO) will ensure the solvent itself is not causing an effect.
-
Kinetics: The effects of GABA-B receptor activation are slower to develop compared to ionotropic receptors like GABA-A.[10] Ensure your incubation time is sufficient to observe a response.
Section 4: Storage & Stability
Proper storage is crucial for maintaining the integrity and activity of your compound.
Q: What are the optimal long-term and short-term storage conditions?
A: For aminobutanoic acid derivatives, proper storage is key to ensuring reproducibility.
-
Long-Term Storage: The compound, typically supplied as a lyophilized powder, should be stored at -20°C.[15] Some suppliers may recommend storage at -80°C for maximum stability. Under these conditions, it should be stable for at least 6 months.
-
Short-Term Storage: For frequent use, aliquots can be stored at 4°C for up to one week.[15]
-
Key Precaution: Avoid repeated freeze-thaw cycles.[15] This is a critical point. Each cycle can introduce moisture, which can degrade the compound or affect its crystalline structure. It is best practice to aliquot the powder into single-use amounts upon receipt.
Q: My compound's performance has declined over time. What could have caused this?
A: Degradation is often due to improper storage or handling.
-
Hygroscopicity: Like many amine- and carboxyl-containing compounds, it may be hygroscopic (absorb moisture from the air). Store it in a tightly sealed container, preferably in a desiccator.
-
Light Sensitivity: While not always explicitly stated, it is good practice to protect novel organic compounds from light by storing them in amber vials or in the dark.[9]
-
Oxidation: Some amino compounds can be sensitive to air oxidation. While this specific compound is generally stable, storing under an inert atmosphere (like argon or nitrogen) can be considered for very long-term archival storage.
Section 5: Key Experimental Protocols
Protocol 1: Preparation of Stock Solutions for Biological Assays
-
Objective: To prepare a high-concentration stock solution for dilution into aqueous assay buffers.
-
Materials: 3-Amino-4-(4-methoxyphenyl)butanoic acid powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Weigh out the desired amount of the compound powder in a sterile microcentrifuge tube on a calibrated analytical balance.
-
Add the calculated volume of anhydrous DMSO to achieve a high concentration stock (e.g., 10 mM or 50 mM).
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Checkpoint: The final solution should be clear and free of any particulate matter.
-
Aliquot the stock solution into single-use volumes in sterile tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: General Recrystallization for Purification
-
Objective: To purify the crude solid product by removing soluble impurities.
-
Materials: Crude compound, candidate recrystallization solvent (e.g., ethanol, isopropanol), Erlenmeyer flask, heat source, filtration apparatus.
-
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent, just enough to wet the solid.
-
Gently heat the mixture (e.g., on a hot plate with stirring) while slowly adding more solvent dropwise until the solid just dissolves. Do not add excess solvent.
-
Checkpoint: The goal is to create a saturated solution at the solvent's boiling point.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask.
-
Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Dry the purified crystals under vacuum.
-
References
- Patsnap Synapse. (2024). What are GABA receptor agonists and how do they work?
- Cusabio. Boc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyricacid.
- Fisher Scientific.
- Fisher Scientific.
- ChemicalBook. (2025). 3-AMINO-4-(4-METHOXYPHENYL)
- Guide for crystalliz
- ResearchGate. (2025). Bi-directional effects of GABA(B) receptor agonists on the mesolimbic dopamine system.
- ResearchGate. (2025). Activation of the γ-Aminobutyric Acid Type B (GABA B )
- PubChem. 3-Amino-4-(4-methoxyphenyl)butanoic acid | C11H15NO3 | CID 22472023.
- NCBI Bookshelf. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry.
- ChemicalBook. 3-Amino-3-(4-hydroxyphenyl)propanoic acid synthesis.
- Taylor & Francis. GABA receptor agonist – Knowledge and References.
- Capot Chemical. (2026). MSDS of 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid.
- Google Patents. CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl)
- Echemi. (2023). 3-amino-4-(4-methoxy-phenyl)-butyric acid cas no.189693-74-1.
- NIH. Inherited disorders of GABA metabolism.
- Sigma-Aldrich. 3-(4-{[(tert-butoxy)carbonyl]amino}phenyl)butanoic acid.
- University of Iowa. Actions of 4-amino-3-(5-methoxybenzo(b)furan-2-yl) butanoic acid and 4-amino-3-benzo(b)
- MDPI.
- Amadis Chemical. CAS No.189693-74-1,3-AMINO-4-(4-METHOXY-PHENYL)-BUTYRIC ACID Suppliers.
- RxList. (2021). How Do GABA Analogs Work?.
- Drugs.com. (2023). Gamma-aminobutyric acid analogs.
- NCBI Bookshelf - NIH. (2025).
- PubMed. (2007).
- Google Patents. CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid.
- ResearchGate. (2025). Insights and progress on the biosynthesis, metabolism, and physiological functions of gamma-aminobutyric acid (GABA): a review.
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Technical Support Center: Synthesis of 3-Amino-4-(4-methoxyphenyl)butanoic Acid
Welcome to the technical support center for the synthesis of 3-Amino-4-(4-methoxyphenyl)butanoic acid. This guide is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this and related β-amino acid structures. Here, we move beyond simple protocols to address the nuanced challenges and common pitfalls encountered in the laboratory. Our focus is on providing actionable, field-tested insights to help you troubleshoot your experiments, optimize your yields, and ensure the integrity of your final product.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis of 3-Amino-4-(4-methoxyphenyl)butanoic acid, providing foundational knowledge for planning and execution.
Q1: What are the primary synthetic strategies for preparing 3-Amino-4-(4-methoxyphenyl)butanoic acid and other chiral β-amino acids?
There are several established routes, each with its own advantages and challenges. The choice often depends on the desired stereochemistry, scale, and available starting materials. Key strategies include:
-
Arndt-Eistert Homologation: A classic method involving the chain extension of an N-protected α-amino acid. While effective, it uses diazomethane, which is highly explosive and toxic, requiring specialized handling.
-
Mannich-Type Reactions: These involve the condensation of an enolate (or its equivalent) with an imine. Asymmetric variants using chiral catalysts or auxiliaries are common for controlling stereochemistry.[1]
-
Conjugate Addition to α,β-Unsaturated Esters: This involves the addition of a nitrogen nucleophile to a cinnamoyl derivative. Chiral amines or catalysts can be used to induce stereoselectivity.
-
Asymmetric Synthesis using Chiral Auxiliaries: This is a robust and reliable method where a chiral auxiliary is attached to the substrate to direct a stereoselective reaction, followed by its cleavage. A well-documented example involves the use of a pyrimidinone-based chiral auxiliary, which allows for the controlled introduction of the aryl group followed by reductive cleavage to yield the desired β-amino acid.[2]
Q2: Why is controlling stereochemistry so critical in this synthesis?
Like most biologically active molecules, the pharmacological effects of 3-Amino-4-(4-methoxyphenyl)butanoic acid are highly dependent on its three-dimensional structure. The (R) and (S) enantiomers can have drastically different binding affinities for their target receptors, metabolic stabilities, and off-target effects. For therapeutic applications, it is often necessary to synthesize a single enantiomer (an enantiomerically pure compound) to maximize efficacy and minimize potential side effects. Therefore, synthetic routes that lack stereocontrol will produce a racemic mixture (a 50:50 mix of enantiomers), which is often less valuable and may require costly and difficult chiral resolution steps.
Q3: What are the main challenges in purifying the final product?
3-Amino-4-(4-methoxyphenyl)butanoic acid is an amino acid, meaning it contains both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH). This zwitterionic nature presents specific purification challenges:
-
Solubility: It may be poorly soluble in many common organic solvents but soluble in aqueous solutions, particularly at high or low pH.
-
Isolation: The most common method for isolation is isoelectric precipitation. This involves carefully adjusting the pH of an aqueous solution of the product to its isoelectric point (the pH at which the net charge is zero), causing it to precipitate out of the solution.[2]
-
Removal of Contaminants: Salts from pH adjustments and any unreacted, charged reagents can be difficult to remove. Recrystallization from a suitable solvent system (e.g., water/ethanol) or ion-exchange chromatography are often necessary to achieve high purity.
Section 2: Troubleshooting Guide
This section is formatted to help you diagnose and solve specific problems encountered during the synthesis.
Problem 1: Low or No Yield of the Desired Product
Symptom: After the final reaction step and workup, you isolate significantly less product than expected, or none at all.
| Possible Cause | Diagnostic Check | Proposed Solution & Scientific Rationale |
| Incomplete Reaction | Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular intervals. The presence of significant amounts of starting material indicates a stalled reaction. | 1. Extend Reaction Time: Some reactions, particularly those involving sterically hindered substrates, may require longer times to reach completion.[3] 2. Increase Temperature: Gently increasing the reaction temperature can improve kinetics. However, be cautious, as this can also promote side reactions or racemization. 3. Check Reagent Quality: Ensure all reagents and catalysts are pure and active. For instance, organometallic reagents (e.g., Grignard) are sensitive to moisture, and catalysts like Palladium complexes can degrade over time. |
| Side Reactions | Analyze the crude product mixture using ¹H NMR and LC-MS. Look for peaks corresponding to common side products such as products of β-elimination or over-activation.[3][4] | 1. Lower Reaction Temperature: Side reactions often have a higher activation energy than the desired reaction and can be suppressed at lower temperatures. 2. Optimize Stoichiometry: Using a large excess of a reagent can sometimes promote side reactions. Attempt the reaction with a more controlled stoichiometry (e.g., 1.05-1.1 equivalents of the limiting reagent). 3. Change Solvent or Base: If β-elimination is suspected (common under basic conditions), switch to a non-nucleophilic, sterically hindered base or a less polar solvent to disfavor the elimination pathway.[4] |
| Product Loss During Workup | Analyze aqueous and organic layers by TLC/LC-MS before discarding them. If the product is found in an unexpected phase, your extraction protocol is flawed. | 1. Optimize pH for Extraction: As a zwitterion, the product's solubility is highly pH-dependent. Ensure the pH of the aqueous layer is adjusted correctly to either fully protonate the amine (acidic pH) or deprotonate the carboxylic acid (basic pH) to drive it into the desired phase. 2. Use Isoelectric Precipitation: For final isolation, carefully adjust the pH to ~7 with a dilute acid or base. The product should precipitate as it becomes neutral.[2] Perform this step in an ice bath to maximize recovery. |
Problem 2: Presence of Diastereomeric Impurities (Poor Stereoselectivity)
Symptom: ¹H NMR or chiral HPLC analysis of the product shows a mixture of diastereomers or enantiomers, indicating a loss of stereocontrol.
| Possible Cause | Diagnostic Check | Proposed Solution & Scientific Rationale |
| Racemization | Run chiral HPLC on your product. The presence of more than one enantiomer confirms racemization. | 1. Avoid Harsh Conditions: Racemization is often promoted by strong bases or high temperatures.[5] If possible, use milder bases (e.g., N-methylmorpholine instead of DIEA) or conduct the reaction at a lower temperature. 2. Choose Appropriate Coupling Reagents: In steps involving peptide bond formation or similar acylations, some activating agents are more prone to causing racemization. Combinations like DIC/Oxyma are known to suppress this side reaction.[5] |
| Poor Diastereoselectivity in Key Step | Analyze the crude product mixture immediately after the stereochemistry-defining step (e.g., conjugate addition). | 1. Check Chiral Auxiliary/Catalyst: Ensure the chiral auxiliary or catalyst is enantiomerically pure and has not degraded. 2. Optimize Reaction Conditions: Diastereoselectivity is often highly sensitive to temperature, solvent, and the specific counter-ion of the reagents. Perform a small optimization screen to find the ideal conditions. For example, chelation control in metal-mediated reactions can be highly solvent-dependent. |
General Synthetic Workflow & Troubleshooting Logic
The following diagrams illustrate a typical workflow and a logical approach to troubleshooting common issues.
Caption: General experimental workflow for chemical synthesis.
Caption: Troubleshooting logic for low-yield synthesis reactions.
Section 3: Key Protocol Example: Chiral Auxiliary-Based Synthesis
The following protocol is an adapted, representative procedure for the synthesis of a chiral β-amino acid, based on the reliable methods published in Organic Syntheses.[2] This method utilizes a chiral pyrimidinone auxiliary to control the stereochemistry.
Step 1: Heck Arylation to Introduce the Phenyl Group
-
Reaction Setup: In a pressure tube, dissolve the chiral auxiliary, (S)-2-tert-Butyl-1-carbomethoxy-2,3-dihydro-4(1H)-pyrimidinone (1.0 eq), 4-iodoanisole (1.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.01 eq) in anhydrous dimethylformamide (DMF).
-
Reagent Addition: Add diethylamine (1.1 eq) to the mixture.
-
Reaction: Purge the tube with argon, seal it, and heat it in a boiling water bath for 48 hours, protected from light.
-
Expert Insight: The palladium catalyst is oxygen-sensitive, so maintaining an inert atmosphere is crucial. The diethylamine acts as the base in the Heck catalytic cycle.
-
Step 2: Reductive Cleavage of the Chiral Auxiliary
-
Setup: Dissolve the crude product from Step 1 in a mixture of tetrahydrofuran (THF) and 95% ethanol. Cool the solution to -40°C using an acetone/dry ice bath.
-
pH Adjustment: Carefully add 9N HCl dropwise to maintain a pH between 6 and 8.
-
Reduction: Prepare a solution of sodium borohydride (NaBH₄) in a minimum amount of water containing one drop of 30% NaOH. Add this reducing agent dropwise to the reaction mixture, concurrently with 9N HCl, to keep the pH stable between 6 and 8.
-
Expert Insight: The simultaneous addition of acid and NaBH₄ is critical. The reaction consumes acid, and maintaining the pH prevents unwanted side reactions and ensures the selective reduction of the pyrimidinone ring. The low temperature is essential for diastereoselectivity.
-
Step 3: Acid Hydrolysis and Product Isolation
-
Hydrolysis: After the reduction is complete, add an excess of 6N HCl to the reaction mixture and heat at reflux for 2-4 hours to hydrolyze the intermediate and cleave the chiral auxiliary.
-
Workup: Cool the mixture, and wash with an organic solvent like ether or dichloromethane to remove the cleaved auxiliary and other nonpolar impurities.
-
Isolation: Transfer the aqueous layer to a clean flask and cool in an ice bath. Carefully adjust the pH to ~7 using 30% aqueous NaOH. The final product, 3-Amino-4-(4-methoxyphenyl)butanoic acid, will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash with cold water and a small amount of cold ethanol, and dry under vacuum. If necessary, recrystallize from a water/ethanol mixture to achieve higher purity.
References
-
Goopel, P. A., & Davies, S. G. (2003). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses, 80, 209. Retrieved from [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). β-Elimination in Peptide Chemistry. Chemical Reviews, 109(6), 2455–2504. (A representative abstract on this topic is available at ResearchGate: [Link])
-
Rehman, A., et al. (2018). Side reactions in peptide synthesis: An overview. International Journal of Pharmacy Research & Technology, 8(2), 1-12. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22472023, 3-Amino-4-(4-methoxyphenyl)butanoic acid. Retrieved from [Link]
-
Britannica. (n.d.). Amino acid - Reactions, Structure, Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. Retrieved from [Link]
-
Papp, O., et al. (2015). Enantiospecific Synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Using (S)-Serine as a Chiral Pool. Molecules, 20(9), 15855-15866. (A related diagram is available at ResearchGate: [Link])
Sources
Technical Support Center: Prevention of Oxidation in 3-Amino-4-(4-methoxyphenyl)butanoic acid
Welcome to the technical support center for 3-Amino-4-(4-methoxyphenyl)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the oxidative degradation of this compound during experimental workflows. By understanding the underlying chemical principles and adopting proven handling and storage protocols, you can ensure the integrity and stability of your valuable research material.
Understanding the Molecule: Susceptibility to Oxidation
3-Amino-4-(4-methoxyphenyl)butanoic acid is a β-amino acid derivative with a structure that includes several functional groups susceptible to oxidation. While β-amino acids are generally more metabolically stable than their α-amino acid counterparts, the presence of an amino group and an electron-rich methoxyphenyl ring presents potential sites for oxidative degradation.[1][2]
The primary sites vulnerable to oxidation are:
-
The Amino Group: Amines can be susceptible to oxidation, potentially leading to the formation of nitroso or nitro compounds, or other degradation products.
-
The Benzylic Position: The carbon atom adjacent to the phenyl ring is a potential site for radical abstraction, initiating a cascade of oxidative reactions.
-
The Methoxyphenyl Ring: The electron-donating methoxy group makes the aromatic ring more susceptible to electrophilic attack and oxidative degradation. Exposure to air and light can lead to the formation of reactive intermediates like ortho-quinone methides in similar structures.[3]
The following diagram illustrates the potential sites of oxidation on the 3-Amino-4-(4-methoxyphenyl)butanoic acid molecule.
Sources
- 1. Modulation of Presynaptic GABA Release by Oxidative Stress in Mechanically-isolated Rat Cerebral Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Activation of GABAAR Alleviated Cerebral Ischemic Injury via the Suppression of Oxidative Stress, Autophagy, and Apoptosis Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ehs.wisc.edu [ehs.wisc.edu]
Technical Support Center: A Guide to Resolving Poor Peak Shape in the HPLC Analysis of 3-Amino-4-(4-methoxyphenyl)butanoic acid
Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 3-Amino-4-(4-methoxyphenyl)butanoic acid. This document provides in-depth troubleshooting strategies, scientifically-grounded explanations, and validated protocols to help you overcome common chromatographic challenges such as peak tailing, fronting, and splitting. Our goal is to empower you, the researcher, to achieve sharp, symmetrical, and reproducible peaks for this analyte.
Understanding the Analyte: The Key to Method Development
3-Amino-4-(4-methoxyphenyl)butanoic acid is a zwitterionic compound, meaning it possesses both a basic amino group and an acidic carboxylic acid group. This dual nature is the primary factor influencing its behavior in reversed-phase HPLC and is often the root cause of poor peak shape.
-
At low pH (e.g., <2): The carboxylic acid group is protonated (neutral, -COOH), while the amino group is also protonated (positive, -NH3+). The molecule carries a net positive charge.
-
At intermediate pH (e.g., 3-9): The carboxylic acid group is deprotonated (negative, -COO-), and the amino group remains protonated (-NH3+). The molecule exists as a zwitterion with no net charge, but it is highly polar.
-
At high pH (e.g., >10): The amino group is deprotonated (neutral, -NH2), and the carboxylic acid group remains deprotonated (-COO-). The molecule carries a net negative charge.
This variable ionization profoundly affects the analyte's interaction with the stationary phase and dictates the optimal mobile phase conditions.[1][2]
| Chemical Property | Value | Implication for HPLC |
| Molecular Formula | C11H15NO3[3] | --- |
| Molecular Weight | 209.24 g/mol [3] | --- |
| Structure | Zwitterionic Amino Acid | Highly sensitive to mobile phase pH.[2] |
| pKa (estimated) | pKa1 ≈ 2-4 (Carboxylic Acid)pKa2 ≈ 9-10 (Amine) | Operating near these pKa values can cause peak splitting or broadening.[1][4] It is crucial to buffer the mobile phase at a pH at least 1.5-2 units away from the analyte's pKa.[2] |
The Logic of Troubleshooting: A Diagnostic Workflow
When encountering poor peak shape, a systematic approach is essential. The following workflow helps diagnose the issue, identify the root cause, and implement the correct solution.
Caption: A logical workflow for diagnosing and resolving poor HPLC peak shape.
Troubleshooting Guide: Questions & Answers
This section directly addresses the most common peak shape problems encountered during the analysis of 3-Amino-4-(4-methoxyphenyl)butanoic acid.
Issue 1: Peak Tailing
Q: Why is my peak for 3-Amino-4-(4-methoxyphenyl)butanoic acid tailing severely?
A: Peak tailing is the most common issue for this type of molecule and is almost always caused by secondary interactions between the analyte and the stationary phase.[5] In reversed-phase chromatography, the primary retention mechanism should be hydrophobic interaction. However, the protonated amino group (-NH3+) on your analyte can engage in strong ionic interactions with deprotonated, acidic silanol groups (Si-O-) on the surface of standard silica-based C18 columns.[6][7] This secondary interaction holds a fraction of the analyte molecules back, causing them to elute later and create a "tail."
Caption: Interaction of the protonated amine with ionized silanol groups.
Solutions:
-
Adjust Mobile Phase pH: The most effective solution is to lower the mobile phase pH to a range of 2.5-3.0.[7] At this pH, the acidic silanol groups on the silica surface become fully protonated (Si-OH), neutralizing their negative charge and minimizing the unwanted ionic interaction.[5] Use a buffer like phosphate or formate to maintain a stable pH.
-
Use a High-Purity, End-Capped Column: Modern columns made from high-purity silica have a lower concentration of residual silanols. Furthermore, "end-capped" columns have been chemically treated to block most of the remaining silanol groups, significantly reducing tailing for basic compounds.[6][8]
-
Add a Competing Base: A historical but effective method is to add a small amount of a competing base, like triethylamine (TEA), to the mobile phase (e.g., 20 mM).[7] The TEA will preferentially interact with the active silanol sites, effectively shielding the analyte from these secondary interactions. Note that TEA can shorten column lifetime and may suppress MS signals if used with LC-MS.
Issue 2: Peak Fronting
Q: My peak is asymmetrical with a leading edge, also known as fronting. What is happening?
A: Peak fronting typically indicates column overload or a mismatch between the sample solvent and the mobile phase.[9][8]
Solutions:
-
Address Column Overload: This is the most common cause of fronting.[10] When too much sample is injected, the stationary phase at the column inlet becomes saturated, and excess analyte molecules travel down the column faster, leading to a fronting peak.[9][8]
-
Action: Systematically reduce the sample concentration by diluting it 10-fold and re-injecting. If the peak shape improves, you have confirmed mass overload.[9] Alternatively, reduce the injection volume.
-
-
Ensure Solvent Compatibility: If your sample is dissolved in a solvent that is much stronger (i.e., more organic content) than your initial mobile phase, it can cause the analyte to move through the beginning of the column too quickly, resulting in a distorted, fronting peak.[11][10]
-
Action: Whenever possible, dissolve your sample in the initial mobile phase composition.[10] If solubility is an issue, use the weakest solvent possible that still effectively dissolves the analyte.
-
Issue 3: Peak Splitting or Shoulders
Q: My main peak has a shoulder or appears as two merged peaks. What could be the cause?
A: Peak splitting can be a complex issue arising from chemical, instrumental, or column-related problems.
Solutions:
-
Check Mobile Phase pH vs. Analyte pKa: If the mobile phase pH is very close to one of the analyte's pKa values, the analyte will exist as a mixture of two different ionic forms (e.g., cationic and zwitterionic).[1] These two forms can have slightly different retention times, leading to a split or shouldered peak.[4]
-
Action: Ensure your mobile phase pH is buffered at least 1.5-2 pH units away from the estimated pKa values (~2-4 and ~9-10). For this analyte, a pH of ~2.5-3.0 is a safe and effective choice.
-
-
Investigate Column Issues: A physical disruption at the head of the column, such as a void or a partially blocked inlet frit, can cause the sample band to be split as it enters the column packing.[8][12]
-
Action: First, try reversing and flushing the column (disconnect it from the detector first). If the problem persists, the column may be irreversibly damaged and needs to be replaced. Using a guard column can help protect the analytical column from particulate matter.
-
-
Verify Sample and Solvent Integrity: An unexpected peak shoulder could be a co-eluting impurity. Additionally, if the sample is dissolved in a solvent that is not miscible with the mobile phase, it can cause peak distortion.[8]
-
Action: Confirm the purity of your standard. Ensure your sample solvent is fully miscible with the mobile phase.
-
Recommended Starting Protocol: Reversed-Phase HPLC
This protocol provides a robust starting point for achieving excellent peak shape for 3-Amino-4-(4-methoxyphenyl)butanoic acid. It is designed to suppress silanol interactions and ensure consistent analyte ionization.
| Parameter | Recommendation | Rationale |
| Column | High-Purity, End-Capped C18 or C8(e.g., Agilent ZORBAX, Waters XBridge) | Minimizes silanol interactions, which is the primary cause of tailing for this basic amine-containing analyte.[6] |
| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water (pH ≈ 2.7) | A low pH protonates silanol groups, preventing secondary interactions with the analyte's amino group.[7][8] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile often provides sharper peaks and lower backpressure compared to methanol. |
| Gradient | 5% B to 70% B over 15 minutes | A generic gradient to start; adjust based on the resulting retention time. |
| Flow Rate | 1.0 mL/min (for 4.6 mm ID column) | Standard flow rate; can be optimized for speed or resolution. |
| Column Temp. | 30 °C | Improves efficiency and reduces viscosity. |
| Detection | UV at 220 nm or 273 nm | The benzene ring provides UV absorbance. 220 nm is more universal; 273 nm is more selective for the methoxyphenyl group. |
| Injection Vol. | 5-10 µL | Keep volume low to prevent overload. |
| Sample Diluent | Mobile Phase A / Water | Ensures compatibility with the initial mobile phase conditions to prevent peak distortion.[10] |
Advanced Strategy: Ion-Pair Chromatography
Q: I have tried adjusting the pH, but my analyte has very little retention. What else can I do?
A: For highly polar compounds like zwitterionic amino acids that are poorly retained in reversed-phase chromatography, Ion-Pair Chromatography (IPC) is a powerful technique.[13] IPC introduces an "ion-pairing reagent" to the mobile phase that forms a neutral complex with the charged analyte, increasing its hydrophobicity and retention on a C18 column.[14][15]
-
Principle: For your analyte at low pH (net positive charge), an anionic ion-pairing reagent like an alkyl sulfonate (e.g., sodium 1-octanesulfonate) is added to the mobile phase. The negatively charged sulfonate head group pairs with the positively charged -NH3+ group of your analyte. The hydrophobic alkyl tail of the reagent then interacts strongly with the C18 stationary phase, significantly increasing retention.[15]
-
Considerations: IPC can be very effective but requires careful method development. The column will need extensive equilibration and flushing, and these reagents are often not compatible with mass spectrometry due to ion suppression.[16]
Frequently Asked Questions (FAQs)
Q: How can I confirm my mobile phase pH is correct? A: Always measure the pH of the aqueous portion of your mobile phase before adding the organic solvent.[17] The pH reading is not accurate in the presence of a high percentage of organic modifier.
Q: All my peaks in the chromatogram are fronting, not just my analyte. What does this mean? A: If all peaks are affected, the issue is likely systemic. The most probable cause is a column void or collapse.[18] This can happen if the column is operated outside its recommended pH or pressure range.[8][19] The column will likely need to be replaced.
Q: Can I use methanol instead of acetonitrile? A: Yes. Methanol and acetonitrile have different selectivities. While acetonitrile often yields sharper peaks, methanol can sometimes offer better resolution for certain compounds due to its different hydrogen bonding capabilities. It is a valuable parameter to screen during method development.[6]
References
-
Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
Crawford Scientific. (2023, September 26). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]
-
Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
Chiralizer. (2019, October 19). HPLC PEAK Fronting and Tailing, Common Reasons For It. Retrieved from [Link]
-
Phenomenex. (n.d.). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]
-
YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]
-
ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]
-
Dr. Neue. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Phenomenex. (n.d.). Understanding Peak Fronting in HPLC. Retrieved from [Link]
-
Waters Corporation. (n.d.). What are some common causes of peak fronting? Retrieved from [Link]
-
Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
Pharmaguideline Forum. (2018, July 21). Importance of ion pair reagents on reverse phase HPLC. Retrieved from [Link]
-
PubChem. (n.d.). 3-Amino-4-(4-methoxyphenyl)butanoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid. Retrieved from [Link]
-
Piraud, M., et al. (2005). Ion-pairing reversed-phase liquid chromatography/electrospray ionization mass spectrometric analysis of 76 underivatized amino acids of biological interest. ResearchGate. Retrieved from [Link]
-
Technology Networks. (2024, March 12). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
YMC. (n.d.). Troubleshooting: Poor peak shape. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
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storage conditions to maintain 3-Amino-4-(4-methoxyphenyl)butanoic acid integrity
Technical Support Center: 3-Amino-4-(4-methoxyphenyl)butanoic acid
Welcome to the technical support guide for 3-Amino-4-(4-methoxyphenyl)butanoic acid (PubChem CID: 22472023)[1]. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term integrity and stability of this crucial reagent. Proper storage is paramount for reproducible experimental outcomes. This guide provides answers to common questions and troubleshoots potential issues related to its handling and storage.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid 3-Amino-4-(4-methoxyphenyl)butanoic acid?
For optimal stability, the solid compound should be stored in a tightly sealed container in a dry, well-ventilated place.[2] Many suppliers recommend refrigeration, with specific temperatures often cited as 2-8°C. Always refer to the product-specific safety data sheet (SDS) or product label for the recommended storage temperature.[3] Protecting the compound from moisture is critical.
Q2: How should I store solutions of this compound?
Storing the compound in solution is generally not recommended for long periods due to the increased risk of degradation. If you must store solutions, it is crucial to use a high-purity, anhydrous solvent. Prepare solutions fresh for each experiment whenever possible. For short-term storage, aliquot the solution into smaller, single-use volumes, store at -20°C or below, and protect from light.
Q3: Is this compound sensitive to light or air?
While specific data on the photosensitivity of 3-Amino-4-(4-methoxyphenyl)butanoic acid is not prominently available, general best practices for chemical storage dictate that exposure to direct sunlight should be avoided.[4][5] Some related compounds are noted as being air or moisture sensitive.[6][7] Therefore, it is prudent to store the compound under an inert atmosphere (e.g., argon or nitrogen) if it will be stored for an extended period, especially after the container has been opened. Always keep the container tightly closed to minimize exposure to air and humidity.
Q4: What are the visible signs of degradation?
Visual inspection can be a first-line indicator of potential degradation. Signs to watch for include:
-
Change in color: A noticeable shift from its original appearance (typically a white or off-white solid).
-
Clumping or hardening of powder: This often indicates moisture absorption.[5]
-
Odor: Any unusual smell not characteristic of the compound.
If you observe any of these signs, the integrity of the compound may be compromised, and it should be re-qualified using analytical methods before use.
Troubleshooting Guide
This section addresses specific issues you might encounter and provides a logical workflow for resolution.
Issue 1: My experimental results are inconsistent. Could storage be the cause?
Yes, improper storage is a frequent cause of experimental variability. If you suspect the integrity of your compound, follow this troubleshooting workflow:
Sources
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Validation & Comparative
A Senior Application Scientist's Guide to Validating the Efficacy of 3-Amino-4-(4-methoxyphenyl)butanoic Acid in Preclinical Models
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the efficacy of the novel compound, 3-Amino-4-(4-methoxyphenyl)butanoic acid. Given its structural similarity to known γ-aminobutyric acid (GABA) analogues, we hypothesize its primary mechanism of action is through the modulation of GABA-B receptors. This document outlines a prospective validation strategy, comparing its potential efficacy against established GABA-B receptor agonists, baclofen and phenibut, in validated preclinical models of anxiety and nociception.
Introduction to 3-Amino-4-(4-methoxyphenyl)butanoic acid: A GABA-B Receptor Agonist Candidate
3-Amino-4-(4-methoxyphenyl)butanoic acid is a derivative of GABA, the primary inhibitory neurotransmitter in the central nervous system.[1] Its chemical structure, featuring a phenyl ring modification, suggests an increased ability to cross the blood-brain barrier compared to GABA itself. This structural characteristic is shared with other GABA-B receptor agonists like baclofen and phenibut, which are known to exert anxiolytic, muscle relaxant, and analgesic effects.[2] Chemical suppliers describe it as a GABA receptor modulator with potential applications in the study of anxiety and mood disorders, further supporting the hypothesis of its action on the GABAergic system.[3][4]
The GABA-B receptor is a G-protein coupled receptor that, upon activation, leads to a cascade of inhibitory downstream effects, including the opening of potassium channels, closing of calcium channels, and inhibition of adenylyl cyclase.[5] This ultimately results in a dampening of neuronal excitability.
Hypothesized Mechanism of Action
Based on its structural analogy to baclofen and phenibut, it is hypothesized that 3-Amino-4-(4-methoxyphenyl)butanoic acid acts as a GABA-B receptor agonist. This guide will outline the necessary experimental steps to test this hypothesis and to quantify its potential therapeutic efficacy.
Comparative Efficacy Analysis: A Proposed Validation Workflow
To validate the efficacy of 3-Amino-4-(4-methoxyphenyl)butanoic acid, a direct comparison with established GABA-B agonists is essential. Baclofen is a clinically approved muscle relaxant with known anxiolytic and analgesic properties.[2] Phenibut is a neuropsychotropic drug with anxiolytic and nootropic effects.[2] The following preclinical models are proposed to assess the anxiolytic and analgesic potential of 3-Amino-4-(4-methoxyphenyl)butanoic acid in comparison to these benchmarks.
In Vivo Models for Anxiety-Like Behavior
The EPM is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[6] An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.
This test is also based on the innate aversion of rodents to brightly illuminated areas.[7] An anxiolytic compound will increase the time spent in the light compartment and the number of transitions between the two compartments.
In Vivo Model for Nociception
The hot plate test is a classic model to evaluate the analgesic properties of a compound by measuring the latency of the animal's response to a thermal stimulus.[8] An increase in the reaction time to lick a paw or jump indicates an antinociceptive effect.
Data Presentation: Benchmarking Against Comparators
The following tables present established efficacy data for baclofen and phenibut in the proposed preclinical models. These values will serve as a benchmark for the experimental validation of 3-Amino-4-(4-methoxyphenyl)butanoic acid.
| Compound | Model | Species | Dose Range | Key Findings | Reference |
| Baclofen | Elevated Plus Maze | Mice | 1 - 5 mg/kg, i.p. | Dose-dependent increase in open arm time and entries, indicative of anxiolytic effects. | [9] |
| Baclofen | Social Interaction | Rats | 1.25 - 5 mg/kg | Attenuated stress-induced deficits in social interaction. | [10] |
| Phenibut | Elevated Plus Maze | Rats | 20 - 60 mg/kg | Anxiolytic profile confirmed in maze-naive rats. | [11] |
| Baclofen | Hot Plate Test | Mice | 1 - 3 mg/kg, i.p. | Dose-dependent increase in pain threshold. | [12] |
| Baclofen | Hot Plate Test | Rats | 8 mg/kg, oral | Significant elevation in pain threshold comparable to diclofenac. | [13] |
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments proposed in this validation guide.
Elevated Plus Maze (EPM) Protocol for Mice
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
Acclimation: Allow mice to acclimate to the testing room for at least 60 minutes prior to testing.
-
Procedure:
-
Place a mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the session using a video camera mounted above the maze.
-
-
Data Analysis: Analyze the video recordings to determine the time spent in and the number of entries into the open and closed arms. An increase in open arm exploration is indicative of an anxiolytic effect.
-
Cleaning: Thoroughly clean the maze with 70% ethanol between each trial to eliminate olfactory cues.
Light-Dark Box Test Protocol for Mice
-
Apparatus: A box divided into a small, dark compartment and a large, brightly illuminated compartment, with an opening connecting the two.
-
Acclimation: Acclimate mice to the testing room for at least 30 minutes before the experiment.
-
Procedure:
-
Place a mouse in the center of the illuminated compartment.
-
Allow the mouse to freely explore both compartments for 10 minutes.
-
Record the session with a video camera.
-
-
Data Analysis: Measure the time spent in each compartment, the latency to enter the dark compartment, and the number of transitions between compartments. Anxiolytic compounds typically increase the time spent in the light compartment.
-
Cleaning: Clean the apparatus with 70% ethanol between each animal.
Hot Plate Test Protocol for Mice
-
Apparatus: A hot plate apparatus with a controlled surface temperature.
-
Acclimation: Acclimate mice to the testing room for at least 30-60 minutes before the test.
-
Procedure:
-
Set the hot plate temperature to 55 ± 0.5°C.
-
Gently place the mouse on the hot plate and start a timer.
-
Observe the mouse for nocifensive behaviors, such as paw licking or jumping.
-
Stop the timer and immediately remove the mouse upon observing the first nocifensive response.
-
A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.
-
-
Data Analysis: The latency to the first response is recorded as the measure of pain sensitivity. An increase in latency indicates an analgesic effect.
Visualization of Pathways and Workflows
GABA-B Receptor Signaling Pathway
Caption: GABA-B Receptor Signaling Pathway.
Experimental Workflow for In Vivo Efficacy Validation
Caption: In Vivo Efficacy Validation Workflow.
Expert Insights and Discussion
The validation of a novel compound requires a meticulous and logical experimental design. The choice of preclinical models is paramount. The EPM and Light-Dark Box tests are robust and widely accepted assays for screening anxiolytic compounds, as they rely on the innate behaviors of rodents. The Hot Plate test is a standard for assessing centrally-acting analgesics.
When interpreting the results for 3-Amino-4-(4-methoxyphenyl)butanoic acid, it is crucial to include control groups (vehicle-treated) and positive controls (baclofen and phenibut). This allows for a direct comparison of the magnitude of the effect and the potency of the novel compound. Dose-response studies are essential to determine the optimal therapeutic window and to identify potential side effects, such as sedation or motor impairment, which can be assessed using an open field test.
Should 3-Amino-4-(4-methoxyphenyl)butanoic acid demonstrate significant efficacy in these models, further studies would be warranted to explore its pharmacokinetic profile, safety, and mechanism of action in more detail, including receptor binding assays to confirm its affinity for the GABA-B receptor.
Conclusion
This guide provides a comprehensive roadmap for the preclinical validation of 3-Amino-4-(4-methoxyphenyl)butanoic acid. By systematically evaluating its efficacy in established models of anxiety and pain and comparing it against well-characterized GABA-B receptor agonists, researchers can generate the critical data needed to determine its therapeutic potential. The proposed workflows and protocols are designed to ensure scientific rigor and to provide a solid foundation for further drug development efforts.
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Evaluation of analgesic effect of baclofen in albino rats in comparison with diclofenac. (URL: [Link])
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Balerio, G. N., et al. (2002). Baclofen analgesia: involvement of the GABAergic system. Pharmacological Research, 46(4), 333-338. (URL: [Link])
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Li, X., et al. (2012). Comparison of the effects of the GABAB receptor positive modulator BHF177 and the GABAB receptor agonist baclofen on anxiety-like behavior, learning, and memory in mice. Psychopharmacology, 223(3), 341-351. (URL: [Link])
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Moore, E. M., et al. (2008). Baclofen Blocks Expression and Sensitization of Anxiety-Like Behavior in an Animal Model of Repeated Stress and Ethanol Withdrawal. Alcoholism: Clinical and Experimental Research, 32(9), 1637-1646. (URL: [Link])
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Phenibut vs. Baclofen: A Comparative Look at GABA-B Agonists. (URL: [Link])
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Silverman, J. L., et al. (2015). Evaluating the effect of R-Baclofen and LP-211 on autistic behavior of the BTBR and Fmr1-KO mouse models. Frontiers in Synaptic Neuroscience, 7, 13. (URL: [Link])
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Amikishieva, A. V., & Semendyaeva, N. K. (2007). Effects of baclofen on anxiety, sexual motivation, and olfactory perception in male mice in different psychoemotional states. Bulletin of Experimental Biology and Medicine, 144(4), 485-488. (URL: [Link])
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Henderson, C., et al. (2012). R-Baclofen Reverses a Social Behavior Deficit and Elevated Protein Synthesis in a Mouse Model of Fragile X Syndrome. Science Translational Medicine, 4(152), 152ra127. (URL: [Link])
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A Comparative Guide to the GABAergic Activity of 3-Amino-4-(4-methoxyphenyl)butanoic Acid and Baclofen
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the known GABAergic activity of the established drug, baclofen, with the less-characterized compound, 3-Amino-4-(4-methoxyphenyl)butanoic acid. While extensive experimental data exists for baclofen, a notable gap persists in the scientific literature regarding the specific pharmacological profile of 3-Amino-4-(4-methoxyphenyl)butanoic acid. This document aims to synthesize the available information, highlight this knowledge gap, and provide the necessary theoretical and methodological framework to empower researchers to conduct further investigations.
Introduction: The GABA-B Receptor and its Ligands
The γ-aminobutyric acid (GABA) type B receptor (GABA-B) is a G-protein coupled receptor (GPCR) that plays a crucial role in mediating slow and prolonged inhibitory neurotransmission in the central nervous system (CNS)[1]. Activation of GABA-B receptors leads to a cascade of downstream signaling events, including the inhibition of adenylyl cyclase and the modulation of calcium and potassium channels, ultimately resulting in a dampening of neuronal excitability[1][2].
Baclofen , chemically known as β-(4-chlorophenyl)-γ-aminobutyric acid, is a specific agonist for the GABA-B receptor and is widely used clinically as a muscle relaxant to treat spasticity[3][4]. Its therapeutic effects are directly attributable to its action on GABA-B receptors.
3-Amino-4-(4-methoxyphenyl)butanoic acid is a structural analog of baclofen. It shares the same γ-aminobutyric acid backbone but features a methoxy group on the phenyl ring instead of the chloro group present in baclofen[5]. This structural similarity strongly suggests that it may also interact with the GABA-B receptor. However, to date, there is a lack of published experimental data specifically characterizing its binding affinity and functional activity at this receptor. Another related compound, phenibut (β-phenyl-γ-aminobutyric acid), which lacks any substitution on the phenyl ring, is also a known GABA-B agonist[3].
Comparative Analysis of Receptor Activity
A direct, data-driven comparison of the activity of 3-Amino-4-(4-methoxyphenyl)butanoic acid and baclofen is hampered by the absence of published pharmacological studies on the former. However, by examining the structure-activity relationships of related compounds, we can formulate a hypothesis regarding its potential activity. The key difference lies in the substituent at the para-position of the phenyl ring: a chloro group for baclofen and a methoxy group for 3-Amino-4-(4-methoxyphenyl)butanoic acid. This seemingly minor chemical change can significantly impact a molecule's potency and efficacy at its target receptor.
Below is a table summarizing the known receptor binding data for baclofen and phenibut, with placeholders for 3-Amino-4-(4-methoxyphenyl)butanoic acid to highlight the existing data gap.
| Compound | Chemical Structure | Target Receptor | Binding Affinity (IC₅₀/Kᵢ) | Functional Activity |
| Baclofen | β-(4-chlorophenyl)-γ-aminobutyric acid | GABA-B | IC₅₀ values reported in the low micromolar to nanomolar range in various binding assays. | Agonist |
| Phenibut | β-phenyl-γ-aminobutyric acid | GABA-B | Lower potency than baclofen. | Agonist |
| 3-Amino-4-(4-methoxyphenyl)butanoic acid | 3-Amino-4-(4-methoxyphenyl)butanoic acid | Presumed GABA-B | Data Not Available | Presumed Agonist |
Table 1: Comparative Receptor Activity Profile. This table highlights the available data for baclofen and phenibut and the current lack of experimental data for 3-Amino-4-(4-methoxyphenyl)butanoic acid.
Mechanistic Insights: GABA-B Receptor Signaling
Activation of the GABA-B receptor by an agonist like baclofen initiates a signaling cascade that leads to neuronal inhibition. The receptor is a heterodimer composed of GABA-B1 and GABA-B2 subunits. Ligand binding to the GABA-B1 subunit triggers a conformational change that activates the associated G-protein (Gi/o). This activation leads to the dissociation of the Gα and Gβγ subunits, which then modulate their respective downstream effectors.
Caption: GABA-B Receptor Signaling Pathway.
Experimental Protocols for Comparative Activity Assessment
To address the data gap for 3-Amino-4-(4-methoxyphenyl)butanoic acid, the following experimental protocols are recommended. These assays are standard in pharmacology for characterizing ligand-receptor interactions.
Radioligand Binding Assay for GABA-B Receptor Affinity
This assay determines the binding affinity of a test compound to the GABA-B receptor by measuring its ability to displace a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Prepare crude synaptic membranes from rat or mouse brain tissue.
-
Incubation: Incubate the membranes with a known concentration of a high-affinity GABA-B receptor radioligand (e.g., [³H]GABA in the presence of a GABA-A antagonist, or a specific GABA-B radioligand).
-
Competition: In parallel, incubate the membranes and radioligand with a range of concentrations of the unlabeled test compounds (baclofen and 3-Amino-4-(4-methoxyphenyl)butanoic acid).
-
Separation: Separate the bound and free radioligand by rapid filtration.
-
Quantification: Measure the amount of radioactivity bound to the membranes using liquid scintillation counting.
-
Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated from the IC₅₀ value.
[³⁵S]GTPγS Binding Assay for Functional Agonist Activity
This functional assay measures the activation of G-proteins coupled to the GABA-B receptor, providing an indication of the agonist efficacy of a test compound.
Methodology:
-
Membrane Preparation: Use cell membranes expressing GABA-B receptors (e.g., from transfected cell lines or brain tissue).
-
Incubation: Incubate the membranes with [³⁵S]GTPγS (a non-hydrolyzable analog of GTP) in the presence of varying concentrations of the test compounds.
-
G-Protein Activation: Agonist binding to the GABA-B receptor stimulates the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
Separation and Quantification: Separate the bound and free [³⁵S]GTPγS and quantify the amount of bound radioactivity.
-
Data Analysis: Plot the amount of [³⁵S]GTPγS binding against the concentration of the test compound to determine the EC₅₀ value (the concentration that produces 50% of the maximal response) and the Emax (the maximal effect).
Caption: Comparative Experimental Workflow.
Conclusion and Future Directions
While baclofen is a well-characterized GABA-B receptor agonist, the pharmacological profile of 3-Amino-4-(4-methoxyphenyl)butanoic acid remains to be elucidated. Based on its structural similarity to baclofen and phenibut, it is highly probable that this compound also acts as a GABA-B receptor agonist. The key question for researchers is to determine the influence of the 4-methoxy substitution on its potency and efficacy.
The experimental protocols outlined in this guide provide a clear path forward for characterizing the activity of 3-Amino-4-(4-methoxyphenyl)butanoic acid. The data generated from these studies will be crucial for understanding its potential as a pharmacological tool or therapeutic agent and will fill a significant gap in the current scientific literature.
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Colby, D. A., et al. (2018). Agonists of the γ-aminobutyric Acid Type B (GABA B ) Receptor Derived From β-hydroxy and β-amino Difluoromethyl Ketones. Bioorganic & Medicinal Chemistry Letters, 28(15), 2549-2553.
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Topic: Comparative Analysis of 3-Amino-4-(4-methoxyphenyl)butanoic Acid Derivatives
An Objective Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Amino-4-(4-methoxyphenyl)butanoic acid, a substituted β-amino acid, serves as a crucial scaffold in medicinal chemistry, primarily due to its structural similarity to the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA)[1][2]. This guide provides a comparative analysis of various derivatives of this core structure, focusing on the strategic chemical modifications that influence their biological activity. We will dissect the structure-activity relationships (SAR) governing their efficacy as GABA transporter inhibitors, anticancer agents, and antimicrobial compounds. This analysis is supported by a synthesis of published experimental data, detailed protocols for key biological assays, and visual summaries of synthetic and mechanistic pathways to provide actionable insights for drug discovery and development professionals.
Introduction: The Significance of the GABAergic Scaffold
The central nervous system (CNS) maintains a delicate balance between excitatory and inhibitory signaling, with GABA as the primary mediator of inhibition[3]. The termination of GABAergic signaling is largely controlled by its reuptake from the synaptic cleft via GABA transporters (GATs)[3]. Consequently, inhibitors of these transporters can prolong GABA's effects, representing a key therapeutic strategy for conditions like epilepsy, neuropathic pain, and anxiety[2][3].
The 3-Amino-4-(4-methoxyphenyl)butanoic acid framework is a lipophilic GABA analog designed to interact with these biological targets[2]. The phenyl ring and methoxy group provide a scaffold that can be systematically modified to fine-tune pharmacokinetic and pharmacodynamic properties. This guide explores how substitutions on the phenyl ring, modifications of the amino group, and alterations to the carboxylic acid moiety give rise to a diverse portfolio of derivatives with distinct and potent biological activities.
Synthetic Strategies: A Generalized Approach
The synthesis of 3-Amino-4-(4-methoxyphenyl)butanoic acid and its derivatives often begins with commercially available starting materials like 4-methoxybenzaldehyde. A common and effective route involves a multi-step process that offers flexibility for introducing chemical diversity.
A generalized workflow for synthesizing these derivatives is outlined below. The specific choice of reagents and reaction conditions allows for the creation of a library of compounds for screening. For instance, the initial condensation reaction can be adapted to use different aldehydes and malonic acid derivatives, while the final amination or modification steps can employ a wide range of amines or other nucleophiles.
Caption: Generalized synthetic workflow for 3-Amino-4-(4-methoxyphenyl)butanoic acid derivatives.
Comparative Biological Activity
The true value of this chemical scaffold lies in the diverse biological activities its derivatives exhibit. By altering specific functional groups, researchers can steer the compound's selectivity towards different biological targets.
Inhibition of GABA Transporters (GATs) and CNS Activity
Many derivatives have been investigated as inhibitors of the four murine GAT subtypes (mGAT1-4)[3]. The goal is often to achieve subtype selectivity to minimize off-target effects. The inhibitory potency is typically measured as pIC₅₀ (the negative log of the half-maximal inhibitory concentration).
Table 1: Comparative Inhibitory Potency (pIC₅₀) of Derivatives Against mGATs
| Derivative Modification | Target | pIC₅₀ | Key Structural Feature | Reference |
|---|---|---|---|---|
| N-benzylamide with 2-Cl | mGAT2 | 5.43 | Stiffened lipophilic fragment with 2-chloro substitution on the N-benzyl moiety. | [4] |
| N-benzylamide (unsubstituted) | mGAT2 | < 5.0 | Flexible N-benzyl group shows lower potency compared to substituted analogs. | [4] |
| β-alanine core | mGAT3/4 | Substrate | The simple β-alanine structure is a substrate for GAT3/4 but has low affinity for GAT1/2.[3] | [3] |
| (S)-SNAP-5114 (Reference) | mGAT4 | High | A known selective mGAT4 inhibitor used as a benchmark.[4] |[4] |
Causality: The introduction of a rigid piperidine ring in place of a flexible carbon chain and the addition of electron-withdrawing groups like chlorine on the N-benzylamide moiety appear to enhance potency and selectivity, particularly for mGAT2[4]. This suggests that the conformation and electronic properties of the lipophilic side chain are critical for binding to the transporter's allosteric or substrate-binding sites.
Anticancer Activity
Derivatives of related scaffolds, particularly those incorporating heterocyclic systems, have demonstrated significant cytotoxicity against cancer cell lines. The 4-methoxyphenyl group is a common feature in these active compounds.
Table 2: Comparative Anticancer Activity (Cell Viability Reduction / EC₅₀)
| Derivative Class | Cell Line | Activity Metric | Key Structural Feature | Reference |
|---|---|---|---|---|
| 1,2,4-Triazole-Thioethanone | U-87 (Glioblastoma) | 19.6 ± 1.5% viability at 10 µM | 1-(4-Fluorophenyl) group combined with a 4-phenyl-4H-1,2,4-triazole. | [5] |
| 1,2,4-Triazole-Thioethanone | MDA-MB-231 (Breast) | ~70% viability at 10 µM | Same compound, showing significant cell line selectivity. | [5] |
| 3-Amino-4-hydroxybenzenesulfonamide | U-87 (Glioblastoma) | EC₅₀ determined for active compounds | Thiophene-based Schiff base (Compound 9) showed high activity. | [6] |
| 3-Amino-4-hydroxybenzenesulfonamide | MDA-MB-231 (Breast) | EC₅₀ determined for active compounds | Imidazole derivative (Compound 21) was also highly active. |[6] |
Causality: The anticancer activity is often linked to the inhibition of specific enzymes, such as carbonic anhydrases (CAs), which are overexpressed in many tumors and contribute to the acidic tumor microenvironment[6]. The sulfonamide derivatives, for example, are designed to bind to the zinc ion in the active site of CAs. The addition of bulky, heterocyclic moieties appears to enhance this binding and improve cytotoxic efficacy[6].
Antioxidant and Antimicrobial Properties
Certain derivatives have also been evaluated for their ability to scavenge free radicals and inhibit the growth of pathogenic microbes.
-
Antioxidant Activity : A 1,2,4-triazole derivative substituted with a 4-bromophenyl group was found to have DPPH radical scavenging activity 1.13 times higher than the standard antioxidant, ascorbic acid[5]. Replacing the bromine with chlorine slightly decreased this activity, while a fluorine substitution cut the activity nearly in half, indicating a strong halogen-dependent effect[5].
-
Antimicrobial Activity : In a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, those incorporating nitrothiophene and nitrofuran hydrazones showed the most potent and broad-spectrum activity against multidrug-resistant bacteria and fungi, including Candida auris[7][8]. The minimum inhibitory concentrations (MICs) for these compounds were as low as 4-8 µg/mL against certain pathogens[8].
Structure-Activity Relationship (SAR) and Mechanistic Insights
The collective data allows for the formulation of a robust SAR model for this class of compounds. The biological activity is not dictated by a single feature but by the interplay of steric, electronic, and hydrophobic properties across the molecule.
Caption: Mechanism of action for GAT inhibitor derivatives at the GABAergic synapse.
Experimental Protocols
To ensure the reproducibility and validation of findings, detailed methodologies for key biological assays are essential.
Protocol: MTT Assay for Cancer Cell Viability
This protocol is used to assess the cytotoxic effects of the synthesized derivatives on cancer cell lines.[5][6]
-
Cell Seeding : Plate cancer cells (e.g., U-87, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment : Prepare serial dilutions of the test derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin).[5]
-
Incubation : Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells' mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization : Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition : Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the EC₅₀/IC₅₀ value using non-linear regression.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[8]
-
Inoculum Preparation : Culture the bacterial or fungal strain overnight. Dilute the culture in Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi) to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Serial Dilution : In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds. The final volume in each well should be 50 µL.
-
Inoculation : Add 50 µL of the standardized inoculum to each well, bringing the total volume to 100 µL.
-
Controls : Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation : Incubate the plate at 37°C for 16-24 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination : The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Conclusion and Future Directions
The 3-Amino-4-(4-methoxyphenyl)butanoic acid scaffold is a versatile platform for the development of novel therapeutics. The evidence synthesized in this guide demonstrates that targeted chemical modifications can produce derivatives with potent and selective activity against CNS disorders, cancer, and microbial infections.
-
For CNS applications , future work should focus on improving subtype selectivity for GABA transporters to develop drugs with better side-effect profiles.
-
In oncology , combining the core scaffold with known enzyme-inhibiting moieties (like sulfonamides) is a promising strategy. Further exploration in 3D spheroid cultures can better predict in-vivo efficacy.[6]
-
For antimicrobial development , the use of heterocyclic hydrazones has proven effective and warrants further investigation against a broader panel of drug-resistant pathogens.[7]
By understanding the nuanced structure-activity relationships presented here, researchers can more rationally design the next generation of derivatives with enhanced therapeutic potential.
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Confirming the Mechanism of Action of 3-Amino-4-(4-methoxyphenyl)butanoic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for confirming the mechanism of action of 3-Amino-4-(4-methoxyphenyl)butanoic acid, a GABA analogue with potential neuromodulatory activity. Drawing parallels from its close structural relative, phenibut (β-phenyl-γ-aminobutyric acid), we hypothesize that 3-Amino-4-(4-methoxyphenyl)butanoic acid acts as a GABA-B receptor agonist. This guide will detail the experimental methodologies to test this hypothesis, compare its expected performance with established GABA-B receptor modulators, and provide the scientific rationale behind each experimental choice.
Introduction: The GABA-B Receptor and its Modulation
The γ-aminobutyric acid (GABA) type B receptor (GABA-B) is a G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory neurotransmission in the central nervous system.[1][2] Functional GABA-B receptors are heterodimers of GABA-B1 and GABA-B2 subunits.[3] Agonist binding to the GABA-B1 subunit triggers a conformational change, leading to the activation of associated Gi/o proteins.[3] This activation initiates a downstream signaling cascade with two primary inhibitory effects:
-
Activation of G-protein-gated inwardly rectifying potassium (Kir3) channels: This leads to potassium ion efflux, hyperpolarization of the neuronal membrane, and a decrease in neuronal excitability.[2][4]
-
Inhibition of voltage-gated calcium channels (VGCCs): This reduces calcium influx at presynaptic terminals, thereby decreasing the release of neurotransmitters.[5][6]
3-Amino-4-(4-methoxyphenyl)butanoic acid is structurally analogous to phenibut, a known GABA-B receptor agonist.[7] The key difference is the presence of a methoxy group on the phenyl ring, which may influence its binding affinity and potency. This guide outlines the necessary experiments to confirm its activity at the GABA-B receptor and characterize its functional consequences.
Proposed Signaling Pathway of 3-Amino-4-(4-methoxyphenyl)butanoic acid
Based on its structural similarity to known GABA-B agonists, we propose that 3-Amino-4-(4-methoxyphenyl)butanoic acid activates the GABA-B receptor signaling pathway as illustrated below.
Caption: Proposed signaling pathway for 3-Amino-4-(4-methoxyphenyl)butanoic acid.
Experimental Confirmation of the Mechanism of Action
To rigorously confirm the proposed mechanism of action, a series of in vitro assays should be performed. The following experimental workflow provides a logical progression from confirming direct binding to characterizing functional activity.
Caption: Experimental workflow to confirm the mechanism of action.
Radioligand Binding Assay: Confirming Target Engagement
Objective: To determine if 3-Amino-4-(4-methoxyphenyl)butanoic acid directly binds to the GABA-B receptor.
Rationale: This assay provides direct evidence of interaction between the test compound and the receptor. By competing with a radiolabeled ligand known to bind to the GABA-B receptor, we can determine the binding affinity (Ki) of our compound.
Experimental Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing human GABA-B receptors (e.g., HEK293 or CHO cells) or from rat brain tissue.
-
Assay Buffer: Use a suitable binding buffer (e.g., 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4).
-
Radioligand: Use a high-affinity GABA-B receptor radioligand, such as [3H]-CGP54626 (an antagonist) or [3H]-baclofen (an agonist).
-
Competition Assay: Incubate the membranes with a fixed concentration of the radioligand and increasing concentrations of the unlabeled test compound (3-Amino-4-(4-methoxyphenyl)butanoic acid), the positive control (baclofen), or the negative control (a compound not expected to bind).
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 (the concentration of competitor that inhibits 50% of specific binding). Calculate the Ki using the Cheng-Prusoff equation.
GTPγS Binding Assay: Measuring G-Protein Activation
Objective: To determine if the binding of 3-Amino-4-(4-methoxyphenyl)butanoic acid to the GABA-B receptor leads to G-protein activation.
Rationale: This functional assay measures the initial step in GPCR signaling: the exchange of GDP for GTP on the Gα subunit. The use of a non-hydrolyzable GTP analog, [35S]GTPγS, allows for the accumulation and measurement of activated G-proteins.
Experimental Protocol:
-
Membrane Preparation: Use the same membrane preparations as in the binding assay.
-
Assay Buffer: Use a buffer containing GDP, MgCl2, and NaCl.
-
Assay: Incubate the membranes with a fixed concentration of [35S]GTPγS and increasing concentrations of the test compound or positive control (baclofen).
-
Incubation: Allow the reaction to proceed at 30°C for a defined period (e.g., 60 minutes).
-
Termination and Separation: Terminate the reaction by rapid filtration and wash with ice-cold buffer.
-
Quantification: Measure the amount of bound [35S]GTPγS by scintillation counting.
-
Data Analysis: Plot the stimulated [35S]GTPγS binding against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response).
Whole-Cell Patch Clamp Electrophysiology: Assessing Kir3 Channel Activation
Objective: To measure the functional consequence of GABA-B receptor activation on neuronal excitability by recording the activation of Kir3 channels.
Rationale: This "gold standard" electrophysiological technique provides a direct measure of the downstream effects of GABA-B receptor activation on ion channel function in a cellular context.
Experimental Protocol:
-
Cell Preparation: Use primary neurons (e.g., hippocampal or cortical neurons) or a cell line co-expressing the GABA-B receptor and Kir3 channels.
-
Recording Configuration: Establish a whole-cell patch-clamp recording configuration.
-
Voltage Protocol: Hold the cell at a negative membrane potential (e.g., -70 mV) and apply voltage ramps or steps to measure the current-voltage relationship.
-
Compound Application: Perfuse the cells with increasing concentrations of the test compound, baclofen (positive control), and co-apply with a GABA-B antagonist like saclofen to confirm specificity.
-
Data Acquisition and Analysis: Record the changes in the inwardly rectifying potassium current. Plot the current density as a function of the agonist concentration to determine the EC50.
Calcium Imaging Assay: Evaluating Inhibition of Voltage-Gated Calcium Channels
Objective: To assess the inhibitory effect of GABA-B receptor activation on voltage-gated calcium channel activity.
Rationale: This fluorescence-based assay provides a high-throughput method to measure changes in intracellular calcium concentrations, which are modulated by GABA-B receptor-mediated inhibition of VGCCs.
Experimental Protocol:
-
Cell Preparation: Use a cell line endogenously or heterologously expressing GABA-B receptors and voltage-gated calcium channels.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent indicator (e.g., Fluo-4 AM).
-
Stimulation: Depolarize the cells with a high concentration of potassium chloride (KCl) to open VGCCs, leading to a calcium influx and an increase in fluorescence.
-
Inhibition Measurement: Pre-incubate the cells with increasing concentrations of the test compound, baclofen, or a vehicle control before stimulating with KCl.
-
Fluorescence Measurement: Measure the fluorescence intensity before and after KCl stimulation using a fluorescence plate reader or microscope.
-
Data Analysis: Calculate the percentage inhibition of the KCl-induced calcium influx by the test compound. Determine the IC50 from the dose-response curve.
Comparative Performance and Expected Data
The following tables summarize the expected quantitative data for 3-Amino-4-(4-methoxyphenyl)butanoic acid in comparison to the established GABA-B agonist baclofen and the antagonist saclofen. The values for the test compound are estimated based on its structural similarity to phenibut.[7][8]
Table 1: Comparative Binding Affinities at the GABA-B Receptor
| Compound | Type | Expected Ki (µM) |
| 3-Amino-4-(4-methoxyphenyl)butanoic acid | Hypothesized Agonist | ~90 - 180 |
| Baclofen | Agonist (Positive Control) | 6.0[7] |
| Saclofen | Antagonist (Comparator) | 7.8[9] |
Table 2: Comparative Functional Potencies at the GABA-B Receptor
| Assay | Parameter | 3-Amino-4-(4-methoxyphenyl)butanoic acid | Baclofen |
| GTPγS Binding | EC50 (µM) | Expected in the low to mid µM range | ~0.27[1] |
| Electrophysiology (Kir3 Activation) | EC50 (µM) | ~1300 (based on phenibut)[8] | 6.0[8] |
| Calcium Imaging (VGCC Inhibition) | IC50 (µM) | Expected in the µM range | Data-dependent |
Conclusion
By following the experimental workflow outlined in this guide, researchers can systematically confirm the mechanism of action of 3-Amino-4-(4-methoxyphenyl)butanoic acid as a GABA-B receptor agonist. The combination of direct binding assays and functional assessments of downstream signaling events will provide a comprehensive understanding of its pharmacological profile. The comparative data presented here, using the well-characterized compounds baclofen and saclofen, offers a benchmark for evaluating its potency and efficacy. This rigorous approach is essential for advancing the development of novel therapeutics targeting the GABA-B receptor.
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- Torrao, A. S., & Dolphin, A. C. (2002). G-protein-gated potassium channels containing Kir3.2 and Kir3.3 subunits mediate the acute inhibitory effects of opioids on locus ceruleus neurons. The Journal of neuroscience, 22(11), 4328-4334.
- Eaton, M. M., et al. (2017). GABA Type A Receptor Activation in the Allosteric Coagonist Model Framework: Relationship between EC50 and Basal Activity. Molecular pharmacology, 91(5), 424-432.
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A Comparative Guide to the Structure-Activity Relationship of 3-Amino-4-(4-methoxyphenyl)butanoic Acid Analogs as GABA Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3-Amino-4-(4-methoxyphenyl)butanoic acid analogs, focusing on their interaction with the γ-aminobutyric acid (GABA) receptor system. As a senior application scientist, this document is structured to deliver not just data, but actionable insights into the molecular features governing the potency and selectivity of these compounds, grounded in experimental evidence and computational modeling.
Introduction: The Significance of β-Aryl-GABA Analogs in Neuroscience
γ-Aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. The therapeutic modulation of the GABAergic system has led to the development of numerous drugs for conditions such as epilepsy, anxiety, and muscle spasticity. Among the various classes of GABAergic modulators, β-substituted GABA analogs have emerged as a particularly important group. The introduction of a substituent at the β-position of the GABA backbone enhances lipophilicity, facilitating passage across the blood-brain barrier.
A prominent example of a clinically successful β-aryl-GABA analog is baclofen [β-(4-chlorophenyl)-GABA], a selective agonist for the GABAB receptor used primarily as a muscle relaxant[1]. The structure of 3-Amino-4-(4-methoxyphenyl)butanoic acid represents a close analog of such compounds, with the p-methoxyphenyl group at the β-position. Understanding how modifications to this scaffold impact receptor affinity and activity is critical for the rational design of novel therapeutics with improved efficacy and side-effect profiles. This guide will dissect the SAR of this compound class, with a particular focus on their activity at the GABAB receptor.
The GABAB Receptor: A Key Therapeutic Target
The GABAB receptor is a G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory neurotransmission[2][3]. It functions as an obligate heterodimer, composed of GABAB1 and GABAB2 subunits[2][3]. The GABAB1 subunit is responsible for binding endogenous GABA and other orthosteric ligands, while the GABAB2 subunit is crucial for G-protein coupling and signaling[2]. Upon activation, GABAB receptors can inhibit adenylyl cyclase and modulate the activity of inwardly rectifying potassium (Kir3) channels and voltage-gated calcium channels, leading to a reduction in neuronal excitability and neurotransmitter release[2]. The therapeutic potential of targeting the GABAB receptor is vast, with implications for treating substance use disorders, anxiety, and gastroesophageal reflux disease, among others[4][5].
Structure-Activity Relationship of 3-Amino-4-(aryl)butanoic Acid Analogs
The affinity of 3-amino-4-(aryl)butanoic acid analogs for the GABAB receptor is highly dependent on the nature and position of substituents on the aromatic ring, as well as the stereochemistry of the chiral center at the β-position. Computational studies, including molecular docking and molecular dynamics simulations, have provided significant insights into the binding of these ligands to the extracellular domain of the GABAB1 receptor[6].
The Role of the Aryl Substituent
The electronic and steric properties of the substituent on the phenyl ring play a critical role in determining the binding affinity of these analogs for the GABAB receptor. While specific experimental data for a broad series of 3-Amino-4-(4-methoxyphenyl)butanoic acid analogs is limited in the public domain, computational studies on related β-aryl-GABA analogs provide valuable predictive insights.
A recent study employing Rosetta-based molecular docking and GROMACS MD simulations investigated the binding of several (R)-β-aryl-GABA analogs to the human GABAB1 receptor[6]. The findings from this and other related studies allow for the extrapolation of key SAR principles:
-
Electron-donating vs. Electron-withdrawing Groups: The presence of an electron-donating group, such as the methoxy group in 3-Amino-4-(4-methoxyphenyl)butanoic acid, is predicted to be favorable for binding. Computational results suggest that analogs with electron-donating substituents like dimethyl and methoxy at the 3 and 4 positions of the phenyl ring exhibit strong binding affinity[6]. Conversely, the prototypical GABAB agonist, baclofen, possesses an electron-withdrawing chloro group at the para position. This indicates that a simple electronic effect is not the sole determinant of activity, and the overall steric and electronic profile of the substituent is crucial.
-
Substituent Position: The position of the substituent on the phenyl ring significantly influences activity. For β-phenyl-GABA analogs, substitution at the para-position is generally well-tolerated and can enhance potency, as seen with baclofen.
-
Steric Bulk: The size of the substituent can impact how the ligand fits into the binding pocket of the GABAB1 subunit. While a comprehensive experimental series is not available, the favorable binding predicted for the 3,4-dimethylphenyl analog suggests that some degree of steric bulk is tolerated and can even be beneficial[6].
Stereochemistry
The stereochemistry at the β-carbon is a critical determinant of activity for GABAB receptor ligands. For baclofen, the (R)-enantiomer is significantly more potent than the (S)-enantiomer. This stereoselectivity is also observed and predicted for other β-aryl-GABA analogs, including the 3-amino-4-(4-methoxyphenyl)butanoic acid series. The (R)-enantiomers of these analogs consistently show better binding scores in computational models compared to their (S)-counterparts, aligning with the known pharmacology of GABAB receptor agonists[6].
Comparative Binding Data (Computational)
The following table summarizes the predicted binding affinities of several (R)-3-amino-4-(aryl)butanoic acid analogs to the GABAB1 receptor, based on computational studies. These values provide a comparative framework for understanding the influence of aryl substitution.
| Compound | Aryl Substituent | Predicted Binding Affinity (Relative to Baclofen) |
| (R)-Baclofen | 4-chlorophenyl | Baseline |
| (R)-3-Amino-4-phenylbutanoic acid | phenyl | Potentially comparable or slightly lower |
| (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid | 4-methoxyphenyl | Potentially higher |
| (R)-3-Amino-4-(3,4-dimethylphenyl)butanoic acid | 3,4-dimethylphenyl | Potentially higher |
| (R)-3-Amino-4-(3-fluorophenyl)butanoic acid | 3-fluorophenyl | Potentially comparable |
Note: The relative binding affinities are inferred from computational docking and binding free energy calculations and should be confirmed by experimental data.
Experimental Protocols
The evaluation of 3-Amino-4-(4-methoxyphenyl)butanoic acid analogs requires robust and validated experimental procedures for both their synthesis and biological characterization.
Synthesis of 3-Amino-4-(aryl)butanoic Acid Analogs
A general synthetic route to 3-amino-4-(aryl)butanoic acids can be adapted from established methods for preparing β-amino acids. A representative scheme is outlined below:
Scheme 1: Synthesis of 3-Amino-4-(aryl)butanoic Acid Analogs
Caption: Workflow for a GABAB receptor radioligand binding assay.
Step-by-Step Protocol:
-
Incubation: In assay tubes, combine the membrane preparation, [3H]CGP54626 (at a concentration near its Kd), and varying concentrations of the test compound in the binding buffer. For determining non-specific binding, a separate set of tubes will contain a high concentration of GABA instead of the test compound.
-
Equilibration: Incubate the mixture at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Signaling Pathway and Mechanism of Action
The interaction of 3-Amino-4-(4-methoxyphenyl)butanoic acid analogs with the GABAB receptor initiates a cascade of intracellular signaling events that ultimately lead to the modulation of neuronal activity.
Caption: Simplified signaling pathway of GABAB receptor activation.
Upon agonist binding to the GABAB1 subunit, a conformational change is induced in the heterodimer, leading to the activation of the associated Gi/o protein. The activated G-protein dissociates into its Gα and Gβγ subunits, which then modulate downstream effectors:
-
Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels: The Gβγ subunit directly interacts with ion channels. It activates G-protein-coupled inwardly rectifying potassium (Kir3) channels, causing an efflux of K+ ions and hyperpolarization of the neuronal membrane. Simultaneously, it inhibits voltage-gated Ca2+ channels, reducing Ca2+ influx and thereby decreasing the release of neurotransmitters from the presynaptic terminal.
Conclusion and Future Directions
The structure-activity relationship of 3-Amino-4-(4-methoxyphenyl)butanoic acid analogs is a promising area of research for the development of novel GABAB receptor modulators. The key takeaways from this guide are:
-
The β-aryl substituent is a critical determinant of potency, with electronic and steric factors influencing binding affinity.
-
The (R)-stereoisomer is expected to be the more active enantiomer at the GABAB receptor.
-
Computational modeling provides a valuable tool for predicting the binding of new analogs and guiding synthetic efforts.
Future research should focus on the synthesis and experimental validation of a broader range of analogs with diverse substituents on the phenyl ring to build a more comprehensive and quantitative SAR model. This will enable the fine-tuning of ligand properties to achieve desired potency, selectivity, and pharmacokinetic profiles, ultimately leading to the development of next-generation therapeutics for a variety of neurological and psychiatric disorders.
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Meegalla, S. K., Doller, D., et al. (2004). Synthesis and GABA receptor potency of 3-thiomethyl-4-(hetero)aryl-5-amino-1-phenylpyrazoles. Bioorganic & Medicinal Chemistry Letters, 14(19), 4949-4953. [Link]
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Berthelot, P., Vaccher, C., et al. (1991). 3-Thienyl- and 3-furylaminobutyric acids. Synthesis and binding GABAB receptor studies. Journal of Medicinal Chemistry, 34(8), 2557-2560. [Link]
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Comparative Analysis of 3-Amino-4-(4-methoxyphenyl)butanoic Acid and Other GABAergic Modulators: A Guide for Preclinical Research
Introduction: Navigating the Landscape of GABAergic Neuromodulation
The γ-aminobutyric acid (GABA) system, the primary inhibitory network in the mammalian central nervous system (CNS), represents a cornerstone of neuropharmacology. Its modulation offers therapeutic avenues for a spectrum of neurological and psychiatric disorders, from epilepsy and spasticity to anxiety.[1] GABA exerts its influence through two main receptor classes: ionotropic GABA-A receptors, which mediate fast synaptic inhibition, and metabotropic GABA-B receptors, which produce slower, more prolonged inhibitory signals.[1][2]
This guide provides a comparative analysis of 3-Amino-4-(4-methoxyphenyl)butanoic acid , a GABA analogue of emerging research interest, against a panel of well-characterized GABAergic compounds.[3][4] The purpose is to provide a framework for researchers to position this novel compound within the existing pharmacological landscape and to design robust experimental protocols for its characterization.
For this comparison, we have selected three archetypal compounds, each with a distinct mechanism of action that provides a valuable reference point:
-
Baclofen: The prototypical selective GABA-B receptor agonist, widely used as a muscle relaxant.[5][6]
-
Phenibut (β-phenyl-GABA): A close structural analogue of GABA that acts primarily as a GABA-B receptor agonist, with some reported activity at GABA-A receptors at higher concentrations.[7][8] Its structural similarity to our compound of interest makes it a critical comparator.
-
Gabapentin: A GABA analogue that, paradoxically, does not bind to GABA receptors. Instead, its primary mechanism involves binding to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs), thereby reducing excitatory neurotransmitter release.[9][10][11]
This guide will delve into the molecular mechanisms, comparative pharmacodynamics, and in-vivo effects of these compounds, supported by detailed experimental protocols to empower researchers in their drug development endeavors.
Part 1: A Divergence in Molecular Targets and Mechanisms
The biological effects of these compounds are dictated by their primary molecular targets. While all are structurally related to GABA, their binding sites and downstream consequences differ significantly, providing a clear basis for experimental comparison.
Based on its close structural resemblance to Phenibut and Baclofen, it is hypothesized that 3-Amino-4-(4-methoxyphenyl)butanoic acid primarily functions as a GABA-B receptor agonist. The key structural difference—the addition of a para-methoxy group to the phenyl ring—is a classic medicinal chemistry modification intended to alter lipophilicity, metabolic stability, and receptor interaction, which warrants direct experimental validation.
Below is a diagram illustrating the distinct primary molecular targets of our selected compounds.
Caption: Primary molecular targets of selected GABAergic compounds.
Part 2: Quantitative Comparison of Biological Activity
A critical step in characterizing a novel compound is to quantify its interaction with its putative target(s) and compare this to established ligands. This involves determining both binding affinity (how strongly it binds) and functional potency (the concentration required to elicit a biological response).
The table below summarizes known values for our reference compounds and establishes a template for the experimental characterization of 3-Amino-4-(4-methoxyphenyl)butanoic acid.
| Compound | Primary Target | Binding Affinity (Ki / IC50) | Functional Potency (EC50) | Key Biological Effects |
| Baclofen | GABA-B Receptor | ~130 nM (IC50) | ~160 nM | Muscle relaxation, sedation.[5][6][12] |
| Phenibut | GABA-B Receptor | ~92 µM (IC50) | ~130 µM | Anxiolytic, nootropic, sedative.[7][8] |
| GABA-A Receptor | Weak affinity (high µM to mM range) | Weak partial agonist activity | Contributes to sedation at high doses.[7][13] | |
| Gabapentin | VGCC (α2δ-1 subunit) | ~40-100 nM (Ki) | N/A (Binds, doesn't activate) | Anticonvulsant, analgesic for neuropathic pain.[9][11] |
| 3-Amino-4-(4-methoxyphenyl)butanoic acid | GABA-B Receptor (Hypothesized) | To Be Determined | To Be Determined | To Be Determined |
Note: Reported values can vary based on experimental conditions (e.g., tissue preparation, radioligand used, assay buffer).
Part 3: Foundational In-Vitro Experimental Protocols
To validate the hypothesized mechanism of 3-Amino-4-(4-methoxyphenyl)butanoic acid and quantify its activity, two foundational in-vitro assays are indispensable: a radioligand binding assay to measure affinity for the GABA-B receptor and a whole-cell patch-clamp electrophysiology assay to measure functional agonism.
Protocol 1: GABA-B Receptor Radioligand Binding Assay
This protocol is designed to determine the binding affinity (IC50, which can be converted to Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to GABA-B receptors in rat brain membranes.
Causality and Self-Validation:
-
Rationale for Radioligand: [³H]-GABA is used in the presence of a GABA-A selective blocker (like isoguvacine) to specifically label GABA-B sites.[14] This ensures target specificity.
-
Defining Non-Specific Binding: The use of a saturating concentration of an unlabeled, high-affinity GABA-B agonist (e.g., Baclofen) is crucial.[14] This allows for the subtraction of any radioligand signal not due to specific binding to the target receptor, a critical internal control for data validity.
-
Competitive Binding: By testing a range of concentrations of the novel compound, we can generate a dose-response curve to accurately calculate its IC50 value.
Step-by-Step Methodology:
-
Tissue Preparation:
-
Homogenize frozen rat whole brain tissue in 10 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.
-
Resuspend the pellet in fresh buffer and repeat the centrifugation step three times to wash the membranes.
-
Resuspend the final pellet in assay buffer and determine protein concentration using a Bradford or BCA assay.
-
-
Binding Assay:
-
In a 96-well plate, set up triplicate wells for each condition: Total Binding, Non-Specific Binding (NSB), and each concentration of the test compound.
-
Total Binding Wells: Add 50 µL assay buffer, 50 µL of [³H]-GABA (to a final concentration of ~10 nM), 400 µM isoguvacine (to block GABA-A sites), and 100 µL of the membrane preparation (~100-200 µg protein).[14]
-
NSB Wells: Add 50 µL of 100 µM unlabeled Baclofen, 50 µL of [³H]-GABA, isoguvacine, and 100 µL of membrane preparation.
-
Test Compound Wells: Add 50 µL of the test compound (at various concentrations), 50 µL of [³H]-GABA, isoguvacine, and 100 µL of membrane preparation.
-
-
Incubation and Termination:
-
Incubate the plate at 4°C for 20 minutes.
-
Rapidly terminate the reaction by vacuum filtration through GF/B glass fiber filters, followed by three quick washes with ice-cold assay buffer to separate bound from free radioligand.
-
-
Data Acquisition and Analysis:
-
Place filters in scintillation vials with scintillation cocktail.
-
Quantify radioactivity using a liquid scintillation counter.
-
Calculate Specific Binding = Total Binding - NSB.
-
Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50.
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol measures the functional effect of the test compound on GABA-B receptor-activated G-protein-coupled inwardly-rectifying potassium (GIRK) channels in cultured neurons. Agonism at the GABA-B receptor will activate these channels, causing an outward K+ current that can be measured.
Causality and Self-Validation:
-
Rationale for Voltage Clamp: Holding the neuron at a specific membrane potential (e.g., -60 mV) allows for the direct measurement of ionic currents flowing across the membrane.[15]
-
Pharmacological Validation: The application of a known GABA-B agonist (Baclofen) serves as a positive control to ensure the cell expresses functional receptors. The subsequent application of a specific GABA-B antagonist can confirm that the current induced by the test compound is indeed mediated by GABA-B receptors.
-
Internal Solution: The internal pipette solution contains GTP to support G-protein signaling and has a known ionic composition, allowing for precise control of the electrochemical gradients.[15][16]
Caption: Workflow for whole-cell patch-clamp electrophysiology.
Step-by-Step Methodology:
-
Preparation:
-
Use primary cultured hippocampal neurons or a cell line stably expressing GABA-B receptors and GIRK channels.
-
Prepare extracellular solution (ECS) containing (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4.[15]
-
Prepare intracellular solution (ICS) containing (in mM): 120 K-Gluconate, 20 KCl, 10 HEPES, 2 Mg-ATP, 0.2 Na-GTP, 0.1 EGTA, pH 7.2.[16]
-
-
Recording:
-
Place a coverslip with cultured neurons into a recording chamber on an inverted microscope and perfuse with ECS.
-
Using a micromanipulator, approach a single neuron with a glass micropipette (3-5 MΩ resistance) filled with ICS.
-
Apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.
-
Apply a brief pulse of stronger suction to rupture the membrane patch, establishing the "whole-cell" configuration.
-
Clamp the membrane potential at -60 mV and record the baseline current.
-
-
Drug Application:
-
Establish a stable baseline recording for 2-3 minutes.
-
Apply a saturating concentration of Baclofen (e.g., 100 µM) via the perfusion system to confirm receptor expression (positive control).
-
Wash out the drug until the current returns to baseline.
-
Apply increasing concentrations of 3-Amino-4-(4-methoxyphenyl)butanoic acid to generate a dose-response curve. Ensure a full washout between applications.
-
-
Data Analysis:
-
Measure the peak amplitude of the outward current induced by each drug concentration relative to the baseline.
-
Normalize the responses to the maximum response and plot against the log of the drug concentration.
-
Fit the data to a sigmoidal function to determine the EC50 and Hill slope.
-
Part 4: Comparative In-Vivo and Behavioral Profiles
The ultimate test of a novel CNS compound is its effect on behavior. GABAergic compounds typically exhibit a profile of anxiolytic, sedative, and anticonvulsant effects. The specific profile and potency depend on the compound's primary molecular target.
| Effect | Baclofen (GABA-B) | Phenibut (GABA-B > GABA-A) | Gabapentin (VGCC) |
| Anxiolytic | Moderate anxiolytic effects.[5] | Primary effect; used for anxiety and tension.[7][8] | Prescribed off-label for anxiety.[11] |
| Sedative/Hypnotic | Common side effect is sleepiness.[6][17] | Induces sleep; can cause significant sedation.[18] | Common side effect is sleepiness and dizziness.[11][19] |
| Anticonvulsant | Can lower seizure threshold in some cases. | Has shown some anticonvulsant activity.[7] | Primary use; effective against partial seizures.[9][19] |
| Muscle Relaxant | Primary therapeutic use for spasticity.[6][17] | Some muscle relaxant properties. | Not a primary effect. |
| Nootropic | Not typically associated with cognitive enhancement. | Marketed for nootropic (cognition-enhancing) effects.[7][20] | Can cause memory loss as a side effect.[19] |
Protocol 3: The Elevated Plus Maze (EPM) for Anxiolytic Activity
The EPM is a standard preclinical assay for assessing anxiety-like behavior in rodents. It leverages the animal's natural aversion to open, elevated spaces. Anxiolytic compounds increase the proportion of time spent in the open arms.
Causality and Self-Validation:
-
Ethological Basis: The test relies on an innate, unconditioned fear response, making it a reliable measure of anxiety.
-
Control Groups: A vehicle-treated control group is essential to establish baseline behavior. A positive control group treated with a known anxiolytic (e.g., diazepam or Phenibut) validates the sensitivity of the assay.
-
Locomotor Activity: It is critical to measure the total number of arm entries. A decrease in total entries could indicate sedation rather than a specific anxiolytic effect, which would be a confounding factor. This distinguishes true anxiolysis from general motor depression.
Caption: Decision workflow for the Elevated Plus Maze assay.
Step-by-Step Methodology:
-
Apparatus: A plus-shaped maze raised from the floor, with two opposing arms open and two enclosed by walls.
-
Acclimation: Bring animals to the testing room at least 1 hour before the experiment to acclimate. The room should be dimly lit and quiet.
-
Dosing: Administer the test compound (e.g., 3-Amino-4-(4-methoxyphenyl)butanoic acid at various doses), vehicle, or a positive control (e.g., Phenibut) via the appropriate route (e.g., intraperitoneal injection) 30-60 minutes prior to testing.
-
Testing:
-
Place a single mouse onto the central platform of the maze, facing one of the open arms.
-
Immediately start a video recording and leave the room.
-
Allow the mouse to explore the maze for 5 minutes.
-
-
Data Analysis:
-
Use automated video-tracking software (or manual scoring) to quantify:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into open arms.
-
Number of entries into closed arms.
-
-
Calculate the percentage of time spent in the open arms [(Time in Open / (Time in Open + Time in Closed)) * 100] and the percentage of open arm entries [(Open Entries / Total Entries) * 100].
-
Compare the results between treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). An increase in the percentage of time or entries in the open arms, without a significant change in total arm entries, is indicative of an anxiolytic effect.
-
Part 5: Synthesis and Future Directions
This guide establishes a comparative framework for the preclinical evaluation of 3-Amino-4-(4-methoxyphenyl)butanoic acid. It stands apart from its structural relatives, Phenibut and Baclofen, through the addition of a methoxy group, and is mechanistically distinct from Gabapentin.
Summary of Comparative Profiles:
-
Mechanism: The primary hypothesis is that our compound of interest is a GABA-B agonist, similar to Baclofen and Phenibut, but distinct from the VGCC-targeting Gabapentin.
-
Expected In-Vitro Profile: If the hypothesis holds, it should compete for GABA-B receptor binding and elicit GIRK currents in electrophysiological recordings. Its affinity and potency relative to Phenibut will be a key finding, illuminating the role of the methoxy substitution.
-
Expected In-Vivo Profile: Its behavioral effects are likely to be primarily anxiolytic and sedative, mirroring Phenibut. Direct comparison in assays like the EPM and rotarod (for motor coordination) will be crucial to determine its therapeutic window and side-effect profile.
Future Research: A comprehensive characterization should extend beyond these initial assays to include:
-
Pharmacokinetic studies: To determine blood-brain barrier penetration and half-life.
-
Off-target screening: To assess binding to a wider panel of CNS receptors.
-
Additional behavioral models: To investigate effects on depression (forced swim test), cognition (novel object recognition), and neuropathic pain (von Frey test).
By systematically applying the principles and protocols outlined in this guide, researchers can effectively elucidate the pharmacological profile of 3-Amino-4-(4-methoxyphenyl)butanoic acid and determine its potential as a novel therapeutic agent within the well-established but ever-evolving field of GABAergic modulation.
References
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Validation of 3-Amino-4-(4-methoxyphenyl)butanoic Acid as a Research Tool: A Comparative Guide for Neuroscientists
For researchers in neuroscience and drug development, the precise modulation of neurotransmitter systems is paramount for dissecting complex neural circuits and identifying novel therapeutic targets. The γ-aminobutyric acid (GABA) system, the primary inhibitory network in the central nervous system (CNS), is a frequent focus of such investigations. Specifically, the GABA-B receptor, a metabotropic G-protein coupled receptor (GPCR), plays a crucial role in regulating neuronal excitability and synaptic transmission.[1][2] The validation of novel ligands for this receptor is a critical step in advancing our understanding of its physiological and pathological roles.
This guide provides an in-depth technical comparison to validate 3-Amino-4-(4-methoxyphenyl)butanoic acid as a research tool. While direct experimental data on this specific compound is emerging, its structural similarity to known GABA-B receptor agonists, such as Phenibut (β-phenyl-γ-aminobutyric acid), suggests its potential as a modulator of this system.[3][4] We will objectively compare its hypothesized performance with established research tools, providing the necessary experimental frameworks for its validation.
The GABA-B Receptor Signaling Pathway
GABA-B receptors are heterodimers of GABA-B1 and GABA-B2 subunits and are located on both presynaptic and postsynaptic membranes.[1] Their activation leads to a cascade of inhibitory signals. Presynaptically, GABA-B receptor activation inhibits the opening of voltage-gated calcium channels (CaV), reducing neurotransmitter release. Postsynaptically, it activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and a decreased likelihood of action potential firing.[5]
Caption: GABA-B receptor signaling pathway.
Comparative Analysis of GABA-B Receptor Modulators
To validate 3-Amino-4-(4-methoxyphenyl)butanoic acid, its performance should be benchmarked against well-characterized compounds. This section compares its hypothesized profile with established GABA-B receptor agonists and a potent antagonist.
| Compound | Class | Potency | Selectivity | Key Research Applications |
| 3-Amino-4-(4-methoxyphenyl)butanoic acid | Hypothesized Agonist | To be determined | To be determined | Potential for studying anxiety, depression, and synaptic plasticity.[6][7] |
| Baclofen | Agonist | EC50 = 1.25 µM (for depression of striatal synaptic potentials)[8] | Selective for GABA-B | Standard for studying GABA-B function, spasticity, and addiction models.[2][9][10] |
| SKF-97541 | Agonist | EC50 = 92 nM (for depression of striatal synaptic potentials)[11]; EC50 = 50 nM (for hyperpolarization in septal neurones)[12] | Highly Potent and Selective for GABA-B | Investigating drug addiction, sedative effects, and antiepileptic activity.[13][14] |
| Phenibut | Agonist | Lower potency than Baclofen | Primarily GABA-B, some GABA-A activity at high concentrations | Studying anxiety, cognition, and sleep; crosses the blood-brain barrier readily.[3][4][15] |
| CGP-55845 | Antagonist | IC50 = 6 nM[16] | Potent and Selective for GABA-B | Blocking GABA-B receptor activity to study its role in neurological disorders and synaptic plasticity.[17][18][19][20] |
Experimental Validation Protocols
The following protocols provide a framework for characterizing the activity of 3-Amino-4-(4-methoxyphenyl)butanoic acid and comparing it to the established modulators.
In Vitro Receptor Binding Assay
This experiment determines the binding affinity of the test compound to the GABA-B receptor.
Objective: To determine the dissociation constant (Kd) or inhibition constant (Ki) of 3-Amino-4-(4-methoxyphenyl)butanoic acid for the GABA-B receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing human GABA-B1 and GABA-B2 subunits.
-
Radioligand Binding: Use a known high-affinity GABA-B receptor radioligand (e.g., [³H]-CGP54626).
-
Competition Assay: Incubate the membranes with the radioligand and increasing concentrations of the unlabeled test compound (3-Amino-4-(4-methoxyphenyl)butanoic acid) and comparator compounds (Baclofen, SKF-97541).
-
Detection: Separate bound from free radioligand by rapid filtration and quantify the bound radioactivity using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50, which can be converted to a Ki value.
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A Comparative Guide for the Scientific Professional: 3-Amino-4-(4-methoxyphenyl)butanoic acid and Phenibut
Disclaimer: This guide is intended for an audience of researchers, scientists, and drug development professionals. The information provided is for research purposes only. Phenibut is not an approved drug in the United States and its use in dietary supplements, food, or medicine is unlawful.[1]
Executive Summary
This document provides a detailed comparative framework for two structural analogs of γ-aminobutyric acid (GABA): the well-characterized anxiolytic and nootropic agent, Phenibut, and the lesser-known compound, 3-Amino-4-(4-methoxyphenyl)butanoic acid. While both molecules share a core GABAergic scaffold, the substitution of a methoxy group on the phenyl ring of the latter suggests a potentially distinct pharmacological profile. This guide synthesizes the known pharmacology of Phenibut and addresses the current data gap for 3-Amino-4-(4-methoxyphenyl)butanoic acid by providing comprehensive, step-by-step experimental protocols to enable a thorough comparative analysis. We aim to equip researchers with the foundational knowledge and practical methodologies required to investigate these compounds' mechanisms of action, efficacy, and potential therapeutic applications.
Introduction: The Rationale for Comparison
GABA is the principal inhibitory neurotransmitter in the central nervous system (CNS), and its modulation is a cornerstone of treatment for anxiety, insomnia, and other neurological disorders.[2] Phenibut (4-Amino-3-phenylbutanoic acid), a derivative of GABA, was developed in the 1960s in the Soviet Union and is noted for its anxiolytic and cognition-enhancing effects.[3][4] Its clinical efficacy is attributed to its ability to cross the blood-brain barrier, a feat the parent molecule, GABA, cannot readily achieve.[5][6]
3-Amino-4-(4-methoxyphenyl)butanoic acid emerges as a compound of interest due to its close structural resemblance to Phenibut. The key distinction is the presence of a methoxy group at the para-position of the phenyl ring.[7][8] In medicinal chemistry, such a modification can significantly alter a compound's pharmacokinetic and pharmacodynamic properties, including its metabolic stability, lipophilicity, and receptor binding affinity. While commercial suppliers suggest its potential as a GABA receptor modulator for research into anxiety and mood disorders, there is a notable absence of published experimental data to substantiate these claims.[9] This guide provides the necessary tools to bridge this knowledge gap.
Molecular Structures and Physicochemical Properties
The seemingly minor structural difference between these two compounds can have profound pharmacological consequences.
| Property | 3-Amino-4-(4-methoxyphenyl)butanoic acid | Phenibut (4-Amino-3-phenylbutanoic acid) |
| IUPAC Name | 3-amino-4-(4-methoxyphenyl)butanoic acid[7][8] | 4-amino-3-phenylbutanoic acid[10] |
| Molecular Formula | C11H15NO3[7][8] | C10H13NO2[10] |
| Molecular Weight | 209.24 g/mol [7][8] | 179.22 g/mol [1] |
| Key Structural Difference | Methoxy (-OCH3) group on the phenyl ring | Unsubstituted phenyl ring |
The methoxy group is an electron-donating group that can influence the molecule's polarity and its interaction with metabolic enzymes and target receptors.
Known vs. Putative Pharmacological Mechanisms
Phenibut's mechanism of action is multifaceted. It is a full agonist of the GABA-B receptor, similar to baclofen, although with a lower affinity.[1] It also functions as a gabapentinoid by binding to and blocking the α2δ subunit of voltage-dependent calcium channels.[1] There is also evidence to suggest it may stimulate dopamine receptors.[3][4]
The pharmacological profile of 3-Amino-4-(4-methoxyphenyl)butanoic acid is largely uncharacterized. Based on its structural similarity to Phenibut, it is hypothesized to interact with GABA receptors. However, the nature of this interaction (agonist vs. antagonist), its affinity, and its selectivity for GABA-A versus GABA-B receptors remain to be experimentally determined.
Visualizing the Potential Interaction at the GABAergic Synapse
Caption: Putative sites of action for Phenibut and its methoxy analog at a GABAergic synapse.
Generating Comparative Data: Essential Experimental Protocols
To objectively compare these two compounds, a series of standardized in vitro and in vivo experiments are necessary. The following protocols are provided as a guide for researchers.
In Vitro Characterization: GABA-B Receptor Binding Affinity
A radioligand binding assay is the gold standard for determining the affinity of a compound for a specific receptor. This protocol outlines the steps to determine the Ki (inhibition constant) for both compounds at the GABA-B receptor.
Caption: A step-by-step workflow for determining GABA-B receptor binding affinity.
-
Membrane Preparation:
-
Homogenize fresh or previously frozen rat cortical tissue in 10-20 volumes of ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Collect the supernatant and centrifuge at 20,000-40,000 x g for 20 minutes at 4°C.
-
Wash the resulting pellet by resuspending in fresh buffer and repeating the centrifugation. This step is crucial to remove endogenous GABA.[4] Repeat this wash step at least three times.
-
Resuspend the final pellet in a known volume of buffer and determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Radioligand Binding Assay:
-
In a 96-well plate, set up the assay in a final volume of 250 µL.
-
Total Binding Wells: Add membrane preparation (50-120 µg protein), a selective GABA-B radioligand (e.g., -Baclofen) at a concentration near its Kd, and assay buffer.
-
Non-specific Binding Wells: Add membrane preparation, radioligand, and a high concentration of an unlabeled GABA-B agonist (e.g., 100 µM baclofen) to saturate the receptors.
-
Test Compound Wells: Add membrane preparation, radioligand, and varying concentrations of Phenibut or 3-Amino-4-(4-methoxyphenyl)butanoic acid.
-
Incubate the plate, often with gentle agitation, for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to reach equilibrium.
-
-
Assay Termination and Analysis:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the bound radioligand (on the filter) from the unbound (in the filtrate).
-
Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
Calculate the IC50 (the concentration of the test compound that inhibits 50% of specific binding) and then convert this to the Ki using the Cheng-Prusoff equation.
-
In Vivo Assessment: Anxiolytic Activity via the Elevated Plus Maze (EPM)
The EPM is a widely validated behavioral assay used to screen for anxiolytic or anxiogenic effects of drugs in rodents.[1][5][6][11]
Caption: The procedural flow for conducting anxiolytic testing using the Elevated Plus Maze.
-
Apparatus and Environment:
-
Procedure:
-
Habituate the animals (mice or rats) to the testing room for at least 45-60 minutes before the experiment begins.[1][3][5]
-
Administer the test compounds (Phenibut, 3-Amino-4-(4-methoxyphenyl)butanoic acid), a vehicle control, and a positive control (e.g., diazepam) at a set time before testing (e.g., 30 minutes for intraperitoneal injection).
-
Place the animal in the center of the maze, facing one of the open arms.[5]
-
Allow the animal to explore the maze freely for a 5-minute session.[1][11]
-
Record the session using an overhead video camera and tracking software.
-
-
Data Analysis:
-
The primary measures of anxiety are the percentage of time spent in the open arms and the percentage of entries into the open arms. An increase in these parameters suggests an anxiolytic effect.
-
Ethological measures such as head dips and stretched-attend postures can also be scored.
-
Total distance traveled is a critical measure of general locomotor activity to ensure that the effects on open arm exploration are not due to sedation or hyperactivity.
-
Clean the maze thoroughly between each animal to remove olfactory cues.[3][5]
-
Anticipated Outcomes and Discussion
Based on the structural modification, several hypotheses can be formulated for experimental validation:
-
Pharmacokinetics: The methoxy group may increase lipophilicity, potentially enhancing blood-brain barrier penetration. Conversely, it could also provide a site for first-pass metabolism, altering the compound's bioavailability and half-life.
-
Pharmacodynamics: The electronic properties of the methoxy-substituted phenyl ring could alter the binding affinity and/or efficacy at the GABA-B receptor compared to Phenibut. It may also change the compound's activity at the α2δ calcium channel subunit or other potential targets.
-
Behavioral Effects: Should the methoxy analog prove to be a more potent or selective GABA-B agonist, it might exhibit greater anxiolytic or sedative effects at lower doses than Phenibut. Conversely, if it acts as an antagonist or has off-target effects, its behavioral profile could be entirely different.
The lack of existing data on 3-Amino-4-(4-methoxyphenyl)butanoic acid underscores a clear opportunity for novel research. The protocols detailed in this guide provide a robust framework for a direct, head-to-head comparison with Phenibut, enabling the scientific community to elucidate its pharmacological profile and assess its potential as a research tool or therapeutic lead.
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A Guide to Investigating the In Vitro and In Vivo Correlation of 3-Amino-4-(4-methoxyphenyl)butanoic Acid Activity: A Comparative Approach
For researchers, scientists, and drug development professionals, establishing a robust in vitro-in vivo correlation (IVIVC) is a cornerstone of preclinical research, particularly for novel chemical entities targeting the central nervous system (CNS). This guide provides a comprehensive framework for investigating the activity of 3-Amino-4-(4-methoxyphenyl)butanoic acid , a GABAergic compound of interest, by drawing comparisons with the well-characterized GABA-B receptor agonists, phenibut and baclofen. Due to the limited publicly available data on 3-Amino-4-(4-methoxyphenyl)butanoic acid, this document serves as a detailed roadmap for its systematic evaluation.
Introduction: The IVIVC Challenge in GABAergic Drug Discovery
The journey of a CNS drug candidate from benchtop to clinical application is fraught with challenges, a primary one being the translation of in vitro activity to in vivo efficacy. Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian brain, and its receptors are crucial targets for treating anxiety, spasticity, and other neurological disorders. While in vitro assays provide valuable insights into a compound's affinity and functional potency at a specific receptor, they do not fully recapitulate the complexities of a living system, including absorption, distribution, metabolism, and excretion (ADME) properties, as well as blood-brain barrier penetration.
This guide focuses on a proposed investigational plan for 3-Amino-4-(4-methoxyphenyl)butanoic acid, a structural analog of GABA. By comparing its hypothetical profile with established data for phenibut (4-Amino-3-phenylbutanoic acid) and baclofen, we can outline a rigorous scientific approach to elucidate its therapeutic potential.[1][2] Phenibut, a neuropsychotropic drug developed in Russia, is known for its anxiolytic and nootropic effects, primarily acting as a GABA-B receptor agonist.[3] Baclofen is a well-established muscle relaxant that also acts as a selective GABA-B receptor agonist.[4]
The Molecular Target: GABA-B Receptor Signaling
Understanding the mechanism of action is fundamental. The primary target for the compounds discussed is the GABA-B receptor, a G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory neurotransmission.[5][6]
Upon agonist binding, the GABA-B receptor activates inhibitory G-proteins (Gi/o), leading to downstream effects such as the inhibition of adenylyl cyclase and the modulation of ion channels.[5][6] This cascade ultimately results in a dampening of neuronal excitability.
Caption: GABA-B Receptor Signaling Pathway.
Proposed Experimental Workflow for IVIVC
To establish a clear correlation between the in vitro and in vivo activity of 3-Amino-4-(4-methoxyphenyl)butanoic acid, a multi-step experimental approach is proposed. This workflow will systematically characterize the compound's pharmacological and pharmacokinetic profile, using phenibut and baclofen as benchmarks.
Caption: Proposed Experimental Workflow for IVIVC.
Comparative Data: A Side-by-Side Look at GABA-B Agonists
The following tables summarize the known in vitro and in vivo data for phenibut and baclofen. The corresponding data for 3-Amino-4-(4-methoxyphenyl)butanoic acid are presented as "To Be Determined" (TBD), highlighting the objectives of the proposed investigation.
Table 1: In Vitro Comparative Profile
| Parameter | 3-Amino-4-(4-methoxyphenyl)butanoic acid | Phenibut | Baclofen |
| Target | GABA-B Receptor | GABA-B Receptor | GABA-B Receptor |
| Receptor Binding Affinity (Ki) | TBD | Racemic: 177 µM; (R)-phenibut: 92 µM[7] | Racemic: 6 µM[7] |
| Functional Potency (EC50) in [35S]GTPγS assay | TBD | Functionally active agonist[8] | ~0.27 µM (in rat VTA slices)[8][9] |
| Efficacy (Emax) in [35S]GTPγS assay | TBD | Full agonist[8] | Full agonist[9] |
Table 2: In Vivo Comparative Profile (Rodent Models)
| Parameter | 3-Amino-4-(4-methoxyphenyl)butanoic acid | Phenibut | Baclofen |
| Anxiolytic Effective Dose | TBD | 10-25 mg/kg (i.p.) in mice[10] | 2 mg/kg (i.p.) in mice[11] |
| Oral Bioavailability | TBD | ≥63% (in humans)[12] | 70-85% (in humans)[4] |
| Time to Peak Plasma Concentration (Tmax) - Oral | TBD | ~3 hours (in humans)[13] | ~2-3 hours (in humans)[4] |
| Elimination Half-life (t½) - Oral | TBD | 5.3 hours (in humans)[1][12] | 3.4-4.1 hours (in rats) |
| Brain Penetration | TBD | Yes, crosses the blood-brain barrier[5][13] | Limited, subject to efflux transporters[4] |
Detailed Experimental Protocols
To ensure scientific rigor and reproducibility, the following detailed protocols are provided for the key experiments outlined in the workflow.
In Vitro Protocol: GABA-B Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of 3-Amino-4-(4-methoxyphenyl)butanoic acid for the GABA-B receptor.
Materials:
-
Rat brain cortex membranes
-
[3H]-CGP54626 (radioligand)
-
Test compounds (3-Amino-4-(4-methoxyphenyl)butanoic acid, phenibut, baclofen)
-
Unlabeled GABA (for non-specific binding determination)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2.5 mM CaCl2)
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brain cortices in ice-cold buffer and centrifuge to pellet the membranes. Wash the membranes multiple times to remove endogenous GABA.
-
Assay Setup: In a 96-well plate, add the membrane preparation, [3H]-CGP54626 at a concentration near its Kd, and varying concentrations of the test compound.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Termination: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) and calculate the Ki using the Cheng-Prusoff equation.
In Vitro Protocol: [35S]GTPγS Functional Assay
Objective: To determine the functional potency (EC50) and efficacy (Emax) of 3-Amino-4-(4-methoxyphenyl)butanoic acid as a GABA-B receptor agonist.
Materials:
-
Cell membranes expressing GABA-B receptors (e.g., from CHO or HEK cells)
-
[35S]GTPγS (radioligand)
-
Test compounds (3-Amino-4-(4-methoxyphenyl)butanoic acid, phenibut, baclofen)
-
GDP
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl2)
-
Scintillation proximity assay (SPA) beads (optional)
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, GDP, and varying concentrations of the test compound.
-
Pre-incubation: Incubate for a short period to allow the compound to bind to the receptors.
-
Initiation: Add [35S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Termination and Detection:
-
Filtration Method: Terminate the reaction by rapid filtration and quantify the radioactivity on the filters.
-
SPA Method: Add SPA beads and incubate further to allow proximity-based signal generation, then measure using a suitable counter.
-
-
Data Analysis: Plot the stimulated binding against the log concentration of the agonist to determine the EC50 and Emax values.
In Vivo Protocol: Elevated Plus Maze (EPM) Test
Objective: To assess the anxiolytic-like effects of 3-Amino-4-(4-methoxyphenyl)butanoic acid in rodents.
Materials:
-
Elevated plus maze apparatus (two open arms and two closed arms)
-
Rodents (e.g., male Wistar rats or C57BL/6 mice)
-
Test compounds (3-Amino-4-(4-methoxyphenyl)butanoic acid, phenibut, baclofen) dissolved in a suitable vehicle
-
Video tracking software
Procedure:
-
Acclimation: Allow the animals to acclimate to the testing room for at least 60 minutes before the experiment.
-
Drug Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal or oral) at a predetermined time before the test (e.g., 30-60 minutes).
-
Test Procedure:
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a fixed period (e.g., 5 minutes).
-
Record the session using a video camera mounted above the maze.
-
-
Behavioral Scoring: Use video tracking software to score the following parameters:
-
Time spent in the open arms
-
Number of entries into the open arms
-
Time spent in the closed arms
-
Number of entries into the closed arms
-
Total distance traveled (as a measure of general locomotor activity)
-
-
Data Analysis: Compare the behavioral parameters between the different treatment groups. An increase in the time spent and/or entries into the open arms is indicative of an anxiolytic-like effect.
Conclusion: Charting a Path Forward
The successful development of novel CNS therapeutics hinges on a thorough understanding of their in vitro and in vivo properties and the correlation between them. This guide has outlined a comprehensive and scientifically rigorous approach to investigate the activity of 3-Amino-4-(4-methoxyphenyl)butanoic acid. By leveraging comparative data from the well-established GABA-B agonists, phenibut and baclofen, and employing detailed, validated experimental protocols, researchers can systematically build a robust data package for this promising compound. The proposed workflow will not only elucidate its mechanism of action and therapeutic potential but also provide critical insights for its further preclinical and clinical development.
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Safety Operating Guide
A Procedural Guide to the Safe Disposal of 3-Amino-4-(4-methoxyphenyl)butanoic Acid
This guide provides comprehensive, step-by-step procedures for the proper disposal of 3-Amino-4-(4-methoxyphenyl)butanoic acid, a compound frequently utilized in pharmaceutical research and drug development. Adherence to these protocols is essential for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. The information herein is designed for researchers, scientists, and drug development professionals and should be used to supplement, not replace, your institution's specific Environmental Health and Safety (EHS) guidelines.
Foundational Principle: Hazard-Based Waste Management
The entire disposal process is predicated on a thorough understanding of the compound's potential hazards. 3-Amino-4-(4-methoxyphenyl)butanoic acid is classified under the Globally Harmonized System (GHS) as a hazardous substance. The causality for treating this compound as hazardous waste stems from its inherent chemical properties and potential health effects, which dictate the need for controlled disposal to prevent harm to personnel and the environment.[1][2][3]
Improper disposal, such as drain disposal, can introduce active pharmaceutical ingredients (APIs) and their precursors into aquatic systems, potentially harming wildlife and contributing to broader ecological challenges.[4][5] Therefore, all waste streams containing this compound must be managed through a designated hazardous waste program.
Table 1: Hazard Profile and Handling Recommendations
| Hazard Classification | GHS Statement | Rationale & Procedural Implications |
|---|---|---|
| Skin Irritation | H315: Causes skin irritation[1][2][3] | Direct contact can cause inflammation. This necessitates the use of chemical-resistant gloves and a lab coat during handling and disposal. All contaminated personal protective equipment (PPE) must also be disposed of as hazardous waste. |
| Eye Irritation | H319: Causes serious eye irritation[1][2][3] | The compound can cause significant eye damage upon contact. Goggles or a face shield are mandatory. In case of contact, an eyewash station must be immediately accessible. |
| Respiratory Irritation | H335: May cause respiratory irritation[1][2] | Inhalation of the powdered form can irritate the respiratory tract. All handling and weighing of the solid should be performed in a certified chemical fume hood to prevent aerosolization.[6][7] |
| Chemical Incompatibility | Materials to Avoid | Reacts with strong oxidizing agents and strong acids.[6] Waste must be segregated to prevent dangerous chemical reactions within the waste container. |
| Decomposition | Hazardous Decomposition Products | Thermal decomposition can produce toxic oxides of carbon (CO, CO₂) and nitrogen (NOx).[6] This informs the choice of ultimate disposal methods, favoring controlled, high-temperature incineration by a licensed facility.[8][9] |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of 3-Amino-4-(4-methoxyphenyl)butanoic acid is a multi-step process governed by the "cradle-to-grave" principle of the Resource Conservation and Recovery Act (RCRA) in the United States.[10] This ensures the waste is managed safely from the point of generation to its final disposal.
Step 1: Waste Segregation and Collection
This is the most critical step performed in the laboratory. Cross-contamination of waste streams can create hazardous reactions and complicate the disposal process.
-
Solid Waste:
-
Collect unadulterated, excess, or expired 3-Amino-4-(4-methoxyphenyl)butanoic acid powder in a dedicated, sealable waste container.
-
This container must be made of a chemically compatible material (e.g., high-density polyethylene, HDPE).
-
Also, collect any materials heavily contaminated with the solid, such as weigh boats, contaminated filter paper, or paper towels used for cleaning up minor spills.[11]
-
-
Liquid Waste:
-
If the compound is in a solution, collect it in a dedicated liquid waste container (carboy).
-
Do not mix this waste with other solvent streams (e.g., halogenated vs. non-halogenated) unless your institution's EHS guidelines specifically permit it.
-
Aqueous solutions containing this compound must not be poured down the drain.[1][7]
-
-
Contaminated Labware (Sharps and Non-Sharps):
-
Non-Sharps: Disposable labware such as pipette tips, gloves, and vials should be collected in a lined, designated solid waste container.[5]
-
Sharps: Needles, syringes, or contaminated glassware must be placed in a rigid, puncture-resistant sharps container specifically designated for chemically contaminated sharps.
-
Step 2: Proper Labeling and Container Management
Regulatory compliance and safety depend on accurate labeling. Each waste container must be clearly marked.
-
Attach a "Hazardous Waste" label to the container as soon as the first drop or gram of waste is added.
-
Clearly write the full chemical name: "3-Amino-4-(4-methoxyphenyl)butanoic acid" and list any other components (e.g., solvents) with their approximate percentages.
-
Indicate the relevant hazards (e.g., "Irritant").
-
Keep the container sealed at all times, except when adding waste. This prevents the release of vapors and protects against spills.[1]
Step 3: On-Site Storage (Satellite Accumulation Area)
Designate a specific location in the lab, known as a Satellite Accumulation Area (SAA), for the temporary storage of hazardous waste containers.[12]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Store the waste container in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
-
Do not accumulate more than 55 gallons of hazardous waste in your SAA.
Step 4: Final Disposal via Professional Services
Laboratory personnel should never attempt to treat or dispose of this chemical on their own.
-
Contact EHS: Once the waste container is full, or if you are ceasing work with the chemical, contact your institution's Environmental Health and Safety (EHS) department to request a waste pickup.[12]
-
Licensed Contractor: The EHS department will coordinate with a licensed and approved hazardous waste disposal contractor. These contractors are equipped to transport the waste and ensure its final disposal in a manner compliant with all federal, state, and local regulations.[11][12] The most common final disposal method for this type of organic chemical waste is high-temperature incineration.[8][9]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for segregating and handling waste streams containing 3-Amino-4-(4-methoxyphenyl)butanoic acid.
Caption: Decision workflow for proper segregation and disposal of waste.
Emergency Protocol: Spill Management
In the event of a spill, prompt and correct action is crucial to mitigate exposure and prevent environmental contamination.
-
Alert & Evacuate: Immediately alert colleagues in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Don PPE: Before addressing the spill, put on appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles.
-
Containment: For liquid spills, use an inert absorbent material like sand, vermiculite, or a commercial chemical spill kit to dike the spill and prevent it from spreading.[3]
-
Clean-Up:
-
For solid spills, carefully sweep up the material to avoid raising dust.[6] Use a scoop and place the material into the designated solid hazardous waste container.
-
For liquid spills, once absorbed, scoop the absorbent material into the solid hazardous waste container.
-
-
Decontaminate: Wipe the spill area with a suitable solvent (consult your institution's procedures) and paper towels. Place all cleaning materials into the hazardous waste container.
-
Report: Report the incident to your laboratory supervisor and EHS department, as per your institution's policy.
By systematically following these procedures, laboratory professionals can ensure the safe and compliant disposal of 3-Amino-4-(4-methoxyphenyl)butanoic acid, upholding their commitment to personal safety, regulatory standards, and environmental stewardship.
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A Senior Application Scientist's Guide to Personal Protective Equipment for 3-Amino-4-(4-methoxyphenyl)butanoic acid
This document serves as an essential guide for the safe handling of 3-Amino-4-(4-methoxyphenyl)butanoic acid in a laboratory setting. As researchers and drug development professionals, our primary responsibility extends beyond achieving scientific breakthroughs to ensuring a safe environment for ourselves and our colleagues. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to make informed safety decisions.
Hazard Assessment: Understanding the Compound
3-Amino-4-(4-methoxyphenyl)butanoic acid is an amino acid derivative often supplied as a lyophilized or crystalline powder.[1] While specific toxicological data for this exact molecule is not extensively documented, a thorough risk assessment can be conducted by examining its structural components and the information available for similar chemical classes.[2]
-
Physical Form: As a powder, the primary risk is the generation of airborne dust during handling, which can be easily inhaled.[3][4]
-
Chemical Structure: It is an aromatic amino acid. Aromatic amines, as a class, can be readily absorbed through the skin and may pose health hazards upon exposure.[5] The butanoic acid moiety suggests potential for irritation. Related butanoic acid compounds are classified as corrosive and can cause skin and eye burns.[6][7]
Based on available Safety Data Sheets (SDS) for this compound and its derivatives, the following potential hazards have been identified.
| Hazard Type | Description | Potential Health Effects | Citations |
| Inhalation | May be harmful if inhaled. | May cause respiratory tract irritation. | [2][8] |
| Skin Contact | May cause irritation upon contact. | Avoid contact with skin. | [2][9] |
| Eye Contact | May cause irritation. | Avoid contact with eyes. | [2][9] |
| Ingestion | May be harmful if swallowed. | Harmful if swallowed. | [6] |
Given the lack of comprehensive toxicity data, the compound must be handled with the assumption that it is potentially hazardous. A conservative approach to PPE is therefore mandatory.
The Core of Protection: A Multi-Layered PPE Strategy
Effective protection is not about a single piece of equipment, but a comprehensive system tailored to the specific task. Engineering controls, such as fume hoods, are the first line of defense. PPE is the critical barrier that protects you when these controls are not sufficient or during potential accidental exposure.[10][11]
Task-Specific PPE Requirements
The level of PPE required changes based on the physical form of the chemical and the procedure being performed.
| Laboratory Task | Minimum Required PPE |
| Transporting Container | Lab Coat, Safety Glasses, Nitrile Gloves |
| Weighing Solid Powder | Engineering Control (Fume Hood or Ventilated Balance Enclosure), Lab Coat, Safety Goggles, Nitrile Gloves. Consider an N95 respirator if significant dust is anticipated. |
| Preparing Solutions | Engineering Control (Fume Hood), Lab Coat, Safety Goggles, Nitrile Gloves. A face shield may be required if splashing is a risk. |
| Running Reactions | Engineering Control (Fume Hood), Lab Coat, Safety Goggles, Nitrile Gloves. |
| Handling Waste | Lab Coat, Safety Goggles, Nitrile Gloves. |
Detailed PPE Specifications
-
Eye and Face Protection : Standard safety glasses are insufficient. Chemical splash goggles that provide a seal around the eyes are required when handling the compound in any form.[10] A full-face shield should be worn over goggles during procedures with a high risk of splashing, such as when dissolving the powder or performing extractions.[4]
-
Skin and Body Protection : A flame-resistant lab coat, fully buttoned, is mandatory to protect skin and clothing.[12] Ensure clothing covers the legs; open-toed shoes are never permissible in a laboratory setting.[3]
-
Hand Protection : Nitrile gloves are the standard recommendation for incidental contact.[12] Always check the manufacturer's specifications for compatibility with any solvents being used. If handling highly concentrated solutions or for prolonged periods, consider heavier-duty gloves or double-gloving. Gloves should be removed and replaced immediately if contaminated.
-
Respiratory Protection : A standard surgical mask does not protect against fine chemical dust. When weighing the solid compound or whenever aerosolization is possible, work must be performed within a certified chemical fume hood or a ventilated balance enclosure.[12] If these controls are unavailable or insufficient, a NIOSH-approved N95 particulate respirator is necessary to prevent inhalation of the powder.[4]
Operational Plans: From Receipt to Disposal
Trust in a safety protocol is built on clear, repeatable, and logical procedures. The following workflows provide step-by-step guidance for common laboratory operations involving 3-Amino-4-(4-methoxyphenyl)butanoic acid.
Workflow: Handling Solid Powder (Weighing)
This procedure is designed to minimize dust generation and inhalation risk.
-
Preparation : Don all required PPE (lab coat, goggles, nitrile gloves) before entering the designated weighing area.
-
Verify Engineering Controls : Ensure the chemical fume hood or ventilated enclosure is on and functioning correctly.
-
Staging : Place a clean weigh boat, spatula, and the chemical container inside the fume hood.
-
Weighing : Carefully open the container. Use the spatula to transfer the desired amount of powder to the weigh boat, avoiding any sudden movements that could create dust.
-
Closure : Securely close the primary chemical container immediately after dispensing.
-
Cleanup : Gently wipe the spatula and any minor residual powder from the balance surface with a damp cloth or towel, ensuring the cleaning material is disposed of as chemical waste.
-
Transport : Cover the weigh boat before transporting it to the next workstation within the lab.
Workflow: Waste Segregation and Disposal
Proper disposal is a critical final step to ensure environmental and personnel safety. All materials contaminated with 3-Amino-4-(4-methoxyphenyl)butanoic acid must be treated as hazardous chemical waste.
-
Segregation : Do not mix this waste with other waste streams.[13]
-
Solid Waste : Contaminated items such as gloves, weigh boats, and paper towels should be collected in a designated, clearly labeled, and sealed solid waste container.
-
Liquid Waste : Unused solutions or solvent rinsates should be collected in a separate, clearly labeled, and sealed liquid waste container.
-
Sharps : Contaminated needles or glassware should be placed in a rigid, puncture-resistant sharps container.[13]
-
-
Labeling : All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "3-Amino-4-(4-methoxyphenyl)butanoic acid".
-
Storage : Store sealed waste containers in a designated Satellite Accumulation Area until pickup.
-
Disposal Request : Arrange for pickup through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[13] Never pour chemical waste down the drain.[12]
Visualizing Safety Workflows
To further clarify procedural logic, the following diagrams illustrate key decision-making processes for PPE selection and waste management.
Caption: PPE selection decision workflow.
Sources
- 1. cusabio.com [cusabio.com]
- 2. peptide.com [peptide.com]
- 3. nspcoatings.co.uk [nspcoatings.co.uk]
- 4. int-enviroguard.com [int-enviroguard.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. Personal protective equipment - Wikipedia [en.wikipedia.org]
- 11. PPE and Safety for Chemical Handling [acsmaterial.com]
- 12. biovera.com.au [biovera.com.au]
- 13. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
